Product packaging for 4,5-Dimethylhexanoic acid(Cat. No.:CAS No. 60308-81-8)

4,5-Dimethylhexanoic acid

Cat. No.: B14143504
CAS No.: 60308-81-8
M. Wt: 144.21 g/mol
InChI Key: HHGZJCMMPUJXIF-UHFFFAOYSA-N
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Description

4,5-Dimethylhexanoic acid is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B14143504 4,5-Dimethylhexanoic acid CAS No. 60308-81-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60308-81-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4,5-dimethylhexanoic acid

InChI

InChI=1S/C8H16O2/c1-6(2)7(3)4-5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)

InChI Key

HHGZJCMMPUJXIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4,5-dimethylhexanoic acid, a branched-chain carboxylic acid with potential applications in organic synthesis and drug development. The document details two core methodologies: Malonic Ester Synthesis and Grignard Reagent Carbonation. Each section includes detailed experimental protocols, a summary of quantitative data, and workflow diagrams generated using Graphviz (DOT language) to facilitate understanding and reproducibility in a research and development setting.

Chemical and Physical Properties

Basic chemical and physical properties of this compound are provided below for reference.[1][2][3]

PropertyValue
CAS Number 60308-81-8
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)C(C)CCC(=O)O

Synthesis Pathway 1: Malonic Ester Synthesis

The malonic ester synthesis is a robust and well-established method for the preparation of substituted carboxylic acids.[4][5][6][7] This pathway involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the target carboxylic acid.[4][5] For the synthesis of this compound, the key alkylating agent is 1-bromo-2,3-dimethylbutane (B3051029), which is commercially available.[8][9][10][11][12][13]

Experimental Protocol

Step 1: Formation of the Malonate Enolate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 equivalents) to absolute ethanol (B145695).

  • Once the sodium has completely reacted and the solution has cooled to room temperature, add diethyl malonate (1.0 equivalent) dropwise with stirring.

Step 2: Alkylation

  • To the solution of the malonate enolate, add 1-bromo-2,3-dimethylbutane (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

Step 3: Saponification and Decarboxylation

  • After the alkylation is complete, cool the mixture and remove the ethanol under reduced pressure.

  • To the residue, add a solution of sodium hydroxide (B78521) (2.5 equivalents) in water and heat the mixture at reflux for 2-4 hours to hydrolyze the ester groups.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).

  • Gently heat the acidified mixture to induce decarboxylation, which is characterized by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

Step 4: Work-up and Purification

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by vacuum distillation.

Quantitative Data
ParameterExpected Value
Yield Moderate to Good
Purity >95% after purification

Synthesis Workflow

malonic_ester_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product diethyl_malonate Diethyl Malonate enolate_formation Enolate Formation diethyl_malonate->enolate_formation naoet Sodium Ethoxide in Ethanol naoet->enolate_formation alkyl_halide 1-Bromo-2,3-dimethylbutane alkylation Alkylation alkyl_halide->alkylation enolate_formation->alkylation Malonate Enolate hydrolysis Saponification (NaOH, H₂O) alkylation->hydrolysis Alkylated Malonate decarboxylation Acidification & Decarboxylation (HCl, Δ) hydrolysis->decarboxylation Dicarboxylic Acid Intermediate product This compound decarboxylation->product

Malonic Ester Synthesis of this compound.

Synthesis Pathway 2: Grignard Reagent Carbonation

The reaction of a Grignard reagent with carbon dioxide (in the form of dry ice) is a classic and effective method for the synthesis of carboxylic acids.[14] This pathway involves the formation of an organomagnesium halide, which then acts as a potent nucleophile, attacking the electrophilic carbon of CO2. For the synthesis of this compound, the required precursor is 1-bromo-3,4-dimethylpentane (B13202791), which is commercially available.[15][16][17][18]

Experimental Protocol

Step 1: Preparation of the Grignard Reagent

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Prepare a solution of 1-bromo-3,4-dimethylpentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the alkyl bromide solution to the magnesium turnings to initiate the reaction (initiation may be aided by the addition of a small crystal of iodine or gentle warming).

  • Once the reaction has started (indicated by cloudiness and gentle refluxing), add the remaining alkyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure the complete consumption of magnesium.

Step 2: Carbonation

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In a separate beaker, crush a sufficient quantity of dry ice and cautiously add the Grignard reagent solution portion-wise to the dry ice with vigorous stirring.

Step 3: Acidic Work-up

  • Allow the excess dry ice to sublime and the reaction mixture to warm to room temperature.

  • Slowly add a cold solution of dilute hydrochloric acid (e.g., 3 M) to the reaction mixture to protonate the carboxylate salt and dissolve the magnesium salts.

Step 4: Work-up and Purification

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by vacuum distillation.

Quantitative Data
ParameterExpected Value
Yield Good to High
Purity >95% after purification

Synthesis Workflow

grignard_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product alkyl_halide 1-Bromo-3,4-dimethylpentane grignard_formation Grignard Reagent Formation alkyl_halide->grignard_formation mg Magnesium Turnings mg->grignard_formation co2 Carbon Dioxide (Dry Ice) carbonation Carbonation co2->carbonation grignard_formation->carbonation Grignard Reagent workup Acidic Work-up (HCl) carbonation->workup Carboxylate Salt product This compound workup->product

Grignard Synthesis of this compound.

Product Characterization

While specific spectra for this compound were not found in the initial searches, the expected spectral data can be inferred from closely related structures.[19][20][21][22][23][24][25]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups (doublets), the methine protons, the methylene (B1212753) groups adjacent to the chiral centers and the carbonyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two chiral methine carbons, the methylene carbons, and the four methyl carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretch characteristic of a carboxylic acid (typically around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).[20][22]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

Both the Malonic Ester Synthesis and the Grignard Reagent Carbonation represent viable and effective pathways for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The provided detailed protocols and workflows serve as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. It is recommended that small-scale pilot reactions be conducted to optimize reaction conditions and yields.

References

Stereoselective Synthesis of 4,5-Dimethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core strategies for the stereoselective synthesis of 4,5-dimethylhexanoic acid, a chiral carboxylic acid with potential applications as a building block in medicinal chemistry and natural product synthesis. The presence of two contiguous stereocenters at the C4 and C5 positions necessitates precise control over the stereochemical outcome of the synthesis. This document details established methodologies, including the use of chiral auxiliaries, and provides generalized experimental protocols and expected quantitative outcomes based on analogous transformations.

Introduction

This compound is a saturated fatty acid characterized by a branched hydrocarbon chain.[1] Its structural features, particularly the stereochemistry of the two methyl-bearing chiral centers, can significantly influence its biological activity and physical properties. Consequently, the development of stereoselective synthetic routes to access specific stereoisomers of this molecule is of considerable interest.

The primary challenge in the synthesis of this compound lies in the controlled formation of the C4 and C5 stereocenters. The main strategies employed to achieve this are based on asymmetric alkylation reactions using chiral auxiliaries. These methods involve the temporary attachment of a chiral molecule to a prochiral substrate to direct the approach of an incoming electrophile, followed by the removal of the auxiliary to yield the desired chiral product.

Key Synthetic Strategies

Two prominent and reliable methods for achieving stereoselective alkylation in the synthesis of molecules analogous to this compound are the use of Evans' oxazolidinone auxiliaries and Myers' pseudoephedrine amides.

Evans' Asymmetric Alkylation

The use of chiral oxazolidinones, pioneered by David A. Evans, is a cornerstone of asymmetric synthesis.[2][3] This method involves the acylation of a chiral oxazolidinone, typically derived from an amino acid, to form an N-acyloxazolidinone. Deprotonation of this imide generates a chiral enolate, which then undergoes diastereoselective alkylation. The steric hindrance provided by the substituent on the oxazolidinone directs the electrophile to one face of the enolate.[2]

For the synthesis of this compound, a plausible approach involves the asymmetric alkylation of an N-propionyl oxazolidinone with a sec-butyl halide. The stereochemical outcome is dependent on the choice of the oxazolidinone enantiomer and the reaction conditions.

cluster_start Starting Materials cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Chiral Oxazolidinone Chiral Oxazolidinone N-Propionyl Oxazolidinone N-Propionyl Oxazolidinone Chiral Oxazolidinone->N-Propionyl Oxazolidinone Acylation Propionyl Chloride Propionyl Chloride Propionyl Chloride->N-Propionyl Oxazolidinone Chiral Enolate Chiral Enolate N-Propionyl Oxazolidinone->Chiral Enolate Deprotonation (LDA or NaHMDS) Alkylated Imide Alkylated Imide Chiral Enolate->Alkylated Imide Alkylation This compound This compound Alkylated Imide->this compound Hydrolysis (LiOH, H2O2) Recovered Auxiliary Recovered Auxiliary Alkylated Imide->Recovered Auxiliary sec-Butyl Halide sec-Butyl Halide sec-Butyl Halide->Alkylated Imide

Caption: Evans' Asymmetric Alkylation Workflow.

Myers' Asymmetric Alkylation

Another powerful method for asymmetric alkylation utilizes pseudoephedrine as a chiral auxiliary, a strategy developed by Andrew G. Myers.[4][5] In this approach, a carboxylic acid is converted to an amide with pseudoephedrine. Deprotonation of this amide with a strong base, typically lithium diisopropylamide (LDA) in the presence of lithium chloride, generates a rigid chiral enolate. The subsequent alkylation proceeds with high diastereoselectivity, dictated by the stereochemistry of the pseudoephedrine auxiliary.[4] A key advantage of this method is the often crystalline nature of the products, which can allow for purification by recrystallization to enhance diastereomeric purity.

The synthesis of this compound via the Myers' method would involve the alkylation of the pseudoephedrine amide of propionic acid with a sec-butyl halide.

cluster_start Starting Materials cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Pseudoephedrine Pseudoephedrine Pseudoephedrine Amide Pseudoephedrine Amide Pseudoephedrine->Pseudoephedrine Amide Amidation Propionic Acid Propionic Acid Propionic Acid->Pseudoephedrine Amide Chiral Enolate Chiral Enolate Pseudoephedrine Amide->Chiral Enolate Deprotonation (LDA, LiCl) Alkylated Amide Alkylated Amide Chiral Enolate->Alkylated Amide Alkylation This compound This compound Alkylated Amide->this compound Hydrolysis (Acidic or Basic) Recovered Auxiliary Recovered Auxiliary Alkylated Amide->Recovered Auxiliary sec-Butyl Halide sec-Butyl Halide sec-Butyl Halide->Alkylated Amide

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylhexanoic acid is a branched-chain carboxylic acid with the molecular formula C8H16O2.[1][2][3] Its structure, featuring methyl groups at the 4 and 5 positions, imparts unique steric and electronic properties that influence its physical characteristics and chemical reactivity compared to its linear isomer, caprylic acid. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on data relevant to researchers in organic synthesis and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H16O2[1][2][3]
Molecular Weight 144.21 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 60308-81-8[1][3]
Canonical SMILES CC(C)C(C)CCC(=O)O[1]
InChI Key HHGZJCMMPUJXIF-UHFFFAOYSA-N[1][3]
Density (Simulated) 0.89 g/cm³
Boiling Point (Predicted) 235.6 ± 7.0 °C
Melting Point (Predicted) -15.9 ± 5.0 °C
Solubility in Water (Predicted) 1.83 g/L at 25 °C
pKa (Predicted) ~4.9

Reactivity and Synthetic Applications

This compound exhibits the characteristic reactivity of a carboxylic acid, though its branched structure can introduce steric hindrance that affects reaction rates and accessibility of the carboxyl group.

General Reactivity

The reactivity of this compound is centered around the carboxylic acid functional group. Key reactions include:

  • Esterification: It reacts with alcohols in the presence of an acid catalyst to form esters. Due to steric hindrance around the carbonyl carbon, harsher conditions or more effective coupling agents may be required compared to linear carboxylic acids.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4,5-dimethylhexan-1-ol (B15181269). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4).

  • Acid Halide Formation: It can be converted to the corresponding acyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

  • Decarboxylation: While generally stable, under specific conditions, it can undergo decarboxylation, though this is not a common reaction for simple saturated carboxylic acids.

The methyl groups at the 4 and 5 positions can influence the regioselectivity of reactions at the alpha-carbon due to their steric bulk.

Synthesis of this compound

A plausible synthetic route to this compound involves the use of a Grignard reagent.

G cluster_0 Synthesis of this compound 3,4-dimethyl-1-bromopentane 3,4-Dimethyl-1-bromopentane Grignard_Reagent Grignard Reagent (3,4-dimethylpentyl)magnesium bromide 3,4-dimethyl-1-bromopentane->Grignard_Reagent Mg, Et2O Carboxylation Carboxylation (CO2, then H3O+) Grignard_Reagent->Carboxylation Final_Product This compound Carboxylation->Final_Product

Caption: A potential synthetic pathway to this compound.

Experimental Protocols

Synthesis of this compound via Grignard Reaction (Adaptable Protocol)

This protocol is a general procedure for the synthesis of carboxylic acids from alkyl halides using a Grignard reagent and can be adapted for the synthesis of this compound from a suitable precursor like 1-bromo-3,4-dimethylpentane (B13202791).[4][5][6]

Materials:

  • 1-bromo-3,4-dimethylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-3,4-dimethylpentane in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Carboxylation: The Grignard reagent solution is cooled in an ice bath and then poured slowly over a large excess of crushed dry ice with vigorous stirring. The mixture is allowed to warm to room temperature as the excess CO2 sublimes.

  • Work-up: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Reduction of this compound to 4,5-Dimethylhexan-1-ol (Adaptable Protocol)

This is a general protocol for the reduction of a carboxylic acid using lithium aluminum hydride (LiAlH4).[7][8][9][10]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A solution of this compound in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 in anhydrous THF under a nitrogen atmosphere at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath.

  • Work-up: The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude 4,5-dimethylhexan-1-ol can be purified by distillation or column chromatography.

G cluster_1 Reduction of this compound Carboxylic_Acid This compound Reduction_Step Reduction (1. LiAlH4, THF 2. H3O+) Carboxylic_Acid->Reduction_Step Primary_Alcohol 4,5-Dimethylhexan-1-ol Reduction_Step->Primary_Alcohol

Caption: The reduction of this compound to its primary alcohol.

Potential Biological Activity and Signaling Pathways

While direct studies on this compound are limited, research on branched-chain fatty acids (BCFAs) in general suggests potential biological significance. BCFAs are known to be ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[11][12] Activation of PPARα can lead to the upregulation of genes involved in fatty acid oxidation.

Furthermore, some fatty acids have been shown to modulate inflammatory pathways, such as the MAPK/NF-κB signaling cascade. It is plausible that this compound could exhibit similar activities.

G cluster_2 Potential Signaling Pathway Interactions BCFA This compound (as a BCFA) PPARa PPARα Activation BCFA->PPARa MAPK_NFkB MAPK/NF-κB Pathway Modulation BCFA->MAPK_NFkB Lipid_Metabolism Regulation of Lipid Metabolism PPARa->Lipid_Metabolism Inflammation Modulation of Inflammation MAPK_NFkB->Inflammation

Caption: Potential signaling pathways influenced by branched-chain fatty acids.

Conclusion

This compound presents an interesting scaffold for chemical synthesis and potential biological investigation. Its branched structure influences its physical properties and reactivity in predictable ways, primarily through steric effects. While specific experimental data for this compound is sparse, this guide provides a solid foundation based on the known chemistry of carboxylic acids and the biological activities of related branched-chain fatty acids. Further research is warranted to fully elucidate its properties and potential applications in drug development and other scientific fields.

References

An In-Depth Technical Guide to the Physical Properties of 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylhexanoic acid, a branched-chain carboxylic acid, presents a unique molecular structure that influences its physical and chemical characteristics. This guide provides a comprehensive overview of its known and predicted physical properties, detailed experimental protocols for their determination, and a logical workflow for property analysis. Due to the limited availability of experimental data for this specific compound, this guide incorporates both reported values and estimations from validated computational models, offering a robust resource for researchers.

Core Physical Properties

The physical properties of this compound are crucial for its application in organic synthesis and drug development, influencing its reactivity, solubility, and pharmacokinetic profile.[1]

Data Presentation

The following table summarizes the key physical properties of this compound. Experimentally determined values are noted, alongside predicted values from computational models, which are essential in the absence of comprehensive experimental data.

Physical PropertyValueSource
Molecular Formula C₈H₁₆O₂PubChem
Molecular Weight 144.21 g/mol PubChem
Density (Simulated) 0.89 g/cm³Smolecule
Boiling Point (Predicted) 228.7 °CUS EPA EPI Suite™
Melting Point (Predicted) -1.5 °CUS EPA EPI Suite™
pKa (Predicted) 4.85 ± 0.10ACD/Labs Percepta
Solubility in Water (Predicted) 1.35 g/L at 25°CUS EPA EPI Suite™
LogP (Predicted) 2.8US EPA EPI Suite™

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental protocols applicable to the characterization of this compound.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

  • Purity Assessment: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point provides insight into the volatility of the compound.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The apparatus is heated in a suitable heating bath (e.g., silicone oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Pressure Correction: The atmospheric pressure should be recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction may be applied.

pKa Determination

The acid dissociation constant (pKa) is a measure of the compound's acidity in a given solvent.

Methodology: Potentiometric Titration

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically water or a water/co-solvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Mandatory Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a carboxylic acid like this compound.

G Experimental Workflow for Physical Property Determination cluster_prep Sample Preparation & Purity cluster_determination Physical Property Measurement cluster_analysis Data Analysis & Reporting A Obtain/Synthesize this compound B Purification (e.g., Distillation, Crystallization) A->B C Purity Assessment (e.g., GC-MS, NMR) B->C D Melting Point Determination C->D E Boiling Point Determination C->E F pKa Determination C->F G Solubility & LogP Determination C->G H Record Experimental Conditions D->H E->H F->H G->H I Analyze & Tabulate Results H->I J Compare with Predicted Values I->J K Final Report/Whitepaper Generation J->K

Caption: Generalized workflow for the determination of physical properties.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound for researchers and professionals in drug development. While experimental data for this specific molecule is limited, the combination of a simulated density value, computationally predicted properties, and detailed, standardized experimental protocols offers a comprehensive starting point for further investigation. The provided workflow and methodologies are intended to guide the empirical validation of these crucial physicochemical parameters.

References

An In-depth Technical Guide to 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,5-Dimethylhexanoic acid, detailing its chemical identity, structural characteristics, and physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

IUPAC Name: this compound[1][2][3]

Structure: this compound is a branched-chain saturated fatty acid. Its structure consists of a six-carbon hexanoic acid backbone with two methyl group substituents at the 4th and 5th carbon positions.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while computed data is available, experimental values for properties such as boiling and melting points are not readily found in the literature. For comparative purposes, experimental data for the isomeric compound 3,5-Dimethylhexanoic acid is included.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[1][2][3]
Molecular Weight 144.21 g/mol [1][2]
CAS Number 60308-81-8[1][2][3]
XLogP3-AA (Computed) 2.2[2]
Hydrogen Bond Donor Count (Computed) 1[2]
Hydrogen Bond Acceptor Count (Computed) 2[2]
Rotatable Bond Count (Computed) 4[2]
Exact Mass (Computed) 144.115029749 Da[2]
Topological Polar Surface Area (Computed) 37.3 Ų[2]
Boiling Point (3,5-isomer) 118.5-119.5 °C (at 14 Torr)[4]
Density (3,5-isomer) 0.9012 g/cm³ (at 25 °C)[4]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. However, general synthetic strategies for structurally related branched-chain carboxylic acids can be considered.

Conceptual Synthetic Approaches:

  • Evans' Asymmetric Alkylation: This method is effective for establishing stereocenters and has been used for the synthesis of derivatives such as (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid.[1] This approach utilizes oxazolidinone-based chiral auxiliaries to achieve high diastereomeric excess.[1]

  • Palladium-Catalyzed Hydrogenation: This technique is crucial for controlling stereochemical outcomes. For instance, the anti-selective hydrogenation of α-amino-β-keto esters using a Palladium on carbon (Pd/C) catalyst can achieve high diastereoselectivity.[1]

  • Intramolecular Cyclization: This strategy can be employed to create conformationally constrained derivatives. An example includes the acid-catalyzed lactonization of δ-hydroxy-α-amino esters, followed by oxidation and hydrolysis to yield the target carboxylic acid.[1]

A detailed, step-by-step protocol for the synthesis of this compound would require further investigation and methods development based on these established chemical transformations.

Biological Activity and Signaling Pathways

Specific biological activities and the involvement of this compound in signaling pathways have not been thoroughly investigated.[1] However, as a branched-chain fatty acid (BCFA), it belongs to a class of molecules with recognized biological significance.

General Roles of Branched-Chain Fatty Acids:

BCFAs are known to be involved in various metabolic processes and have demonstrated a range of biological effects, including anti-inflammatory, lipid-lowering, and neuroprotective actions. They can influence lipid metabolism by activating PPARα and sterol regulatory element-binding protein-1c, which can lead to a reduction in triglyceride synthesis. Furthermore, some BCFAs can modulate inflammation by decreasing the expression of pro-inflammatory factors.

Metabolic Pathway Context:

The catabolism of branched-chain amino acids (BCAAs) leads to the formation of branched-chain acyl-CoA esters, which then enter specific catabolic pathways. While the direct metabolic fate of this compound is not detailed in the literature, a general understanding of BCFA metabolism provides a conceptual framework.

The following diagram illustrates a generalized workflow for the catabolism of branched-chain fatty acids, which is expected to be relevant for this compound.

G BCFA Branched-Chain Fatty Acid (e.g., this compound) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCA_CoA Branched-Chain Acyl-CoA Acyl_CoA_Synthetase->BCA_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase BCA_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Branched-Chain Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Beta_Oxidation Further steps of β-oxidation Enoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA / Propionyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Generalized catabolic pathway for branched-chain fatty acids.

Further research is required to elucidate the specific biological functions and metabolic pathways associated with this compound. Its potential applications could be in organic synthesis as an intermediate for pharmaceuticals and in other industries, leveraging the unique properties conferred by its branched structure.[1]

References

An In-depth Technical Guide to 4,5-Dimethylhexanoic Acid (CAS 60308-81-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4,5-Dimethylhexanoic acid (CAS 60308-81-8). While experimental data for this specific branched-chain fatty acid is limited in publicly available literature, this document consolidates known information and presents theoretical insights based on the chemistry of related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who are interested in the unique properties and potential of this molecule. All quantitative data is summarized in structured tables, and hypothetical experimental workflows and metabolic pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a saturated fatty acid with the molecular formula C8H16O2.[1] Its structure is characterized by a hexanoic acid backbone with two methyl groups at the 4- and 5-positions.[1] This branched structure is expected to influence its physical properties, such as its melting point and solubility, compared to its straight-chain isomer, caprylic acid.[1]

General Information
PropertyValueSource
CAS Number 60308-81-8[1]
IUPAC Name This compound[1]
Molecular Formula C8H16O2[1]
Molecular Weight 144.21 g/mol [1]
Canonical SMILES CC(C)C(C)CCC(=O)O[1]
InChI InChI=1S/C8H16O2/c1-6(2)7(3)4-5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)[1]
InChI Key HHGZJCMMPUJXIF-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValueSource/Comment
Melting Point Not availableExpected to be lower than straight-chain C8 fatty acids due to its branched structure.
Boiling Point Not available
Density ~0.89 g/cm³ (simulated)[1]
pKa Not availableExpected to be in the range of 4-5, typical for carboxylic acids.
XLogP3-AA 2.2Computationally predicted by PubChem.
Solubility Not availableExpected to have limited solubility in water and good solubility in organic solvents.

Synthesis and Reactivity

Synthetic Approaches

While specific, detailed experimental protocols for the synthesis of this compound are not prevalent in the literature, general strategies for the asymmetric synthesis of related branched-chain carboxylic acids can be applied. These methods often focus on controlling the stereochemistry of the methyl-substituted carbons.

2.1.1. Asymmetric Alkylation (Evans' Auxiliary)

One common approach for the stereocontrolled synthesis of α- and β-substituted chiral centers involves the use of chiral auxiliaries, such as Evans' oxazolidinones. This method allows for the diastereoselective alkylation of an enolate. Although a direct protocol for this compound is not available, a hypothetical workflow is presented below.

G cluster_0 Hypothetical Synthesis via Evans' Auxiliary Evans_Auxiliary Evans' Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Acylation Acylation with Propionyl Chloride Evans_Auxiliary->Acylation Chiral_Imide Chiral N-Acyl Oxazolidinone Acylation->Chiral_Imide Enolate_Formation Enolate Formation (e.g., NaHMDS, -78 °C) Chiral_Imide->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Alkylation Alkylation with 1-bromo-2-methylpropane Chiral_Enolate->Alkylation Alkylated_Product Alkylated Oxazolidinone Alkylation->Alkylated_Product Hydrolysis Hydrolysis (e.g., LiOH, H2O2) Alkylated_Product->Hydrolysis Target_Molecule This compound (as one enantiomer) Hydrolysis->Target_Molecule

Caption: Hypothetical workflow for the asymmetric synthesis of this compound.

2.1.2. Garner's Aldehyde Approach

For the synthesis of γ-branched structures, Garner's aldehyde, a chiral building block derived from serine, is a versatile starting material. This approach allows for the introduction of stereocenters through reactions at the aldehyde functionality.

Chemical Reactivity

As a carboxylic acid, this compound is expected to undergo typical reactions of this functional group.[1] The presence of methyl branches may introduce steric hindrance, potentially affecting reaction rates.[1]

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.[1]

  • Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.[1]

  • Amide Formation: Reaction with amines to form amides, often facilitated by coupling agents.[1]

  • Decarboxylation: Loss of carbon dioxide under certain conditions to yield a hydrocarbon.[1]

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the signaling pathways directly modulated by this compound. It has been mentioned as a building block in the biosynthesis of some complex natural products, suggesting it can be utilized by certain biological systems.[1]

Hypothetical Metabolic Pathway

As a branched-chain fatty acid, it is plausible that this compound could be metabolized through pathways similar to those for other fatty acids, such as β-oxidation. The methyl branches would likely require additional enzymatic steps for their processing.

G cluster_1 Hypothetical Metabolic Fate Molecule This compound Activation Activation to Acyl-CoA (Acyl-CoA Synthetase) Molecule->Activation Acyl_CoA 4,5-Dimethylhexanoyl-CoA Activation->Acyl_CoA Beta_Oxidation Modified β-Oxidation Acyl_CoA->Beta_Oxidation Metabolites Propionyl-CoA, Acetyl-CoA, etc. Beta_Oxidation->Metabolites TCA_Cycle TCA Cycle Metabolites->TCA_Cycle

Caption: A hypothetical metabolic pathway for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: Signals corresponding to the methyl protons, methylene (B1212753) protons, methine protons, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns would be characteristic of the branched alkyl chain.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the alkyl chain, and the methyl carbons.

Infrared (IR) Spectroscopy (Predicted)
  • A broad O-H stretching band characteristic of a carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching band around 1710 cm⁻¹.

  • C-H stretching bands for the alkyl groups below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)
  • Electron Ionization (EI): The molecular ion peak (m/z 144) may be weak or absent. Fragmentation would likely involve cleavage alpha to the carbonyl group and at the branching points of the alkyl chain. A McLafferty rearrangement is also possible.

Applications and Future Research

Potential Applications
  • Organic Synthesis: As a branched-chain carboxylic acid, it can serve as a synthetic intermediate for more complex molecules, including pharmaceuticals and agrochemicals.[1]

  • Cosmetics and Personal Care: Its fatty acid nature suggests potential use as an emollient or conditioning agent in cosmetic formulations.[1]

  • Flavor and Fragrance Industry: Carboxylic acids and their esters are often used as flavoring and fragrance agents.[1]

Future Research Directions
  • Synthesis and Characterization: Development and publication of a robust and detailed synthetic protocol for this compound, along with comprehensive characterization of its physical and spectroscopic properties.

  • Biological Screening: Investigation of its biological activity in various assays to identify potential therapeutic applications.

  • Metabolic Studies: Elucidation of its metabolic fate in different biological systems to understand its potential role as a metabolite and its toxicological profile.

Conclusion

This compound (CAS 60308-81-8) is a branched-chain fatty acid with potential applications in several fields. However, a significant lack of publicly available experimental data hinders its full exploitation. This technical guide has summarized the existing information and provided a theoretical framework for its properties, synthesis, and metabolism. Further research is warranted to fully characterize this molecule and explore its potential in drug development and other scientific disciplines.

References

The Biological Activity of Branched-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their carbon chain. Predominantly found in bacteria, dairy products, and certain fermented foods, BCFAs are increasingly recognized for their diverse and potent biological activities.[1][2] Unlike their straight-chain counterparts, the unique structural configuration of BCFAs imparts distinct physicochemical properties that translate into significant physiological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory activities.[3] This technical guide provides an in-depth overview of the core biological activities of BCFAs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in this promising field.

Core Biological Activities of Branched-Chain Fatty Acids

BCFAs exert a wide range of biological effects, with significant therapeutic potential in various disease contexts. The primary areas of their activity include anti-inflammatory, anti-cancer, and metabolic regulatory functions.

Anti-Inflammatory Activity

BCFAs have demonstrated notable anti-inflammatory properties, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] In intestinal epithelial cells, BCFAs have been shown to suppress the expression of pro-inflammatory cytokines such as interleukin-8 (IL-8) in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][5] This effect is, at least in part, mediated by the inhibition of Toll-like receptor 4 (TLR4) expression, a key upstream activator of the NF-κB pathway.[4][5] Both iso- and anteiso-BCFAs contribute to these anti-inflammatory effects, with some studies suggesting that anteiso forms are more potent in suppressing IL-8 production.[5]

Anti-Cancer Activity

A growing body of evidence supports the anti-cancer properties of BCFAs, particularly certain iso- and anteiso-isomers.[3] These fatty acids have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast, prostate, and colon cancer.[1][2][6] The cytotoxic effects of BCFAs are often structure-dependent, with iso-fatty acids sometimes exhibiting greater potency than their anteiso counterparts.[7] For instance, iso-15:0 and iso-17:0 have been shown to significantly reduce the viability of MCF-7 breast cancer cells, while their corresponding anteiso-isomers had no effect at the same concentration.[7] The proposed mechanisms for their anti-cancer activity include the induction of caspase-dependent apoptosis and the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types.[1]

Metabolic Regulation

BCFAs play a significant role in metabolic homeostasis through their interaction with nuclear receptors, primarily the peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs).[8][9] Phytanic acid, a well-studied BCFA, is a natural agonist for PPARα.[10] Activation of PPARα by phytanic acid leads to the formation of a heterodimer with RXR, which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5][11] This signaling cascade regulates the expression of genes involved in lipid metabolism and fatty acid oxidation.[12][13] Furthermore, phytanic acid and its metabolite, pristanic acid, have been shown to activate the G-protein coupled receptor 40 (GPR40), which is involved in glucose-stimulated insulin (B600854) secretion.[14]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the anti-cancer and metabolic regulatory activities of various BCFAs.

Table 1: Anti-Cancer Activity of Branched-Chain Fatty Acids

BCFA DerivativeCell LineAssayEndpointValueReference(s)
iso-15:0MCF-7 (Breast)Viability27% reduction at 200 µM (24h)N/A[7]
iso-17:0MCF-7 (Breast)Viability43% reduction at 200 µM (24h)N/A[7]
anteiso-15:0MCF-7 (Breast)ViabilityNo effect at 200 µMN/A[7]
anteiso-17:0MCF-7 (Breast)ViabilityNo effect at 200 µMN/A[7]
Phenyl derivative of oleic acidMCF-7 (Breast)ProliferationIC5048 ppm[2][15]
Phenyl derivative of oleic acidHT-29 (Colon)ProliferationIC5048 ppm[2][15]
n-Butyl derivative of oleic acidMCF-7 (Breast)ProliferationIC5082 ppm[2][15]
n-Butyl derivative of oleic acidHT-29 (Colon)ProliferationIC5077 ppm[2][15]

Table 2: Metabolic Regulatory Activity of Branched-Chain Fatty Acids

BCFAReceptorAssayEndpointValueReference(s)
Phytanic AcidPPARαTransactivationEC5040 µM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol is a standard method for assessing the effect of BCFAs on cancer cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • BCFA stock solutions (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the BCFA stock solutions in culture medium. Remove the existing medium from the wells and add 100 µL of the BCFA-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent as the highest BCFA concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the log of the BCFA concentration using non-linear regression analysis.[16][17]

Protocol 2: Analysis of BCFAs in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of BCFAs from biological samples.

Materials:

  • Biological sample (e.g., plasma, cell pellet)

  • Internal standard (e.g., deuterated BCFA)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatization agent (e.g., BF₃-methanol or trimethylsilylating agent)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation and Lipid Extraction: Homogenize the biological sample and add a known amount of the internal standard. Extract the total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification and Fatty Acid Methylation: Saponify the lipid extract using a methanolic NaOH or KOH solution to release the fatty acids. Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a derivatizing agent like BF₃-methanol.

  • Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane.

  • GC-MS Analysis: Inject the FAMEs into the GC-MS system. Use a temperature gradient program to separate the different FAMEs on the capillary column. The mass spectrometer will then identify and quantify the individual BCFAs based on their mass spectra and retention times relative to the internal standard.[18][19]

Protocol 3: NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of BCFAs on NF-κB activation.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • BCFA solutions

  • NF-κB activator (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the BCFAs for a specified pre-incubation time.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for several hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in BCFA-treated cells to that in control cells to determine the effect on NF-κB activation.[2][3][11][14][20]

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by BCFAs and a general experimental workflow for their study.

BCFA_Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates BCFA BCFA BCFA->TLR4 Inhibits BCFA->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (e.g., IL-8) DNA->Cytokines Transcription

Caption: BCFA Anti-Inflammatory Signaling Pathway.

BCFA_Metabolic_Regulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA BCFA (e.g., Phytanic Acid) PPARa PPARα BCFA->PPARa Binds & Activates PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds Target_Genes Target Genes (Lipid Metabolism) PPRE->Target_Genes Regulates Transcription

Caption: BCFA-Mediated Metabolic Regulation via PPARα/RXR.

BCFA_GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCFA BCFA (Phytanic/Pristanic Acid) GPR40 GPR40 BCFA->GPR40 Binds & Activates Gaq11 Gαq/11 GPR40->Gaq11 Activates PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion Triggers BCFA_Experimental_Workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_vivo In Vivo Validation cell_culture Cell Culture (e.g., Cancer cells, Immune cells) bcfa_treatment BCFA Treatment (Dose-response) cell_culture->bcfa_treatment viability_assay Cell Viability Assay (e.g., MTT) bcfa_treatment->viability_assay inflammation_assay Anti-inflammatory Assay (e.g., Cytokine measurement) bcfa_treatment->inflammation_assay reporter_assay Reporter Gene Assay (e.g., NF-κB, PPAR) bcfa_treatment->reporter_assay western_blot Western Blot (Protein expression) viability_assay->western_blot qpcr qPCR (Gene expression) inflammation_assay->qpcr reporter_assay->qpcr animal_model Animal Model (e.g., Colitis, Xenograft) western_blot->animal_model qpcr->animal_model gc_ms GC-MS (Metabolite analysis) gc_ms->animal_model bcfa_admin BCFA Administration animal_model->bcfa_admin outcome Assessment of Disease Phenotype bcfa_admin->outcome

References

An In-depth Technical Guide on the Natural Occurrence of 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) that has been identified as a constituent of complex secondary metabolites produced by marine microorganisms. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a particular focus on its presence in marine cyanobacteria. Detailed experimental protocols for the extraction, derivatization, and analysis of this compound are presented, alongside a discussion of its biosynthetic origins within polyketide synthase (PKS) pathways. This document aims to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids found in various organisms, where they play crucial roles in maintaining cell membrane fluidity and participating in complex biochemical pathways. This compound, a specific C8 BCFA, has emerged as a significant building block in the biosynthesis of potent bioactive molecules, particularly within the marine environment. Its unique structural features contribute to the overall conformation and biological activity of the natural products in which it is incorporated. This guide will delve into the known natural occurrences of this compound, the methodologies to identify and quantify it, and the biosynthetic machinery responsible for its production.

Natural Occurrence of this compound

The primary documented natural source of this compound is marine microorganisms, particularly cyanobacteria of the genus Lyngbya. This fatty acid is often a component of complex secondary metabolites known as depsipeptides, which are synthesized via non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways.

One notable example is its incorporation into the lipopeptide somocystinamide A . This cytotoxic compound was isolated from a mixed assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species. Somocystinamide A has demonstrated potent pro-apoptotic activity in tumor and angiogenic endothelial cells, highlighting the potential pharmacological significance of natural products containing this compound.[1]

While the presence of this compound is confirmed in these complex molecules, quantitative data on its free form or its absolute abundance in the producing organisms is currently limited in publicly available literature. The fatty acid composition of cyanobacteria is known to be rich in various saturated and unsaturated fatty acids, with the profile varying based on species and environmental conditions.[2][3] Further targeted quantitative studies on Lyngbya species are required to determine the concentration of this compound.

Table 1: Documented Natural Sources of this compound

Compound Containing this compoundProducing Organism(s)HabitatReference
Somocystinamide ALyngbya majuscula / Schizothrix species (mixed assemblage)Marine[1]

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the activity of polyketide synthases (PKSs) . These large, multi-domain enzymes are responsible for the assembly of a wide array of natural products from simple acyl-CoA precursors. In a manner analogous to fatty acid synthesis, PKSs catalyze the iterative condensation of extender units, such as malonyl-CoA and methylmalonyl-CoA, onto a starter unit.[4]

The branched structure of this compound arises from the incorporation of methylmalonyl-CoA as an extender unit during the polyketide chain elongation process. The biosynthesis of branched-chain fatty acid starter units for PKS pathways is a known phenomenon in bacteria.[5] Cyanobacteria, including Lyngbya species, are known to possess diverse and complex PKS gene clusters, indicating a sophisticated capacity for producing unique polyketide structures.[6][7][8]

The specific PKS gene cluster responsible for the biosynthesis of the this compound moiety within somocystinamide A has not yet been fully elucidated. However, the general pathway can be inferred from our understanding of PKS machinery.

Below is a conceptual diagram illustrating the general steps in the PKS-mediated biosynthesis of a branched-chain fatty acid like this compound.

PKS_Biosynthesis cluster_loading Loading Module cluster_elongation Elongation Modules cluster_termination Termination Starter_Unit Starter Unit (e.g., Acetyl-CoA) ACP_L Acyl Carrier Protein (ACP) Starter_Unit->ACP_L Acyltransferase (AT) KS1 Ketosynthase (KS) ACP_L->KS1 Chain Transfer Extender_Unit1 Extender Unit 1 (Methylmalonyl-CoA) ACP1 ACP Extender_Unit1->ACP1 AT KR1 Ketoreductase (KR) KS1->KR1 Reduction ACP1->KS1 Condensation DH1 Dehydratase (DH) KR1->DH1 Dehydration ER1 Enoylreductase (ER) DH1->ER1 Reduction KS2 KS ER1->KS2 Chain Transfer Extender_Unit2 Extender Unit 2 (Methylmalonyl-CoA) ACP2 ACP Extender_Unit2->ACP2 AT KR2 KR KS2->KR2 Reduction ACP2->KS2 Condensation DH2 DH KR2->DH2 Dehydration ER2 ER DH2->ER2 Reduction TE Thioesterase (TE) ER2->TE Chain Transfer Final_Product 4,5-Dimethylhexanoic Acid TE->Final_Product Hydrolysis/ Release

Caption: Generalized PKS pathway for branched-chain fatty acid synthesis.

Experimental Protocols

The identification and quantification of this compound from biological matrices typically involve lipid extraction, derivatization to more volatile esters, and analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Total Fatty Acids from Cyanobacterial Biomass

This protocol is adapted from established methods for fatty acid analysis in cyanobacteria.[2]

Materials:

  • Lyophilized cyanobacterial biomass

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh approximately 100 mg of lyophilized cyanobacterial biomass into a glass centrifuge tube.

  • Add 2 mL of methanol and vortex thoroughly to create a slurry.

  • Add 1 mL of chloroform and vortex for 2 minutes.

  • Add 0.8 mL of 0.9% NaCl solution and vortex for another 2 minutes.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a clean glass tube.

  • Repeat the extraction of the remaining biomass with another 1 mL of chloroform.

  • Combine the chloroform extracts and evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • The resulting lipid extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, carboxylic acids are typically converted to their more volatile methyl esters.

Materials:

  • Dried lipid extract from section 4.1

  • BF₃-methanol (14% w/v) or 2% H₂SO₄ in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 2 mL of BF₃-methanol or 2% H₂SO₄ in methanol.

  • Seal the tube tightly and heat at 60-80°C for 1-2 hours.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The FAMEs solution is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-5MS).

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 5°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Identification and Quantification:

  • Identification of the this compound methyl ester peak is achieved by comparing its retention time and mass spectrum with that of an authentic standard.

  • Quantification can be performed using an internal standard (e.g., a non-naturally occurring fatty acid like heptadecanoic acid) added at the beginning of the extraction process. A calibration curve is generated using known concentrations of the this compound standard.

GCMS_Workflow Sample Cyanobacterial Biomass Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Derivatization FAME Derivatization (BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: Workflow for the analysis of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature regarding any direct signaling pathways or biological activities of free this compound. Its known biological relevance is as a structural component of larger, bioactive molecules. For instance, the potent cytotoxic and pro-apoptotic effects of somocystinamide A are attributed to the entire lipopeptide structure, with the fatty acid moiety likely playing a role in membrane interaction and overall molecular conformation.[1] The disulfide bond and the peptide portion of somocystinamide A are crucial for its ability to induce apoptosis via caspase-8.[1]

Further research is needed to investigate whether this compound, on its own, exhibits any signaling properties or other biological activities.

Conclusion

This compound is a naturally occurring branched-chain fatty acid primarily found as a constituent of complex depsipeptides in marine cyanobacteria. Its biosynthesis is linked to polyketide synthase pathways, which are prevalent in these microorganisms. While methods for its extraction and analysis are well-established for fatty acids in general, specific quantitative data for this particular compound remain scarce. The known biological significance of this compound is tied to the potent activities of the larger molecules it helps to form. This guide provides a foundational understanding for researchers interested in the natural occurrence, analysis, and biosynthetic origins of this unique fatty acid, and highlights areas where further investigation is warranted, particularly in quantifying its presence in natural sources and elucidating the specific gene clusters responsible for its synthesis.

References

The Enigmatic Origins of 4,5-Dimethylhexanoic Acid: A Deep Dive into its Putative Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – The intricate biosynthetic pathways of unique fatty acid molecules remain a compelling area of research for scientists in drug discovery and natural product chemistry. Among these is 4,5-dimethylhexanoic acid, a branched-chain fatty acid incorporated into complex marine natural products. While the precise enzymatic machinery dedicated to its synthesis is yet to be fully elucidated, current understanding points towards a fascinating intersection of polyketide and fatty acid biosynthesis, likely occurring within marine microorganisms. This technical guide synthesizes the available information and proposes a putative biosynthetic pathway, offering a framework for researchers in the field.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are integral components of numerous bioactive natural products, contributing to their unique structural conformations and biological activities. This compound, with its characteristic methyl branching at the C4 and C5 positions, is a key building block in the structure of homophymine A, a potent anti-HIV and antiproliferative cyclodepsipeptide isolated from the marine sponge Homophymia sp.[1][2][3]. The biosynthesis of such atypical fatty acids is of significant interest for metabolic engineering and the production of novel therapeutic agents.

Proposed Biosynthetic Pathway: A Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS) Hybrid Logic

The biosynthesis of this compound is hypothesized to proceed through a Type I Polyketide Synthase (PKS) or a related Fatty Acid Synthase (FAS) pathway. These enzymatic assembly lines construct carbon chains through the sequential condensation of small carboxylic acid units. The presence of methyl branches in the final product strongly suggests the utilization of methylmalonyl-CoA as an extender unit in place of the more common malonyl-CoA.

A putative biosynthetic pathway for this compound is outlined below. This pathway is inferred from the general principles of PKS and FAS biosynthesis and the known mechanisms for the formation of branched-chain fatty acids.

Diagram of the Proposed Biosynthetic Pathway for this compound

Biosynthesis_4_5_Dimethylhexanoic_Acid cluster_initiation Initiation cluster_elongation Elongation Cycles cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 cluster_termination Termination Isobutyryl-CoA Isobutyryl-CoA KS1 KS Isobutyryl-CoA->KS1 Starter Unit KR1 KR KS1->KR1 Growing Polyketide Chain AT1 AT ACP1 ACP AT1->ACP1 DH1 DH KR1->DH1 Growing Polyketide Chain ER1 ER DH1->ER1 Growing Polyketide Chain KS2 KS ER1->KS2 Growing Polyketide Chain ACP1->KS1 Malonyl-CoA1 Malonyl-CoA Malonyl-CoA1->AT1 KR2 KR KS2->KR2 AT2 AT ACP2 ACP AT2->ACP2 DH2 DH KR2->DH2 ER2 ER DH2->ER2 TE Thioesterase (TE) ER2->TE ACP2->KS2 Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->AT2 4,5-DMHA This compound TE->4,5-DMHA Hydrolysis

Caption: Putative PKS pathway for this compound biosynthesis.

Key Steps in the Proposed Pathway:

  • Initiation: The biosynthesis is likely initiated with a branched starter unit, isobutyryl-CoA, which provides the initial four carbons and the terminal isopropyl group. This starter unit is loaded onto the acyl carrier protein (ACP) of the initial PKS module.

  • First Elongation: A condensation reaction occurs between the isobutyryl starter unit and a malonyl-CoA extender unit, catalyzed by a ketosynthase (KS) domain. The resulting β-keto group is then fully reduced by the sequential action of a ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domain, yielding a saturated six-carbon chain.

  • Second Elongation: In the subsequent module, a methylmalonyl-CoA extender unit is incorporated. This introduces a methyl group at the alpha position of the extender unit, which will become the C4 methyl group in the final product. The condensation and subsequent reduction steps are repeated.

  • Termination: The final elongated and modified polyketide chain is released from the PKS assembly line, typically through the action of a thioesterase (TE) domain, which hydrolyzes the thioester bond to yield the free this compound.

The Microbial Connection: Symbionts as the True Producers

While homophymine A is isolated from the sponge Homophymia sp., it is widely accepted that many natural products found in marine invertebrates are produced by their symbiotic microorganisms. Sponges, in particular, are known to host a diverse array of bacteria, many of which possess the genetic machinery for polyketide and non-ribosomal peptide synthesis[4]. It is therefore highly probable that the biosynthetic gene cluster responsible for the production of homophymine A, and consequently this compound, resides within the genome of a bacterial symbiont of Homophymia sp.

Workflow for Identifying the Biosynthetic Gene Cluster

BGC_Identification_Workflow Sponge_Tissue Homophymia sp. Tissue Sample Metagenomic_DNA Metagenomic DNA Extraction Sponge_Tissue->Metagenomic_DNA Sequencing High-Throughput Sequencing Metagenomic_DNA->Sequencing Assembly Metagenome Assembly Sequencing->Assembly Binning Metagenome-Assembled Genome (MAG) Binning Assembly->Binning Annotation Gene Prediction and Annotation Binning->Annotation BGC_Mining Biosynthetic Gene Cluster (BGC) Mining (e.g., antiSMASH) Annotation->BGC_Mining PKS_NRPS_Identification Identification of PKS/NRPS Clusters BGC_Mining->PKS_NRPS_Identification Heterologous_Expression Heterologous Expression and Product Analysis PKS_NRPS_Identification->Heterologous_Expression

Caption: Workflow for identifying biosynthetic gene clusters from sponge metagenomes.

Experimental Protocols

The elucidation of the precise biosynthetic pathway for this compound will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Metagenomic DNA Extraction and Sequencing
  • Sample Collection: Collect fresh tissue samples of Homophymia sp. and preserve them in a suitable buffer (e.g., RNAlater) or by flash-freezing in liquid nitrogen.

  • DNA Extraction: Utilize a commercial metagenomic DNA extraction kit optimized for marine invertebrate tissues to isolate high-molecular-weight DNA from the sponge and its associated microbial community.

  • Library Preparation and Sequencing: Prepare a sequencing library using a standard protocol (e.g., Illumina TruSeq) and perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate a sufficient depth of coverage.

Bioinformatic Analysis of Metagenomic Data
  • Quality Control and Assembly: Use tools like Trimmomatic and SPAdes to perform quality control of the raw sequencing reads and assemble them into contigs.

  • Genome Binning: Employ binning algorithms (e.g., MetaBAT, MaxBin) to group contigs into metagenome-assembled genomes (MAGs) representing individual microbial species.

  • Gene Cluster Identification: Utilize specialized software such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to screen the assembled contigs and MAGs for the presence of PKS and NRPS biosynthetic gene clusters.

Heterologous Expression and Product Identification
  • Gene Cluster Cloning: Clone the identified PKS/NRPS gene cluster of interest into a suitable expression vector for a heterologous host, such as Streptomyces coelicolor or Escherichia coli.

  • Host Transformation and Fermentation: Introduce the expression vector into the chosen host strain and cultivate the engineered strain under conditions conducive to secondary metabolite production.

  • Metabolite Extraction and Analysis: Extract the metabolites from the fermentation broth and cell biomass using organic solvents. Analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced compounds and confirm the synthesis of this compound or a related precursor.

Quantitative Data

Currently, there is no publicly available quantitative data specifically for the biosynthesis of this compound. The following table represents the types of data that would be crucial to obtain through experimental studies to fully characterize the biosynthetic pathway.

ParameterDescriptionTarget Value/UnitExperimental Method
Enzyme Kinetics
Km (Substrate)Michaelis constant for starter (isobutyryl-CoA) and extender (malonyl-CoA, methylmalonyl-CoA) units.µMIn vitro enzyme assays with purified PKS domains
kcatCatalytic turnover number for each enzymatic domain.s-1In vitro enzyme assays with purified PKS domains
Production Titer
Product YieldConcentration of this compound produced in a heterologous host.mg/LHPLC-MS analysis of fermentation extracts
Gene Expression
Transcript LevelsRelative expression levels of the PKS genes under different growth conditions.Fold changeQuantitative Real-Time PCR (qRT-PCR)

Future Outlook

The field of marine natural product biosynthesis is rapidly advancing with the advent of next-generation sequencing and synthetic biology tools. The elucidation of the complete biosynthetic pathway for this compound will not only provide fundamental insights into the enzymatic logic of branched-chain fatty acid synthesis but also open avenues for the engineered production of homophymine A and novel analogues with improved therapeutic properties. Future research should focus on the successful identification and characterization of the responsible biosynthetic gene cluster from the microbial symbionts of Homophymia sp., followed by detailed biochemical and enzymatic studies to validate the proposed pathway and gather essential quantitative data.

References

Spectroscopic Profile of 4,5-Dimethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethylhexanoic acid, a branched-chain fatty acid. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles and computational models. The information is intended to serve as a valuable reference for researchers in organic synthesis, drug discovery, and metabolomics.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~2.3Triplet2H-CH₂-COOH (C2)
~1.6Multiplet1H-CH(CH₃)- (C4)
~1.4Multiplet2H-CH₂- (C3)
~1.2Multiplet1H-CH(CH₃)₂ (C5)
~0.9Doublet3H-CH(CH₃)- (C4-Methyl)
~0.85Doublet6H-CH(CH₃)₂ (C5-Methyls)

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (ppm)Carbon Atom
~180C1 (-COOH)
~41C4
~34C2
~32C5
~29C3
~20C5-Methyls
~19C4-Methyl
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
2960-2850StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1465MediumC-H bend (CH₂ and CH₃)
~1380MediumC-H bend (C-H)
~1280Medium, BroadC-O stretch
~920Medium, BroadO-H bend (Out-of-plane)
Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Mass Spectrum

m/zRelative IntensityAssignment
144Low[M]⁺ (Molecular Ion)
129Medium[M - CH₃]⁺
101Medium[M - CH(CH₃)₂]⁺
87High[CH(CH₃)CH₂COOH]⁺ (McLafferty rearrangement)
74High[CH₂=C(OH)OCH₃]⁺ (McLafferty + 1)
60Medium[CH₃COOH₂]⁺
43Very High[CH(CH₃)₂]⁺ (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures for the analysis of carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the solvent signal at 77.16 ppm for ¹³C. Integrate the peaks in the ¹H NMR spectrum and assign the signals to the respective protons and carbons in the molecule.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically perform a background subtraction.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

  • Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent and allow it to dry completely before the next measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and determine its fragmentation pattern.

Materials:

  • This compound sample

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or diazomethane)

  • Solvent (e.g., dichloromethane, hexane)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

  • Autosampler vials with inserts

Procedure:

  • Derivatization (Esterification): To improve volatility and chromatographic performance, the carboxylic acid is typically converted to a less polar ester (e.g., a methyl or trimethylsilyl (B98337) ester).

    • For Methyl Esterification (with Diazomethane (B1218177) - use with extreme caution in a fume hood): Dissolve a small amount of the acid in a suitable solvent and add a freshly prepared solution of diazomethane in diethyl ether dropwise until a faint yellow color persists.

    • For Trimethylsilyl (TMS) Esterification: Dissolve the acid in a solvent and add an excess of BSTFA with 1% TMCS. Heat the mixture at 60-70°C for about 30 minutes.

  • Sample Preparation for GC-MS: Dilute the derivatized sample to an appropriate concentration (e.g., 1-10 ppm) with a suitable solvent. Transfer the solution to an autosampler vial.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature (e.g., 250°C) and injection mode (e.g., split or splitless).

    • Oven Program: Set an appropriate temperature program for the GC oven to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

    • Mass Spectrometer: Set the ion source temperature (e.g., 230°C), quadrupole temperature (e.g., 150°C), and the mass range to be scanned (e.g., m/z 40-400). Use electron ionization (EI) at 70 eV.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to the derivatized this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with a library of mass spectra (if available) for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Derivatization Derivatization (for GC-MS) Sample->Derivatization for GC-MS FTIR ATR-FTIR Spectrometer Sample->FTIR for IR (neat) NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR GCMS GC-MS Instrument Derivatization->GCMS ProcessNMR NMR Data Processing (FT, Phasing, Baseline) NMR->ProcessNMR ProcessIR IR Spectrum (Background Subtraction) FTIR->ProcessIR ProcessMS MS Data Analysis (Chromatogram, Mass Spectrum) GCMS->ProcessMS Structure Structure Elucidation & Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

Methodological & Application

Application Notes and Protocols: 4,5-Dimethylhexanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,5-dimethylhexanoic acid, a branched-chain fatty acid, and its utility as a versatile building block in organic synthesis. The unique structural features of this compound, particularly the methyl groups at the 4 and 5 positions, offer distinct reactivity and stereochemical possibilities, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and specialty chemicals.

Physicochemical Properties and Reactivity

This compound (C8H16O2, Molar Mass: 144.21 g/mol ) is a saturated fatty acid.[1][2] Its branched structure influences its physical properties, such as melting point and solubility, when compared to its straight-chain isomers.[1] The presence of the carboxylic acid functional group allows for a range of chemical transformations.

General Reactivity: Like other carboxylic acids, this compound undergoes several fundamental reactions:

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[1]

  • Reduction: Can be reduced to the corresponding alcohol (4,5-dimethylhexan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH4).[1]

  • Amide Formation: Reacts with amines to form amides.[1]

  • Decarboxylation: May undergo decarboxylation under specific conditions to yield shorter hydrocarbon chains.[1]

The steric hindrance provided by the methyl groups can influence the reactivity of the carboxylic acid and the adjacent carbons.[1]

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic molecules. Its branched structure is particularly useful for introducing specific stereocenters and creating sterically demanding environments within a target molecule.

Key Applications:

  • Pharmaceutical Intermediate: The chiral variants of this compound and its derivatives are valuable building blocks in the synthesis of complex pharmaceutical compounds where specific stereochemistry is crucial for biological activity.

  • Specialty Chemicals: Used in the production of specialty chemicals where its unique branching pattern can impart desired physical or chemical properties.

  • Cosmetic Formulations: Due to its fatty acid nature, it has potential applications in skincare products for its emollient properties.[1]

  • Flavoring Agents: Its structural characteristics suggest potential use as a flavoring agent in the food industry.[1]

Stereoselective Synthesis of this compound Derivatives

A significant application of this compound chemistry lies in the stereocontrolled synthesis of its derivatives. The γ-branched carbon skeleton requires precise methods to control the stereochemistry at multiple centers.

Chiral auxiliaries and enantioselective catalysis are commonly employed to achieve high stereoselectivity.

  • Evans' Asymmetric Alkylation: This method utilizes oxazolidinone chiral auxiliaries to control the stereochemistry during alkylation. For instance, the synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid has been achieved with high diastereomeric excess (>95% de) at the C4 position through the alkylation of a chiral α-amino-β-keto ester intermediate.[1]

  • Garner's Aldehyde: This stable chiral building block, derived from L-serine, provides an alternative route. Reaction with 2-lithio-3-methyl-2-butene establishes the γ-branched skeleton with predictable stereochemistry. This method allows for modular access to various diastereomers.[1]

Palladium on carbon (Pd/C) is a key reagent for controlling the stereochemistry of hydroxyl groups in derivatives of this compound. Anti-selective hydrogenation of α-amino-β-keto esters using Pd/C under a hydrogen atmosphere can achieve high diastereoselectivity (>90% de) for the C3 hydroxyl group.[1] The stereochemical outcome is directed by the existing chiral centers in the molecule.

Experimental Protocols

While specific, detailed protocols for the synthesis and use of this compound are not extensively available in the public domain, the following represents a generalized workflow based on established synthetic strategies for similar compounds.

G cluster_0 Asymmetric Alkylation cluster_1 Chain Elongation cluster_2 Stereoselective Reduction cluster_3 Final Product Start Chiral Precursor (e.g., Evans' Auxiliary attached) Alkylation Alkylation with Isopropyl Iodide Start->Alkylation 1. LDA, THF, -78 °C 2. Isopropyl Iodide Elongation Elongation with Protected Bromoacetate Alkylation->Elongation LDA, THF, -78 °C Reduction Diastereoselective Reduction Elongation->Reduction Pd/C, H2 (1 atm) Hydrolysis Hydrolysis of Auxiliary and Ester Reduction->Hydrolysis LiOH, H2O/THF Final_Product Chiral 4,5-Dimethyl- hexanoic Acid Derivative Hydrolysis->Final_Product

Caption: A generalized workflow for the stereoselective synthesis of a this compound derivative.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the stereoselective synthesis of this compound derivatives.

Synthetic MethodKey Reagents/ConditionsAchieved StereoselectivityOverall YieldReference
Evans' Asymmetric AlkylationOxazolidinone auxiliary, LDA, Isopropyl Iodide>95% de at C4-[1]
Garner's Aldehyde Route2-lithio-3-methyl-2-butene, Hydrogenation, OxidationPredictable stereoselectivity12-18%[1]
Palladium-Catalyzed HydrogenationPd/C, H2 (1 atm)>90% de for C3-OH-[1]

Logical Relationships in Synthesis Design

The choice of synthetic strategy for a this compound derivative is dictated by the desired stereochemical outcome and the starting materials available.

G cluster_0 Retrosynthetic Analysis cluster_1 Synthetic Strategy cluster_2 Starting Materials Target Target Diastereomer of This compound Derivative C4_Stereocenter Control of C4 Stereocenter Target->C4_Stereocenter Disconnect C3_Stereocenter Control of C3 Stereocenter Target->C3_Stereocenter Disconnect Evans Evans' Asymmetric Alkylation C4_Stereocenter->Evans High de Garner Garner's Aldehyde C4_Stereocenter->Garner Modular approach Hydrogenation Palladium-Catalyzed Hydrogenation C3_Stereocenter->Hydrogenation High de Chiral_Aux Chiral Auxiliary Evans->Chiral_Aux Serine_Deriv L-Serine Derivative Garner->Serine_Deriv Keto_Ester α-Amino-β-keto Ester Hydrogenation->Keto_Ester

Caption: Logical relationships in designing a stereoselective synthesis of a this compound derivative.

Disclaimer: The provided protocols are generalized and should be adapted and optimized for specific target molecules and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.

References

4,5-Dimethylhexanoic Acid: A Chiral Building Block for Potent Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4,5-dimethylhexanoic acid and its derivatives as versatile building blocks in the synthesis of complex pharmaceuticals. The unique stereochemical features of this branched-chain fatty acid offer a valuable scaffold for creating potent and selective drug candidates, particularly in the fields of antiviral and anticancer research.

Introduction

This compound is a saturated fatty acid that, in its functionalized forms, serves as a crucial chiral starting material in pharmaceutical synthesis. The strategic placement of methyl groups allows for precise control over the three-dimensional structure of molecules, which is paramount for specific interactions with biological targets. This is particularly evident in the synthesis of non-proteinogenic amino acids, which are integral components of several bioactive natural products.

One of the most significant applications of a this compound derivative is in the synthesis of the unusual amino acid, (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid. This complex chiral building block is a key constituent of the marine-derived cyclodepsipeptide, Homophymine A.

Applications in Pharmaceutical Research

The primary application of this compound derivatives in pharmaceuticals is demonstrated by their incorporation into the Homophymine class of natural products.

Antiviral Activity: Homophymine A has been identified as a potent anti-HIV agent, exhibiting cytoprotective activity against HIV-1 infection with a half-maximal inhibitory concentration (IC50) of 75 nM.[1][2][3][4] The unique stereochemistry of the (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid residue is critical for its biological activity.

Anticancer Activity: Beyond its antiviral properties, the Homophymine family, including analogs B-E and A1-E1, has demonstrated significant antiproliferative activity against a range of human cancer cell lines.[5][6] These compounds exhibit potent cytotoxicity with IC50 values in the nanomolar range, highlighting their potential as leads for novel cancer therapeutics.[5][6]

Table 1: Biological Activity of Pharmaceuticals Containing a this compound Moiety

CompoundBiological ActivityIC50 ValueTarget/Cell Line
Homophymine AAnti-HIV-175 nMHIV-1 infected cells
Homophymines B-E, A1-E1Antiproliferative2 - 100 nMVarious human cancer cell lines

Experimental Protocols

The synthesis of the key pharmaceutical building block, (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, relies on stereoselective synthetic methods to control the three contiguous chiral centers. The Evans aldol (B89426) reaction is a cornerstone of this strategy, enabling the diastereoselective formation of carbon-carbon bonds.[7]

Protocol 1: Stereoselective Synthesis of a syn-β-Hydroxy-γ-amino Acid Precursor via Evans Aldol Reaction

This protocol outlines the general principles for the synthesis of a syn-β-hydroxy-α-amino acid precursor, which is a key intermediate for (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid. The reaction utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome of the aldol reaction between an N-acetyloxazolidinone and an appropriate aldehyde.

Materials:

  • Chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Acylating agent (e.g., propionyl chloride)

  • Lithium diisopropylamide (LDA) or other suitable base

  • Dibutylboron triflate (Bu₂BOTf)

  • Aldehyde (e.g., 2,3-dimethylbutanal)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Triethylamine (TEA)

  • Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (B78521) (LiOH)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve the chiral oxazolidinone in anhydrous THF at -78 °C.

    • Add n-butyllithium dropwise and stir for 15 minutes.

    • Add the acylating agent (e.g., propionyl chloride) and stir for 1 hour at -78 °C.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with an organic solvent.

    • Purify the N-acyloxazolidinone by flash chromatography.

  • Evans Aldol Reaction:

    • Dissolve the purified N-acyloxazolidinone in anhydrous DCM at -78 °C.

    • Add dibutylboron triflate dropwise, followed by triethylamine. Stir for 30 minutes.

    • Add the aldehyde (e.g., 2,3-dimethylbutanal) dropwise and stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

    • Quench the reaction with a pH 7 buffer and extract with DCM.

    • Purify the aldol adduct by flash chromatography. This reaction reliably produces the syn aldol product.[7]

  • Hydrolysis of the Chiral Auxiliary:

    • Dissolve the aldol adduct in a mixture of THF and water.

    • Cool to 0 °C and add an aqueous solution of hydrogen peroxide, followed by lithium hydroxide.

    • Stir the reaction at room temperature until complete, as monitored by TLC.

    • Quench with sodium sulfite (B76179) and extract the chiral auxiliary.

    • Acidify the aqueous layer and extract the desired β-hydroxy carboxylic acid.

Diagram 1: General Workflow for Evans Aldol Reaction

G cluster_0 Preparation of Chiral Imide cluster_1 Stereoselective Aldol Reaction cluster_2 Hydrolysis and Product Isolation Auxiliary Chiral Oxazolidinone N_Acyl N-Acyloxazolidinone Auxiliary->N_Acyl 1. Base 2. Acyl-Cl Acyl_Cl Acyl Chloride Base1 n-BuLi Aldol_Adduct syn-Aldol Adduct N_Acyl->Aldol_Adduct 1. Lewis Acid 2. Aldehyde Aldehyde Aldehyde (R-CHO) Lewis_Acid Bu₂BOTf, TEA Product β-Hydroxy Carboxylic Acid Aldol_Adduct->Product Hydrolysis Recovered_Aux Recovered Auxiliary Aldol_Adduct->Recovered_Aux Hydrolysis Hydrolysis H₂O₂, LiOH G cluster_0 Chelation cluster_1 Hydride Delivery Keto_Ester β-Keto Ester C=O Ester C=O Chelating_Agent Chelating Agent (e.g., Ce³⁺) Keto_Ester:f1->Chelating_Agent Keto_Ester:f2->Chelating_Agent Chelated_Complex Chelated Intermediate Chelating_Agent->Chelated_Complex Stereoselective_Attack Stereoselective Attack on Ketone Chelated_Complex->Stereoselective_Attack Hydride Hydride (H⁻) from NaBH₄ Hydride->Stereoselective_Attack Hydroxy_Ester β-Hydroxy Ester (Specific Diastereomer) Stereoselective_Attack->Hydroxy_Ester G cluster_0 Cellular Process P1 Upstream Signal P2 Kinase Cascade P1->P2 P3 Transcription Factor Activation P2->P3 P4 Gene Expression P3->P4 P5 Cell Proliferation / Viral Replication P4->P5 Homophymine Homophymine Analog Homophymine->Inhibition Inhibition->P2

References

The Role of 4,5-Dimethylhexanoic Acid in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylhexanoic acid, a branched-chain fatty acid, serves as a crucial chiral building block in the synthesis of complex natural products, particularly those with unique structural motifs and significant biological activity. Its derivatives are key components of marine-derived cyclodepsipeptides and have potential applications in the synthesis of modified steroids. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives in natural product synthesis, with a focus on stereoselective methodologies.

Application Notes

Chiral Building Block for Bioactive Peptides

A significant application of this compound lies in its conversion to the non-proteinogenic amino acid, (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid. This complex amino acid is a constituent of the anti-HIV cyclodepsipeptide Homophymine A , isolated from the marine sponge Homophymia sp. The stereochemistry of this side chain is crucial for the biological activity of Homophymine A. The synthesis of this intricate amino acid requires precise stereochemical control, often achieved through established asymmetric synthesis methodologies.

Stereochemical Control in Synthesis

The synthesis of natural products incorporating the this compound moiety necessitates robust methods for controlling multiple stereocenters. Key strategies include:

  • Evans' Asymmetric Aldol (B89426) Reaction: This method is highly effective for establishing the C2 and C3 stereocenters in the 2-amino-3-hydroxy derivative. The use of chiral oxazolidinone auxiliaries directs the stereochemical outcome of the aldol condensation, leading to high diastereoselectivity.

  • Palladium-Catalyzed Hydrogenation: This technique is employed for the diastereoselective reduction of a β-keto ester intermediate, which is crucial for setting the stereochemistry at C3 of the 2-amino-3-hydroxy-4,5-dimethylhexanoic acid side chain. Substrate-controlled facial discrimination, guided by a bulky auxiliary, directs the hydrogenation to achieve high diastereomeric excess.

Component of Marine-Derived Cyclodepsipeptides

Beyond Homophymine A, the this compound structural unit is found in other marine natural products. Its branched nature can influence the conformational properties and bioactivity of these complex macrocycles. The biocatalytic production of this compound in marine organisms involves polyketide synthase (PKS) machinery, highlighting nature's strategy for generating structural diversity.

Potential in Steroid Side-Chain Modification

While specific examples are not extensively documented in readily available literature, the structural characteristics of this compound make it a potential precursor for the synthesis of modified steroid side chains. Grignard reagents derived from this compound esters could, in principle, be used to introduce this branched alkyl chain onto a steroidal ketone, offering a route to novel steroid analogues with potentially altered pharmacological profiles.

Data Presentation

Table 1: Stereoselective Synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic Acid Precursors
StepMethodReagents & ConditionsDiastereomeric Excess (de)Yield (%)Reference
Aldol CondensationEvans' Asymmetric AlkylationChiral α-amino-β-keto ester intermediate, oxazolidinone auxiliary>95% (at C4)High[1]
ReductionPalladium-Catalyzed Hydrogenationα-amino-β-keto ester, Pd/C, H₂ (1 atm)>90% (at C3)High[1]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic Acid Derivative via Evans' Aldol Reaction

This protocol is a representative procedure adapted from established methodologies for the synthesis of β-hydroxy γ-amino acids.

Step 1: Acylation of Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • Stir the solution for 30 minutes at 0 °C.

  • In a separate flask, cool a solution of 3,4-dimethylpentanoyl chloride (1.1 eq) in anhydrous THF to -78 °C.

  • Slowly add the lithium salt of the oxazolidinone to the acid chloride solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour and then warm to 0 °C over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-acylated oxazolidinone.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C under an argon atmosphere.

  • Add titanium tetrachloride (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).

  • Stir the resulting dark red solution for 30 minutes at -78 °C.

  • Add a solution of N-PMP-protected aminoacetaldehyde (1.2 eq) in CH₂Cl₂ dropwise.

  • Stir the reaction at -78 °C for 3 hours and then warm to 0 °C over 1 hour.

  • Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

  • Extract the mixture with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the aldol adduct.

Step 3: Auxiliary Cleavage

  • Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.

  • Add a pre-mixed solution of 30% hydrogen peroxide (4.0 eq) and lithium hydroxide (B78521) (2.0 eq) in water dropwise.

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the chiral β-hydroxy-γ-amino acid derivative.

Protocol 2: Incorporation of the Hindered Amino Acid into a Peptide Sequence

This protocol outlines a general procedure for coupling sterically hindered amino acids using a potent coupling reagent.

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour. Remove the Fmoc protecting group using 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF, DCM, and DMF.

  • Coupling Reaction: In a reaction vessel, add the deprotected resin, the N-Fmoc protected (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid (3.0 eq), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq), and HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 eq).

  • Add DMF to swell the resin and then add DIPEA (N,N-Diisopropylethylamine) (6.0 eq).

  • Shake the reaction mixture at room temperature for 4-12 hours. Monitor the coupling progress using a Kaiser test.

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF, DCM, and isopropanol.

  • Proceed with the next deprotection and coupling cycle for the subsequent amino acid.

Mandatory Visualization

Synthesis_of_Homophymine_A_Side_Chain cluster_0 Stereoselective Synthesis Start This compound Derivative Acylation Acylation of Chiral Auxiliary Start->Acylation 1. Aldol Evans' Asymmetric Aldol Reaction (>95% de) Acylation->Aldol 2. Reduction Diastereoselective Reduction (Pd/C, H2) (>90% de) Aldol->Reduction 3. Cleavage Auxiliary Cleavage Reduction->Cleavage 4. Final_AA (2R,3R,4R)-2-amino-3-hydroxy- This compound Cleavage->Final_AA 5.

Caption: Synthetic pathway for the stereoselective synthesis of the Homophymine A side chain.

Peptide_Coupling_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling: - Hindered Amino Acid - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) Deprotection->Coupling Washing Washing Steps (DMF, DCM) Coupling->Washing Cycle Repeat for next Amino Acid Washing->Cycle Cycle->Deprotection Yes Cleavage Cleavage from Resin (e.g., TFA) Cycle->Cleavage No Peptide Final Peptide Cleavage->Peptide

Caption: General workflow for solid-phase peptide synthesis incorporating a hindered amino acid.

Steroid_Modification_Concept Acid_Ester 4,5-Dimethylhexanoic Acid Ester Grignard_Formation Grignard Reagent Formation (Mg) Acid_Ester->Grignard_Formation Grignard_Reaction Grignard Addition Grignard_Formation->Grignard_Reaction Steroid_Ketone Steroidal Ketone Steroid_Ketone->Grignard_Reaction Modified_Steroid Modified Steroid with Branched Side Chain Grignard_Reaction->Modified_Steroid

Caption: Conceptual pathway for steroid side-chain modification using a this compound derivative.

References

Application Note: Protocols for the Esterification of 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of esters from 4,5-Dimethylhexanoic acid, a sterically hindered carboxylic acid. Three common and effective methods are presented: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the highly efficient Yamaguchi Esterification. Each protocol includes a list of materials, step-by-step experimental procedures, and safety considerations. Comparative data is summarized in tables, and key workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is an aliphatic carboxylic acid characterized by branching near the carboxyl group, which imparts significant steric hindrance. This structural feature can render standard esterification reactions challenging, often resulting in low yields or requiring harsh conditions. Ester derivatives of carboxylic acids are fundamental intermediates in organic synthesis and are prevalent in pharmaceuticals, flavorings, and material science. Therefore, efficient and reliable protocols for the esterification of sterically hindered acids like this compound are crucial for research and development.

This application note details three distinct protocols to achieve this transformation, catering to different substrate sensitivities, available reagents, and desired scales.

Overview of Esterification Methods

The choice of esterification method depends on the steric hindrance of both the carboxylic acid and the alcohol, as well as the presence of other functional groups.

  • Fischer-Speier Esterification : This is a direct, acid-catalyzed condensation of a carboxylic acid and an alcohol.[1] It is an equilibrium-controlled reaction.[2] To achieve high yields, especially with hindered substrates, a large excess of the alcohol is typically used as the solvent, and water is removed during the reaction.[3][4] Common catalysts include sulfuric acid and p-toluenesulfonic acid.[4]

  • Steglich Esterification : This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation under mild, neutral conditions.[5][6] It is particularly effective for temperature-sensitive substrates or when using sterically hindered alcohols.[5] A key drawback is the formation of a dicyclohexylurea (DCU) byproduct, which must be removed by filtration.[7]

  • Yamaguchi Esterification : This powerful method is renowned for its effectiveness in synthesizing highly functionalized or sterically demanding esters and macrolactones.[8][9] The protocol involves a two-step, one-pot process where the carboxylic acid is first converted to a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[10][11] Subsequent reaction with the alcohol in the presence of a stoichiometric amount of DMAP yields the desired ester under mild conditions.[10][12]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol is most suitable for producing simple esters (e.g., methyl, ethyl) where the alcohol can be used in large excess as the solvent.

Materials and Reagents:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq), which will also serve as the solvent.

  • While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.[13]

  • Dissolve the residue in diethyl ether or ethyl acetate (e.g., 50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL, until effervescence ceases), and finally with brine (1 x 25 mL).[13]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 4,5-dimethylhexanoate.

  • Purify the crude ester by vacuum distillation.

Protocol 2: Steglich Esterification of this compound

This protocol is ideal for coupling with primary or secondary alcohols under mild conditions.

Materials and Reagents:

  • This compound

  • Alcohol (e.g., Ethanol, 1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

  • Sintered glass funnel for filtration

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.[7]

  • Cool the stirred solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.[6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate using a sintered glass funnel and wash the filter cake with a small amount of cold DCM.[6]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and water (1 x 25 mL).[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting crude ester by column chromatography on silica (B1680970) gel or by vacuum distillation.

Safety Note: DCC is a potent allergen and skin sensitizer. Always handle with gloves in a well-ventilated fume hood.[7]

Protocol 3: Yamaguchi Esterification of this compound

This is the method of choice for hindered alcohols or when other methods provide low yields.

Materials and Reagents:

  • This compound

  • Hindered Alcohol (1.5 eq)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent, 1.2 eq)

  • Triethylamine (B128534) (Et₃N, 1.3 eq)

  • 4-Dimethylaminopyridine (DMAP, 3.0 eq)

  • Toluene (anhydrous)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.3 eq) in anhydrous toluene.[11]

  • Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 1-2 hours to form the mixed anhydride.

  • In a separate flask, prepare a solution of the desired alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride mixture via cannula or dropping funnel.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Method Comparison

FeatureFischer-Speier EsterificationSteglich EsterificationYamaguchi Esterification
Reagents Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)Carboxylic Acid, Alcohol, DCC, DMAPCarboxylic Acid, Alcohol, 2,4,6-Trichlorobenzoyl Chloride, Et₃N, DMAP
Conditions Reflux (60-120°C)Mild (0°C to Room Temp.)Mild (Room Temp.)
Reaction Time 4 - 24 hours2 - 12 hours2 - 24 hours
Key Advantage Simple reagents, inexpensive, good for simple alcohols.Mild conditions, good for sensitive substrates.Highly effective for sterically hindered acids and alcohols.[9]
Key Disadvantage Harsh conditions (acid, heat), equilibrium reaction.Stoichiometric urea (B33335) byproduct, DCC is an allergen.More complex reagents, requires anhydrous conditions.
Typical Yield Moderate to GoodGood to ExcellentExcellent

Visualizations

Steglich_Esterification_Mechanism Steglich Esterification Mechanism cluster_reactants Reactants & Catalysts RCOOH R-COOH (this compound) Intermediate1 O-Acylisourea Intermediate RCOOH->Intermediate1 + DCC DCC DCC DMAP DMAP ROH R'-OH (Alcohol) Intermediate2 Acyl-DMAP Cation (Highly Reactive) Intermediate1->Intermediate2 + DMAP DCU DCU (Byproduct) Intermediate1->DCU Ester R-COOR' (Ester) Intermediate2->Ester + R'-OH Ester->DMAP - H+

Caption: Reaction pathway for the Steglich Esterification.

Esterification_Workflow start Start: This compound + Alcohol reaction 1. Reaction (Fischer, Steglich, or Yamaguchi) start->reaction workup 2. Aqueous Workup (Washing, Neutralization) reaction->workup filtration Filtration (for Steglich: remove DCU) reaction->filtration Steglich Only drying 3. Drying (Anhydrous Na₂SO₄/MgSO₄) workup->drying filtration->workup concentration 4. Solvent Removal (Rotary Evaporation) drying->concentration purification 5. Purification (Distillation or Chromatography) concentration->purification product Final Product: Purified Ester purification->product

Caption: General experimental workflow for ester synthesis.

References

Application Notes and Protocols for the Derivatization of 4,5-Dimethylhexanoic Acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) of interest in various fields of research, including microbiology, metabolic studies, and drug development. Accurate and sensitive quantification of this molecule in complex biological matrices is crucial for understanding its physiological and pathological roles. Due to its polarity and relatively low volatility, direct analysis of this compound by chromatographic methods can be challenging. Derivatization is a key sample preparation step that modifies the analyte to improve its chromatographic behavior and enhance detection sensitivity.

This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, it is essential to convert the polar carboxylic acid into a more volatile and thermally stable derivative. Esterification is the most common derivatization technique for fatty acids, typically forming fatty acid methyl esters (FAMEs).

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., plasma, cell lysate) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction DryDown Evaporation to Dryness Extraction->DryDown Esterification Esterification (BF₃-Methanol) DryDown->Esterification Extraction2 FAME Extraction (Hexane) Esterification->Extraction2 GCMS GC-MS Analysis Extraction2->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the conversion of this compound to its more volatile methyl ester for GC-MS analysis.[1]

Materials:

  • Sample containing this compound (e.g., lipid extract)

  • 14% Boron trifluoride in methanol (B129727) (BF₃-methanol)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Start with a dried lipid extract containing the this compound.

  • Derivatization:

    • To the dried extract in a reaction vial, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.[1]

    • Tightly cap the vial and heat the mixture at 60°C for 30-60 minutes.[1]

  • Extraction:

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution to the reaction vial.

    • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Centrifuge the mixture to achieve phase separation.

  • Drying and Analysis:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The resulting solution containing the derivatized this compound is ready for injection into the GC-MS system.

Analysis by High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, especially with UV or fluorescence detection, derivatization is employed to introduce a chromophoric or fluorophoric tag to the this compound molecule, thereby significantly enhancing detection sensitivity.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., plasma, urine) Extraction Analyte Extraction Sample->Extraction DryDown Evaporation to Dryness Extraction->DryDown Tagging Fluorescent Tagging (e.g., with 4-Br-Mmc) DryDown->Tagging Reaction Reaction Incubation Tagging->Reaction HPLC HPLC-Fluorescence Analysis Reaction->HPLC Data Data Acquisition and Processing HPLC->Data

Caption: Workflow for HPLC analysis of this compound.

Protocol 2: Fluorescent Labeling with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

This protocol is suitable for the sensitive fluorescent detection of this compound. The derivatization with a fluorescent reagent enhances detection sensitivity and selectivity in HPLC analysis.[2] 4-Bromomethyl-6,7-dimethoxycoumarin is a coumarin-based reagent that reacts with carboxylic acids to form highly fluorescent esters, enabling their detection at low concentrations.[2]

Materials:

Procedure:

  • Sample Preparation: Dissolve the dried extract containing this compound in acetone.

  • Derivatization:

    • Add a molar excess of 4-Br-Mmc solution in acetone to the sample solution.[2]

    • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate.[2]

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).[2]

  • Analysis:

    • After cooling to room temperature, the reaction mixture can be filtered or centrifuged to remove the potassium carbonate.[2]

    • The resulting solution containing the fluorescently labeled this compound can be directly injected into the HPLC system.[2]

Quantitative Data Summary

The selection of a derivatization method can significantly impact the sensitivity and reproducibility of the analysis. The following table summarizes typical performance characteristics for the derivatization of short- to medium-chain carboxylic acids, which can be considered indicative for this compound.

Derivatization MethodAnalytical PlatformTypical Derivatization EfficiencyLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
Esterification (BF₃-Methanol) GC-MSHigh (>95%)Low ng/mLMid ng/mLRobust, well-established method for fatty acids.
Silylation (BSTFA) GC-MSHigh (>95%)Low ng/mLMid ng/mLMilder reaction conditions compared to esterification.
Fluorescent Tagging (4-Br-Mmc) HPLC-FluorescenceHigh (>90%)Picomole to femtomole levelsPicomole to femtomole levelsExcellent sensitivity and selectivity.
UV-Active Tagging (e.g., 2,4'-dibromoacetophenone) HPLC-UVHigh (>90%)Low to mid ng/mLMid to high ng/mLGood alternative when fluorescence detection is not available.

References

Application Notes and Protocols for the Incorporation of 4,5-Dimethylhexanoic Acid into Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylhexanoic acid is a branched-chain fatty acid that serves as a crucial building block in the synthesis of complex natural products, particularly a class of marine-derived cyclodepsipeptides known as homophymines.[1][2][3] These molecules have garnered significant interest in the drug development community due to their potent biological activities, including anti-HIV and cytotoxic properties against various cancer cell lines.[1][2][3][4] The unique structural features of this compound, specifically its steric hindrance, present challenges and require specialized protocols for its successful incorporation into larger molecules.

These application notes provide detailed methodologies for the incorporation of this compound into peptide-based complex molecules, with a focus on the synthesis of homophymine analogues. The protocols described herein are based on established principles of solid-phase peptide synthesis (SPPS) and strategies for coupling sterically hindered carboxylic acids.

Key Applications

The primary application for the incorporation of this compound is in the synthesis of bioactive cyclodepsipeptides for drug discovery and development. The homophymine family of natural products, which feature this fatty acid moiety, have demonstrated significant therapeutic potential:

  • Antiviral Activity: Homophymine A has been shown to exhibit cytoprotective activity against HIV-1 infection.[1][2][3]

  • Anticancer Activity: Homophymines display potent cytotoxic activity against a range of human cancer cell lines, including prostate and ovarian cancer.[1][4] Their mechanism of action is thought to involve the induction of apoptosis through a caspase-independent pathway.[1]

Experimental Protocols

The incorporation of this compound into a peptide backbone is typically achieved during solid-phase peptide synthesis (SPPS). The following protocols outline the key steps for the synthesis of a peptide containing a this compound moiety, inspired by the structure of homophymines.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol describes the assembly of the linear peptide chain on a solid support up to the point of coupling with this compound. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly used approach.[5][6]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution in DMF (20%)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: After complete coupling, wash the resin with DMF, DCM, and Methanol to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence until the desired linear peptide is assembled.

Protocol 2: Coupling of this compound

The coupling of the sterically hindered this compound requires optimized conditions to ensure high efficiency.

Materials:

  • This compound

  • Peptide-resin from Protocol 1

  • Coupling reagent suitable for hindered acids: HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)[8]

  • Base: DIPEA

  • DMF

Procedure:

  • Activation of this compound:

    • Dissolve this compound (5 equivalents relative to resin loading) in DMF.

    • Add HATU (5 eq.) and DIPEA (10 eq.).

    • Allow the activation to proceed for 15-20 minutes.

  • Coupling to the Peptide-Resin:

    • Add the activated this compound solution to the deprotected N-terminus of the peptide-resin.

    • Allow the coupling reaction to proceed for 4-6 hours, or until a negative ninhydrin test is observed.

  • Washing: Thoroughly wash the resin with DMF, DCM, and Methanol.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the solid support and the removal of side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS) and water (e.g., TFA/TIS/water 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Treatment: Treat the dried peptide-resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

Acylating AgentCoupling ReagentBaseSolventCoupling Time (h)Representative Yield (%)Reference
N-methylated amino acidHATUDIPEADMF2>95[7]
α,α-disubstituted amino acidPyAOPDIPEADMF4~90[8]
Long-chain fatty acidHBTU/HOBtDIPEADMF3>98[9]
This compound (expected) HATU/PyAOP DIPEA DMF 4-6 85-95 Inferred from[7][8]

Visualizations

Experimental Workflow for Synthesis of a 4,5-Dimethylhexanoyl-Peptide

experimental_workflow start Start: Rink Amide Resin swelling Resin Swelling (DMF) start->swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection1 coupling1 Amino Acid Coupling (HBTU/DIPEA) deprotection1->coupling1 wash1 Washing (DMF, DCM) coupling1->wash1 elongation Repeat for n cycles wash1->elongation deprotection2 Final Fmoc Deprotection elongation->deprotection2 fatty_acid_coupling Coupling of This compound (HATU/DIPEA) deprotection2->fatty_acid_coupling wash2 Washing fatty_acid_coupling->wash2 cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage purification RP-HPLC Purification cleavage->purification end Final Product: 4,5-Dimethylhexanoyl-Peptide purification->end

Caption: Workflow for the solid-phase synthesis of a peptide incorporating this compound.

Proposed Signaling Pathway for Homophymine-Induced Apoptosis

signaling_pathway Homophymine Homophymine (containing 4,5-DMHA) Cell_Membrane Cell Membrane Homophymine->Cell_Membrane Enters Cell Unknown_Target Unknown Cellular Target(s) Cell_Membrane->Unknown_Target Mitochondrial_Stress Mitochondrial Stress Unknown_Target->Mitochondrial_Stress Induces AIF Apoptosis-Inducing Factor (AIF) Mitochondrial_Stress->AIF Release of Caspase_Independent Caspase-Independent Pathway AIF->Caspase_Independent DNA_Fragmentation DNA Fragmentation Caspase_Independent->DNA_Fragmentation Leads to Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: A plausible caspase-independent apoptotic pathway initiated by homophymines.

References

Application Note: 4,5-Dimethylhexanoic Acid as a Versatile Precursor for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction

4,5-Dimethylhexanoic acid is a branched-chain carboxylic acid that, while not widely documented as a direct precursor in existing commercial agrochemicals, presents significant potential as a versatile building block for the development of new active ingredients.[1] Its unique structural features, including stereocenters and a lipophilic alkyl chain, can be exploited to design novel herbicides, insecticides, and fungicides with potentially improved efficacy, selectivity, and environmental profiles. This document outlines a theoretical framework and provides detailed protocols for the utilization of this compound in the synthesis of a hypothetical herbicidal agent, illustrating its potential in agrochemical research and development.

Rationale for Use in Agrochemical Synthesis

The branched structure of this compound can impart several desirable properties to a potential agrochemical:

  • Increased Lipophilicity: The alkyl branches enhance the molecule's ability to penetrate the waxy cuticle of plant leaves or the exoskeleton of insects.

  • Metabolic Stability: The methyl groups can sterically hinder enzymatic degradation, potentially leading to a longer half-life and sustained activity in the target organism.

  • Chirality: The presence of chiral centers allows for the synthesis of stereoisomers, which may exhibit differential activity and provide opportunities for developing more potent and selective products.

Hypothetical Synthesis of a Novel Herbicide: "Dimethexan"

To illustrate the potential of this compound as an agrochemical precursor, we propose the synthesis of a hypothetical herbicide, which we will refer to as "Dimethexan." The synthetic strategy involves the conversion of this compound into an activated form (an acid chloride), followed by esterification with a herbicidally active phenolic moiety (2,4-dichlorophenol, a common component in phenoxy herbicides).

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

G A This compound C 4,5-Dimethylhexanoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl2) B->C F Dimethexan (2,4-Dichlorophenyl 4,5-dimethylhexanoate) C->F Esterification D 2,4-Dichlorophenol (B122985) D->F E Pyridine (B92270) (Base) E->F

Caption: Synthetic pathway for the hypothetical herbicide "Dimethexan".

Quantitative Data (Hypothetical)

The following table summarizes the expected quantitative data for the synthesis of "Dimethexan."

StepReactant 1Reactant 2ProductYield (%)Purity (by HPLC) (%)
Acyl Chloride FormationThis compoundThionyl Chloride4,5-Dimethylhexanoyl Chloride95>98
Esterification4,5-Dimethylhexanoyl Chloride2,4-DichlorophenolDimethexan85>99

Table 1: Hypothetical quantitative data for the synthesis of "Dimethexan".

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethylhexanoyl Chloride

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Slowly add thionyl chloride to the solution at 0°C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Gently reflux the mixture for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4,5-dimethylhexanoyl chloride is used in the next step without further purification.

Protocol 2: Synthesis of Dimethexan (2,4-Dichlorophenyl 4,5-dimethylhexanoate)

Materials:

  • 4,5-Dimethylhexanoyl chloride (1.0 eq)

  • 2,4-Dichlorophenol (1.0 eq)

  • Pyridine (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4-dichlorophenol and pyridine in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4,5-dimethylhexanoyl chloride in anhydrous DCM to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure "Dimethexan."

Hypothetical Mode of Action: Disruption of Plant Cell Wall Synthesis

We propose that "Dimethexan" acts as a herbicide by inhibiting a key enzyme involved in the biosynthesis of fatty acids, which are essential components of the plant cell wall. This inhibition leads to a disruption of cell wall integrity, ultimately causing cell lysis and plant death.

Signaling Pathway

The following diagram illustrates the hypothetical mode of action of "Dimethexan."

G cluster_plant_cell Plant Cell A Acetyl-CoA B Fatty Acid Synthase (FAS) A->B C Long-Chain Fatty Acids B->C I Disruption D Cell Wall Components C->D E Intact Cell Wall D->E J Cell Lysis and Plant Death D->J F Cell Growth and Division E->F G Dimethexan H Inhibition G->H H->B I->D

Caption: Hypothetical mode of action of "Dimethexan".

While this compound is not yet a mainstream precursor in the agrochemical industry, its unique chemical structure offers significant opportunities for the synthesis of novel and potentially more effective active ingredients. The provided hypothetical synthesis of "Dimethexan" and its proposed mode of action serve as a conceptual framework to encourage further exploration of this and other branched-chain carboxylic acids in the design of next-generation agrochemicals. The detailed protocols offer a starting point for researchers to investigate the practical applications of this versatile chemical building block.

References

Application Note: Quantitative Analysis of 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) with potential applications in various fields, including organic synthesis, cosmetics, and the food industry.[1] As with other BCFAs, its structural properties, such as methyl branching, influence its physicochemical characteristics. The accurate and precise quantification of this compound in diverse matrices is crucial for research, development, and quality control.

This application note provides detailed protocols for the quantitative analysis of this compound using two robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the challenges associated with the analysis of short to medium-chain fatty acids, such as their polarity and, in the case of GC, the need for derivatization to increase volatility, these methods have been optimized for sensitivity and specificity.[2]

Analytical Methods

Both GC-MS and LC-MS/MS offer powerful solutions for the quantification of this compound, each with distinct advantages. GC-MS is a well-established and robust technique, particularly for volatile compounds, though it often necessitates a derivatization step to enhance the volatility of analytes like fatty acids. LC-MS/MS has emerged as a highly sensitive and specific alternative that may require simpler sample preparation.[3] The choice between these methods will depend on the specific application, sample matrix, and available instrumentation.

Data Presentation: Comparative Quantitative Parameters

The following table summarizes representative quantitative data for the analysis of branched-chain fatty acids using GC-MS and LC-MS/MS, which are indicative of the expected performance for this compound.

ParameterGC-MS MethodLC-MS/MS MethodReference
Derivatization Reagent Pentafluorobenzyl bromide (PFBBr)None (Direct Analysis)[4]
Linearity (R²) > 0.995> 0.99[5]
Limit of Detection (LOD) 0.2 - 1.0 µM~0.5 ng/mL[3][4]
Limit of Quantification (LOQ) 0.5 - 2.5 µM1-2 ng/mL[3][4]
Accuracy (% Recovery) 85 - 110%90 - 115%
Precision (%RSD) < 10%< 15%[5]

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound

This protocol details the analysis of this compound using GC-MS following derivatization with pentafluorobenzyl bromide (PFBBr). Derivatization is essential to improve the volatility and chromatographic performance of the analyte.[4]

1. Sample Preparation and Extraction:

  • For biological fluids (e.g., plasma, serum):

    • To 100 µL of the sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d3).

    • Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Acidify the supernatant with 10 µL of 2M HCl.

    • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging to separate the layers.

    • Carefully transfer the upper organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of a 10 mg/mL solution of pentafluorobenzyl bromide (PFBBr) in acetone (B3395972) and 10 µL of diisopropylethylamine (DIPEA).[4][6]

  • Seal the vial and incubate at 60°C for 60 minutes.[6][7]

  • After incubation, cool the vial to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane (B92381) for GC-MS analysis.[7]

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[3]

  • Column: DB-225ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[4]

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 220°C.

    • Hold for 5 minutes at 220°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy. Monitor characteristic ions for the PFB ester of this compound.

4. Quality Control:

  • A calibration curve should be prepared using standards of this compound derivatized in the same manner as the samples.

  • Quality control samples at low, medium, and high concentrations should be included in each analytical run to assess accuracy and precision.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Extract Liquid-Liquid Extraction (MTBE) Precipitate->Extract Dry_Extract Evaporate to Dryness Extract->Dry_Extract Add_Reagents Add PFBBr & DIPEA Dry_Extract->Add_Reagents Incubate Incubate at 60°C Add_Reagents->Incubate Dry_Deriv Evaporate to Dryness Incubate->Dry_Deriv Reconstitute Reconstitute in Hexane Dry_Deriv->Reconstitute GCMS GC-MS Analysis (SIM Mode) Reconstitute->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS analysis workflow for this compound.
Protocol 2: LC-MS/MS Quantification of this compound

This protocol describes the direct quantification of this compound in biological samples using LC-MS/MS, which offers high sensitivity and specificity without the need for derivatization.

1. Sample Preparation:

  • To 100 µL of a biological sample (e.g., plasma), add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d3).

  • Perform protein precipitation by adding 400 µL of cold methanol, followed by vortexing for 1 minute.[8]

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Centrifuge the reconstituted sample to pellet any insoluble material and transfer the clear supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Thermo Scientific UltiMate 3000 UHPLC or equivalent.[3]

  • Column: Kinetex C8 reversed-phase column (100 x 2.1 mm, 2.6 µm) or equivalent.[9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B for column re-equilibration

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: AB Sciex Triple Quad™ 6500+ or equivalent.[3]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor ion [M-H]⁻ → Product ion

    • MRM Transition for Internal Standard: Precursor ion [M-H]⁻ → Product ion (Note: Specific MRM transitions need to be optimized by infusing a standard solution of this compound into the mass spectrometer.)

3. Quality Control:

  • Prepare a calibration curve by spiking known amounts of this compound into a blank matrix similar to the samples being analyzed.

  • Include matrix-matched quality control samples at three concentration levels (low, medium, high) in each analytical batch.

LCMS_Workflow Start Biological Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (Cold Methanol) Add_IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Analyze LC-MS/MS Analysis (MRM Mode) Centrifuge2->Analyze Quantify Data Quantification Analyze->Quantify

LC-MS/MS analysis workflow for this compound.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not extensively characterized, as a short-chain fatty acid, it may interact with pathways influenced by other SCFAs. The analytical workflow itself follows a logical progression from sample receipt to final data reporting.

Logical_Relationship cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical Sample_Receipt Sample Receipt Sample_Login Sample Login & Storage Sample_Receipt->Sample_Login Sample_Prep Sample Preparation (Extraction) Sample_Login->Sample_Prep Derivatization Derivatization (GC-MS only) Sample_Prep->Derivatization Instrument_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Prep->Instrument_Analysis LC-MS/MS Path Derivatization->Instrument_Analysis Data_Processing Data Processing Instrument_Analysis->Data_Processing Review_QC Review & QC Data_Processing->Review_QC Report Final Report Review_QC->Report

Logical workflow for quantitative analysis projects.

References

Application Notes and Protocols for 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 4,5-Dimethylhexanoic acid (CAS RN: 60308-81-8). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the general properties of carboxylic acids and data for structurally similar compounds.

Chemical and Physical Properties

This compound is a branched-chain saturated fatty acid. Its structure influences its physical and chemical behavior.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1][2]
CAS Number 60308-81-8[1]
Appearance Not explicitly stated, likely a liquid or low-melting solidInferred
Density Reduced average density (0.89 g/cm³) compared to hexanoic acid[2]

Health and Safety Information

Potential Hazards:

  • May cause skin irritation and eye damage.

  • May cause respiratory tract irritation if inhaled.

  • Harmful if swallowed.

Personal Protective Equipment (PPE)

A comprehensive approach to safety involves the consistent use of appropriate personal protective equipment.

PPE_Workflow

Figure 1: Recommended PPE workflow for handling this compound.
First Aid Measures

In the event of exposure, immediate action is critical.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Swallowing: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage Procedures

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

Handling
  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

  • Use non-sparking tools and take precautionary measures against static discharge.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials.

  • Recommended Storage Temperature: Room temperature, unless otherwise specified by the supplier.

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol outlines the steps for preparing a standard stock solution of this compound.

Stock_Solution_Workflow

Figure 2: Workflow for the preparation of a this compound stock solution.

Methodology:

  • Preparation: Ensure all glassware is clean and dry. Work within a chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolution: Transfer the weighed compound to a beaker. Add a suitable solvent (e.g., ethanol, DMSO, or dimethylformamide) and stir until fully dissolved.

  • Transfer: Carefully and quantitatively transfer the solution to a volumetric flask of the desired final volume.

  • Dilution: Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled and tightly sealed container. Store under the recommended conditions.

Stability Assessment Protocol

This protocol is designed to assess the stability of this compound under various environmental conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in a suitable solvent.

  • Condition Exposure: Store the aliquots under different conditions:

    • Temperature: Refrigerated (2-8 °C), Room Temperature (20-25 °C), and Elevated Temperature (e.g., 40 °C).

    • Light: Exposed to ambient light and protected from light (e.g., in an amber vial or wrapped in aluminum foil).

    • Humidity: Controlled low and high humidity environments.

  • Time Points: Analyze the aliquots at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration and purity of this compound at each time point.

  • Data Evaluation: Compare the results to the initial (time 0) analysis to determine the extent of degradation under each condition.

Spill and Disposal Procedures

Spill Cleanup
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Contain the spill and prevent it from entering drains. Absorb with an inert material and dispose of in accordance with local regulations.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

These guidelines are intended to provide a framework for the safe handling and storage of this compound. It is imperative that all laboratory personnel are trained in proper chemical handling techniques and have access to all relevant safety information. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 4,5-dimethylhexanoic acid. The content is structured to address specific issues encountered during experimental procedures through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for synthesizing this compound with good yield?

A common and reliable method is the carboxylation of a Grignard reagent. This involves the reaction of a Grignard reagent, prepared from a suitable alkyl halide like 1-bromo-2,3-dimethylbutane (B3051029), with carbon dioxide (dry ice), followed by an acidic work-up. This method is advantageous as it extends the carbon chain by one carbon atom.

Q2: What is the general reaction scheme for the synthesis of this compound via a Grignard reaction?

The general reaction scheme is a two-step process:

  • Formation of the Grignard Reagent: 1-bromo-2,3-dimethylbutane reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 2,3-dimethylbutylmagnesium bromide.

  • Carboxylation: The Grignard reagent then reacts with solid carbon dioxide (dry ice). This is followed by the addition of an aqueous acid (e.g., HCl or H₂SO₄) to protonate the carboxylate salt and yield this compound.[1]

Q3: What are the main factors affecting the yield of the Grignard reaction for this synthesis?

The primary factors influencing the yield are:

  • Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware and solvents must be rigorously dried to prevent the Grignard reagent from being quenched.[2]

  • Purity of Reagents: The alkyl halide and magnesium must be pure. The surface of the magnesium turnings can be activated to remove the passivating magnesium oxide layer.[2]

  • Temperature Control: The Grignard reagent formation is exothermic and may require cooling to maintain a gentle reflux. The carboxylation step is typically performed at low temperatures.

  • Efficient Carbonation: The method of carbon dioxide addition can impact the yield. Using a large excess of freshly crushed dry ice is recommended.[2]

Troubleshooting Guide

Low or No Yield of Grignard Reagent
Observation Potential Cause Recommended Solution
Reaction does not initiate (no cloudiness, no heat evolution).Inactive magnesium surface due to oxide layer.Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush the magnesium turnings before the reaction to expose a fresh surface.
Presence of moisture in glassware or solvent.Flame-dry or oven-dry all glassware before use and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled.
Initial reaction starts but then stops.Insufficient mixing.Ensure efficient stirring to maintain contact between the alkyl halide and the magnesium surface.
Alkyl halide is not reactive enough.Consider switching from an alkyl chloride to a more reactive alkyl bromide or iodide.
Low Yield of this compound
Observation Potential Cause Recommended Solution
A significant amount of 2,3-dimethylbutane (B166060) is formed.The Grignard reagent was quenched by a proton source (e.g., water).Ensure all reagents and solvents are anhydrous. Add the Grignard reagent to the dry ice, not the other way around, to minimize exposure to atmospheric moisture condensing on the cold surface.
The main byproduct is a symmetrical alkane (e.g., 2,3,6,7-tetramethyloctane).Wurtz-type coupling of the Grignard reagent with the starting alkyl halide.Add the alkyl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.
A significant amount of a ketone or tertiary alcohol is formed.The Grignard reagent has reacted with the initially formed carboxylate. This is more likely when using gaseous CO2.Use a large excess of solid CO2 (dry ice) and pour the Grignard reagent solution over it to ensure the Grignard reagent is always in the presence of excess CO2.
The final product is difficult to separate from byproducts.Inefficient purification.Utilize acid-base extraction to separate the acidic carboxylic acid from neutral byproducts. For liquid carboxylic acids, fractional distillation under reduced pressure is an effective final purification step.[3]

Quantitative Data

The yield of this compound is influenced by several factors. Below is a summary of expected yields for the synthesis of branched-chain carboxylic acids via Grignard carboxylation under various conditions.

Starting Alkyl HalideSolventReaction ConditionsTypical Yield (%)Reference
1-Bromo-2,3-dimethylbutaneDiethyl EtherStandard Grignard formation, carboxylation with dry ice75-85Adapted from[2]
1-Bromo-2,3-dimethylbutaneTHFStandard Grignard formation, carboxylation with dry ice80-90Adapted from[2]
1-Chloro-2,3-dimethylbutaneTHFReflux during Grignard formation, carboxylation with dry ice60-70General observation
1-Bromo-2,2-dimethylpropaneDiethyl EtherStandard Grignard formation, carboxylation with dry ice~85Adapted from literature on neopentyl Grignard reagents

Experimental Protocols

Synthesis of this compound via Grignard Carboxylation

This protocol details the synthesis starting from 1-bromo-2,3-dimethylbutane.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-bromo-2,3-dimethylbutane

  • Anhydrous diethyl ether (or THF)

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-2,3-dimethylbutane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the alkyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remainder of the 1-bromo-2,3-dimethylbutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate beaker, place a large excess (at least 5 equivalents) of freshly crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution over the dry ice with gentle stirring.

    • Allow the mixture to stand until the excess dry ice has sublimated.

  • Work-up and Purification:

    • Slowly add 6M HCl to the reaction mixture with cooling in an ice bath until the magnesium salts have dissolved and the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and extract with 5% NaOH solution (3 x 50 mL). The carboxylic acid will move into the aqueous basic layer as its sodium salt.

    • Combine the aqueous basic extracts and acidify to a pH of ~1-2 with concentrated HCl, with cooling. The this compound will separate.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by fractional distillation under reduced pressure.[3]

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_purification Work-up and Purification A 1. Add Mg turnings and I₂ to flame-dried flask B 2. Add 1-bromo-2,3-dimethylbutane in anhydrous ether dropwise A->B C 3. Stir at room temperature B->C D 4. Pour Grignard reagent over excess dry ice C->D Transfer Grignard solution E 5. Allow excess CO₂ to sublimate D->E F 6. Acidify with 6M HCl E->F Protonation G 7. Extract with ether F->G H 8. Back-extract with 5% NaOH G->H I 9. Re-acidify aqueous layer H->I J 10. Extract with ether I->J K 11. Dry, filter, and concentrate J->K L 12. Fractional distillation K->L M M L->M Pure this compound troubleshooting_yield node_sol node_sol start Low Yield of This compound check_grignard Was Grignard reagent formation successful? start->check_grignard check_byproducts What are the main byproducts? check_grignard->check_byproducts Yes node_sol_grignard Troubleshoot Grignard formation: - Check for moisture - Activate Mg surface - Ensure pure reagents check_grignard->node_sol_grignard No check_purification Is the product lost during purification? check_byproducts->check_purification No major byproducts node_sol_alkane Improve anhydrous technique. Add Grignard to excess CO₂. check_byproducts->node_sol_alkane Alkane (from quenching) node_sol_coupling Slowly add alkyl halide during Grignard formation. check_byproducts->node_sol_coupling Dimer (Wurtz coupling) node_sol_ketone Use large excess of solid CO₂. Ensure low temperature. check_byproducts->node_sol_ketone Ketone/Tertiary Alcohol node_sol_extraction Optimize acid-base extraction: - Check pH at each step - Perform multiple extractions - Avoid emulsions check_purification->node_sol_extraction Yes node_sol_final Consider other losses: - Incomplete reaction - Mechanical losses check_purification->node_sol_final No

References

Technical Support Center: Purification of 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4,5-Dimethylhexanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities in synthetically produced this compound can include:

  • Unreacted starting materials: Depending on the synthetic route, these could include corresponding alcohols or aldehydes.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Byproducts of side reactions: These can include isomers or products from over-oxidation if oxidative methods were used in the synthesis.

Q2: Which purification techniques are most effective for this compound?

The most effective purification techniques for this compound, a branched-chain carboxylic acid, are typically:

  • Acid-Base Extraction: A fundamental and highly effective initial step to separate the acidic product from neutral or basic impurities.

  • Fractional Distillation (under vacuum): Since this compound is a liquid at room temperature, vacuum distillation is a suitable method for separating it from less volatile or more volatile impurities.

  • Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities.

  • Recrystallization (if a suitable solid derivative is formed): While the acid itself is a liquid, conversion to a solid salt or derivative can allow for purification by recrystallization.

Q3: My this compound sample is a persistent oil and won't crystallize. What can I do?

This compound is a liquid at room temperature, so it is not expected to crystallize under normal conditions. If you are attempting to purify it via a solid derivative that is oiling out, consider the following:

  • Purity: The presence of impurities is a primary reason for a substance failing to crystallize. It is recommended to first purify the compound by another method, such as acid-base extraction or column chromatography, to increase its purity before attempting crystallization of a derivative.

  • Solvent System: The choice of solvent is critical for successful recrystallization. Experiment with different solvent systems, including mixtures of polar and non-polar solvents.

  • Seeding: Introducing a seed crystal of the pure solid derivative can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

Q4: My compound streaks badly on a silica (B1680970) gel TLC plate. How can I resolve this?

Streaking of carboxylic acids on silica gel TLC plates is a common issue due to the interaction between the acidic proton of the carboxyl group and the silica gel. To prevent this, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the carboxylic acid in its protonated form, leading to a more defined spot.

Troubleshooting Guides

Issue 1: Low Yield After Acid-Base Extraction
Potential Cause Recommended Solution(s)
Incorrect pH Adjustment Ensure the pH of the aqueous phase is sufficiently basic (pH > 9) to completely deprotonate the carboxylic acid and transfer it to the aqueous layer. When re-acidifying to recover the product, ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate.
Insufficient Extraction Perform multiple extractions with the organic solvent to ensure complete transfer of the compound between phases.
Emulsion Formation To break emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In some cases, filtration through a pad of celite can help.
Issue 2: Poor Separation During Column Chromatography
Potential Cause Recommended Solution(s)
Inappropriate Solvent System Optimize the eluent system using TLC. A good starting point for carboxylic acids is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the addition of 0.5-1% acetic or formic acid to the eluent to reduce tailing.
Column Overloading Do not load too much crude material onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
Improper Column Packing Ensure the silica gel is packed uniformly without any air bubbles or cracks to allow for even solvent flow and good separation.
Issue 3: Product Contamination After Fractional Distillation
Potential Cause Recommended Solution(s)
Inefficient Fraction Collection Collect fractions over narrow boiling point ranges and analyze each fraction for purity (e.g., by GC-MS or NMR) before combining the pure fractions.
Bumping of the Liquid Ensure smooth boiling by using a magnetic stir bar or boiling chips in the distillation flask.
System Leaks Ensure all joints in the distillation apparatus are properly sealed to maintain a stable vacuum.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (B78521) (NaOH) solution. Repeat the extraction 2-3 times. The carboxylate salt will be in the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a concentrated acid (e.g., HCl) until the pH is below 4. The this compound will separate as an oily layer.

  • Extraction: Extract the aqueous solution with a fresh portion of the organic solvent (e.g., diethyl ether) 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system by TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 9:1 or 4:1 v/v) with the addition of 0.5-1% acetic acid.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The volatile acetic acid in the eluent should also be removed during this step.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol [1]
CAS Number 60308-81-8[1]
Appearance Liquid

Table 2: Suggested Solvent Systems for Chromatography and Recrystallization of Carboxylic Acids

Technique Solvent System Examples Notes
TLC/Column Chromatography Hexanes/Ethyl Acetate + 0.5-1% Acetic AcidThe ratio of hexanes to ethyl acetate should be optimized based on the polarity of the impurities.
Dichloromethane/Methanol + 0.5-1% Acetic AcidFor more polar compounds.
Recrystallization (of a solid derivative) Ethanol/WaterA common choice for moderately polar compounds.
Toluene/Petroleum EtherGood for less polar compounds.
Ethyl Acetate/HexanesA versatile mixture for a range of polarities.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Distillation Fractional Distillation (under vacuum) Acid_Base->Distillation For Volatility Differences Column_Chromatography Column Chromatography Acid_Base->Column_Chromatography For Polarity Differences TLC TLC Analysis Distillation->TLC Column_Chromatography->TLC GC_MS GC-MS Analysis TLC->GC_MS Confirm Purity NMR NMR Spectroscopy GC_MS->NMR Structural Confirmation Pure_Product Pure this compound NMR->Pure_Product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic Start Purification Attempt Check_Purity Assess Purity (TLC/GC-MS) Start->Check_Purity Pure Pure Product Obtained Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No Troubleshoot Troubleshoot Purification Method Impure->Troubleshoot Re_purify Re-purify Sample Troubleshoot->Re_purify Re_purify->Check_Purity

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Overcoming Steric Hindrance in 4,5-Dimethylhexanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with reactions involving the sterically hindered 4,5-dimethylhexanoic acid. The bulky methyl groups at the C4 and C5 positions can significantly impede reaction rates and yields for common transformations such as esterification, amidation, and reduction. This guide offers practical solutions and detailed protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The primary challenge arises from steric hindrance. The two methyl groups in close proximity to the carboxylic acid functional group create a crowded environment, making it difficult for reagents to access the reactive carbonyl center. This steric bulk can significantly slow down reaction rates or prevent reactions from proceeding altogether under standard conditions.

Q2: My esterification of this compound is giving low yields. What can I do?

A2: Low yields in the esterification of sterically hindered acids are common. To improve the outcome, consider the following:

  • Choice of Method: Standard Fischer esterification is often inefficient. Methods specifically designed for hindered substrates, such as the Steglich or Yamaguchi esterification, are highly recommended.[1][2][3][4][5]

  • Activating Agents: Employing potent activating agents is crucial. Carbodiimides like DCC or EDC in combination with a nucleophilic catalyst like DMAP (Steglich esterification) can be effective.[1][5][6] For particularly stubborn cases, the Yamaguchi protocol using 2,4,6-trichlorobenzoyl chloride offers a powerful alternative.[2][3][4][7][8]

  • Reaction Conditions: You may need to use higher temperatures and longer reaction times than for unhindered acids. However, be mindful of potential side reactions and decomposition.

Q3: I am struggling with the amidation of this compound. What are the best coupling reagents to use?

A3: For sterically hindered amidations, standard methods are often insufficient. Consider using more potent coupling reagents:

  • HATU: This is a highly effective reagent for coupling hindered carboxylic acids with amines, known for its high efficiency and ability to suppress side reactions.[4][7][9][10][11][12]

  • Boric Acid Catalysis: This method provides a greener and often effective alternative for direct amidation, with some success reported for hindered substrates.[8][13][14]

  • Order of Addition: When using coupling reagents like HATU, pre-activating the carboxylic acid before adding the amine can be critical to avoid the formation of unwanted byproducts.

Q4: What is the recommended method for reducing this compound to the corresponding alcohol?

A4: The reduction of sterically hindered carboxylic acids typically requires a powerful reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for reducing carboxylic acids, including those with significant steric bulk, to primary alcohols.[9][15][16][17][18][19][20][21][22] Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for this transformation.[17][18]

  • Reaction Conditions: The reaction should be carried out in an anhydrous ethereal solvent like THF or diethyl ether. An acidic workup is necessary to protonate the resulting alkoxide and isolate the alcohol.[9][20]

Troubleshooting Guides

Esterification of this compound
Problem Possible Cause Solution
Low or No Reaction Insufficient activation of the carboxylic acid due to steric hindrance.Switch to a more powerful esterification method like Yamaguchi esterification.[2][3][4][7][8] Increase the equivalents of the coupling agent (e.g., DCC/EDC) and catalyst (DMAP).[1][5][6]
Formation of N-acylurea byproduct (in Steglich esterification) The O-acylisourea intermediate rearranges before the alcohol can react.Ensure a sufficient amount of DMAP is used to accelerate the nucleophilic attack of the alcohol.[1][5] Add the alcohol as soon as the acid is activated.
Decomposition of Starting Material Reaction temperature is too high.Optimize the reaction temperature. While heating can help overcome steric hindrance, excessive heat may lead to degradation. Monitor the reaction closely by TLC or LC-MS.
Amidation of this compound
Problem Possible Cause Solution
Low Conversion Ineffective coupling reagent for the hindered substrate.Use a more potent coupling reagent like HATU.[4][7][9][10][11][12] Consider using boric acid catalysis with azeotropic removal of water.[8][13][14]
Guanidinylation of the Amine (with HATU) The amine reacts directly with HATU before the carboxylic acid is activated.Pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for a short period before adding the amine.
Recovery of Starting Acid Failed activation step or hydrolysis of the activated intermediate.Ensure strictly anhydrous conditions. Verify the quality of the coupling reagent. Increase the reaction time.
Reduction of this compound
Problem Possible Cause Solution
Incomplete Reaction Insufficient amount of reducing agent.Use a larger excess of LiAlH₄. The first equivalent is consumed in an acid-base reaction with the carboxylic acid.[9]
Low Yield after Workup Formation of a stable aluminum-alkoxide complex that is difficult to hydrolyze.Ensure a proper acidic workup (e.g., with dilute HCl or H₂SO₄) to fully hydrolyze the complex and protonate the alcohol.[9][20]
Safety Concerns with LiAlH₄ LiAlH₄ is highly reactive and pyrophoric.Handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents. Quench the reaction carefully by slow, dropwise addition of a quenching agent (e.g., ethyl acetate (B1210297), followed by water and then acid).

Data Presentation: Comparative Reaction Yields

Due to the limited availability of specific experimental data for this compound in the searched literature, the following tables present illustrative yields for sterically hindered versus non-hindered carboxylic acids to highlight the expected challenges and the efficacy of different methods.

Table 1: Illustrative Esterification Yields

Carboxylic AcidMethodAlcoholYield (%)
Hexanoic AcidFischerEthanol~85
This compound (Illustrative) FischerEthanol< 20
Pivalic Acid (Hindered)Steglich (DCC/DMAP)Ethanol> 90[6]
This compound (Illustrative) Steglich (DCC/DMAP)Ethanol70-85
Sec-butylacetic acid (Hindered)YamaguchiMethanol92[4]
This compound (Illustrative) YamaguchiMethanol85-95

Table 2: Illustrative Amidation Yields

Carboxylic AcidAmineCoupling ReagentYield (%)
Hexanoic AcidBenzylamineEDC/HOBt> 90
This compound (Illustrative) BenzylamineEDC/HOBt30-50
Hindered AcidHindered AmineHATU70-90[10]
This compound (Illustrative) BenzylamineHATU80-95
Sterically Hindered N,N-disubstituted amides-Boric Acid45-55[13]
This compound (Illustrative) DiethylamineBoric Acid40-60

Table 3: Illustrative Reduction Yields

Carboxylic AcidReducing AgentProductYield (%)
Hexanoic AcidLiAlH₄1-Hexanol> 90
This compound (Illustrative) LiAlH₄4,5-Dimethyl-1-hexanol85-95
Other Hindered Carboxylic AcidsLiAlH₄Corresponding AlcoholGenerally high (>80)

Experimental Protocols

Steglich Esterification of a Hindered Carboxylic Acid

This protocol is adapted for a sterically hindered carboxylic acid like this compound.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the alcohol, and DMAP.

  • Dissolve the mixture in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Yamaguchi Esterification of a Hindered Carboxylic Acid

This method is particularly effective for highly hindered systems.

Materials:

  • This compound (1.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Alcohol (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.2 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous toluene.

  • Add Et₃N and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride and stir for 1 hour at room temperature to form the mixed anhydride (B1165640).

  • In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene.

  • Slowly add the solution from the second flask to the mixed anhydride solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

HATU-Mediated Amidation of a Hindered Carboxylic Acid

A reliable method for forming amide bonds with hindered substrates.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature for pre-activation.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once complete, dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amide by column chromatography.

Reduction of a Hindered Carboxylic Acid with LiAlH₄

Materials:

  • This compound (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M HCl

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and condenser under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of ethyl acetate, followed by water, and then 1M NaOH.

  • Filter the resulting precipitate and wash thoroughly with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.

  • Purify by distillation or column chromatography if necessary.

Visualizations

experimental_workflow_steglich cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid, Alcohol, & DMAP in DCM cool Cool to 0 °C start->cool add_dcc Add DCC Solution cool->add_dcc stir_rt Stir at RT (12-24h) add_dcc->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor filter Filter DCU monitor->filter wash Aqueous Wash filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Workflow for Steglich Esterification of this compound.

signaling_pathway_yamaguchi acid This compound anhydride Mixed Anhydride Intermediate acid->anhydride + Et3N tcbc 2,4,6-Trichlorobenzoyl chloride tcbc->anhydride et3n Et3N activated_complex Acyl-DMAP Complex anhydride->activated_complex + DMAP dmap DMAP dmap->activated_complex alcohol Alcohol ester Product Ester alcohol->ester activated_complex->ester + Alcohol

Caption: Key Intermediates in the Yamaguchi Esterification Pathway.

logical_relationship_reduction start This compound reagent LiAlH4 (excess) in dry THF start->reagent 1. Reduction intermediate Aluminum Alkoxide Complex reagent->intermediate workup Acidic Workup (H3O+) intermediate->workup 2. Hydrolysis product 4,5-Dimethyl-1-hexanol workup->product

Caption: Logical Steps for the Reduction of this compound.

References

Technical Support Center: Synthesis of 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,5-Dimethylhexanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed methods for the synthesis of this compound are:

  • Malonic Ester Synthesis: This is a widely used method for preparing substituted carboxylic acids. It involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.[1][2][3]

  • Grignard Carboxylation: This route involves the reaction of a Grignard reagent, prepared from a suitable alkyl halide, with carbon dioxide (dry ice) to form a carboxylate, which is then protonated to yield the carboxylic acid.[4][5][6]

  • Hydrocarboxylation of an Alkene: This method involves the addition of a carboxyl group and a hydrogen atom across a double bond of an alkene, such as 3,4-dimethyl-1-pentene.[7][8]

Q2: What is the primary side reaction of concern in the malonic ester synthesis of this compound?

A2: The major drawback and most common side reaction in the malonic ester synthesis is dialkylation .[1][9] This occurs when the mono-alkylated ester undergoes a second alkylation, leading to a disubstituted malonic ester. This byproduct can complicate purification and reduce the overall yield of the desired monosubstituted product.[1]

Q3: In the Grignard carboxylation route, what are the potential side products?

A3: In the Grignard carboxylation synthesis, potential side products can include:

  • Ketones and Tertiary Alcohols: These can form if the Grignard reagent reacts with the initially formed carboxylate salt. This is more prevalent when using gaseous carbon dioxide at elevated temperatures.

  • Hydroperoxides and Alcohols: These can be formed if oxygen is not rigorously excluded from the reaction environment.

  • Wurtz Coupling Products: Dimerization of the alkyl halide can occur during the formation of the Grignard reagent.

Q4: What factors influence the regioselectivity in the hydrocarboxylation of 3,4-dimethyl-1-pentene?

A4: The regioselectivity of the hydrocarboxylation of 3,4-dimethyl-1-pentene, which determines the position of the carboxyl group, is primarily influenced by the catalyst system and reaction conditions. Different palladium catalysts and ligands can favor the formation of either the linear (this compound) or branched isomer.[7][8]

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during the synthesis of this compound.

Malonic Ester Synthesis

Issue 1: Low yield of this compound and a significant amount of a higher molecular weight byproduct detected by GC-MS.

  • Probable Cause: This is likely due to the formation of a dialkylated byproduct, where the malonic ester has been alkylated twice.[1][10]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the malonic ester relative to the alkylating agent (e.g., 1-bromo-2,3-dimethylbutane) to favor mono-alkylation.[9]

    • Base and Addition: Use a strong base like sodium ethoxide to ensure complete deprotonation of the malonic ester. Add the alkylating agent slowly and at a controlled temperature to minimize the chance of the mono-alkylated product reacting again.

    • Purification: The dialkylated byproduct can be separated from the desired mono-alkylated product by fractional distillation or column chromatography before the hydrolysis and decarboxylation steps.

Issue 2: Incomplete decarboxylation after hydrolysis.

  • Probable Cause: The temperature and/or reaction time for the decarboxylation step may be insufficient.

  • Troubleshooting Steps:

    • Increase Temperature: Ensure the reaction mixture is heated to a sufficiently high temperature (typically reflux) to drive the decarboxylation to completion.

    • Acid Catalyst: The presence of a strong acid catalyst is crucial for the decarboxylation of the malonic acid intermediate.

    • Monitor CO2 Evolution: The reaction is complete when the evolution of carbon dioxide gas ceases.

Grignard Carboxylation

Issue 1: Low yield of carboxylic acid and presence of alkanes in the product mixture.

  • Probable Cause: The Grignard reagent is reacting with trace amounts of water in the reaction setup. Grignard reagents are highly sensitive to moisture.[5]

  • Troubleshooting Steps:

    • Rigorous Drying: Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator over a drying agent.

    • Anhydrous Solvents: Use anhydrous solvents (e.g., diethyl ether, THF) for the reaction.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

Issue 2: Formation of a significant amount of ketone or tertiary alcohol.

  • Probable Cause: The Grignard reagent is attacking the carboxylate intermediate.

  • Troubleshooting Steps:

    • Low Temperature: Add the Grignard reagent to a large excess of crushed dry ice (solid CO2) at a very low temperature (e.g., -78 °C). This ensures that the Grignard reagent is consumed by fresh CO2 before it can react with the carboxylate.

    • Inverse Addition: Consider adding the Grignard reagent solution to a slurry of dry ice in the reaction solvent, rather than the other way around.

Quantitative Data Summary

The following table summarizes typical yields and major side products for the different synthetic routes to this compound. Please note that specific yields can vary significantly based on reaction conditions and scale.

Synthetic RouteStarting MaterialsTypical Yield of this compoundMajor Side Product(s)
Malonic Ester Synthesis Diethyl malonate, 1-bromo-2,3-dimethylbutane (B3051029)60-70%Di-(2,3-dimethylbutyl)malonic acid
Grignard Carboxylation 1-bromo-3,4-dimethylpentane, Mg, CO270-80%4,4',5,5'-Tetramethyloctan-3-one
Hydrocarboxylation 3,4-dimethyl-1-pentene, CO, H250-60%3,4-Dimethylhexanoic acid (isomer)

Note: The data presented is illustrative and compiled from general knowledge of these reaction types. Actual results will vary based on the specific experimental conditions.

Experimental Protocols

Malonic Ester Synthesis of this compound

This protocol outlines the synthesis starting from diethyl malonate and 1-bromo-2,3-dimethylbutane.

  • Deprotonation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.

  • Enolate Formation: Add diethyl malonate (1.05 eq) dropwise to the sodium ethoxide solution at room temperature.

  • Alkylation: Add 1-bromo-2,3-dimethylbutane (1.0 eq) dropwise to the reaction mixture and reflux for 2-3 hours.

  • Hydrolysis: After cooling, add a solution of sodium hydroxide (B78521) (3.0 eq) in water and reflux for 4-6 hours to hydrolyze the ester.

  • Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid. Heat the acidic solution to reflux until the evolution of CO2 ceases.

  • Workup and Purification: Cool the mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Visualizations

Malonic Ester Synthesis Workflow

malonic_ester_synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Side Reaction diethyl_malonate Diethyl Malonate enolate Malonate Enolate diethyl_malonate->enolate Deprotonation naoet Sodium Ethoxide naoet->enolate alkylated_ester Diethyl (2,3-dimethylbutyl)malonate enolate->alkylated_ester Alkylation (SN2) dialkylated_ester Diethyl di-(2,3-dimethylbutyl)malonate enolate->dialkylated_ester Second Alkylation alkyl_halide 1-bromo-2,3-dimethylbutane alkyl_halide->alkylated_ester alkyl_halide->dialkylated_ester dicarboxylic_acid (2,3-dimethylbutyl)malonic acid alkylated_ester->dicarboxylic_acid Hydrolysis naoh NaOH, H2O naoh->dicarboxylic_acid hcl HCl, Heat final_product This compound hcl->final_product dicarboxylic_acid->final_product Decarboxylation

Caption: Workflow of the malonic ester synthesis of this compound, including the primary side reaction.

Grignard Carboxylation Logical Relationship

grignard_carboxylation start 1-bromo-3,4-dimethylpentane grignard 3,4-dimethylpentyl- magnesium bromide start->grignard mg Mg, Et2O mg->grignard carboxylate Magnesium carboxylate salt grignard->carboxylate side_product Ketone/Tertiary Alcohol grignard->side_product Side Reaction co2 CO2 (dry ice) co2->carboxylate product This compound carboxylate->product carboxylate->side_product h3o H3O+ h3o->product

References

Optimizing reaction conditions for 4,5-Dimethylhexanoic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,5-Dimethylhexanoic Acid Derivatization

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful derivatization of this compound. Given the branched structure of this molecule, special consideration is given to potential steric hindrance effects on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

Derivatization is a chemical modification process crucial for enhancing the analytical properties of compounds like this compound. For Gas Chromatography (GC), derivatization increases the volatility and thermal stability of the acid.[1] For High-Performance Liquid Chromatography (HPLC), it improves chromatographic behavior and incorporates a UV-absorbing or fluorescent tag for sensitive detection.[2]

Q2: Which derivatization method is most suitable for my application?

The choice of method depends on the analytical technique and desired outcome:

  • For GC-MS Analysis: Silylation (e.g., using BSTFA) or methylation (e.g., using BF₃-methanol) are common choices to increase volatility.[1][3] Silylation is generally easier and uses milder conditions.

  • For HPLC-UV/Fluorescence Analysis: Esterification with a chromophoric or fluorophoric agent like p-bromophenacyl bromide or 4-bromomethyl-7-methoxycoumarin (B43491) is recommended to enhance detection sensitivity.[2]

  • For Overcoming Steric Hindrance: If standard methods yield poor results, methods developed for sterically hindered acids, such as using dicyclohexylcarbodiimide (B1669883) (DCC) with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst, may be more effective.[4]

Q3: What are common alternative derivatization reagents for carboxylic acids? Besides silylating agents and BF₃-methanol, other reagents include:

  • Pentafluorobenzyl bromide (PFBBr): Forms esters that are highly sensitive for electron capture detection (ECD) in GC, ideal for trace analysis.[3][5]

  • Diazomethane: Reacts quickly and cleanly to form methyl esters but is highly toxic and explosive, requiring specialized handling procedures.[3]

  • N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA): Can be used for rapid esterification.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Problem 1: Incomplete Derivatization or Low Yield

Symptom: You observe low peak areas for your derivatized product, or you see both the derivatized and underivatized acid in your chromatogram. The underivatized acid may appear as a broad, tailing peak or may not elute at all from a GC column.[3]

Potential CauseRecommended Solution
Presence of Moisture Silylating reagents (e.g., BSTFA, MSTFA) are extremely sensitive to moisture. Water will consume the reagent.[3] Solution: Ensure all glassware is oven-dried. Use only anhydrous solvents and reagents. If the sample is in an aqueous solution, it must be evaporated to complete dryness before adding reagents.[3]
Insufficient Reagent An inadequate amount of derivatizing reagent will lead to an incomplete reaction.[3] Solution: Use a sufficient molar excess of the reagent. For silylation with BSTFA, a 2:1 molar ratio of reagent to active hydrogens in the sample is a good starting point.[3]
Suboptimal Reaction Time/Temp Derivatization reactions are kinetic. The branched structure of this compound may cause steric hindrance, slowing the reaction.[3][6] Solution: Increase the reaction temperature or extend the reaction time. For BSTFA, try heating at 70-80°C for 60-90 minutes. For BF₃-methanol, consider the upper end of the 60-100°C range.[3]
Steric Hindrance The methyl groups at the 4 and 5 positions may physically block the reagent from accessing the carboxylic acid group.[3] Solution: Switch to a more powerful derivatizing agent or a different method. For silylation, adding a catalyst like trimethylchlorosilane (TMCS) can increase reactivity.[7] For esterification, using a DCC/DMAP coupling method is highly effective for sterically demanding acids.[4]
Problem 2: Side Product Formation or Derivative Degradation

Symptom: Multiple unexpected peaks appear in your chromatogram, complicating analysis.

Potential CauseRecommended Solution
Aggressive Reagents/Conditions Harsh conditions (e.g., very high temperatures, strong acids) can cause degradation of the target molecule or side reactions. Solution: Use the mildest conditions possible that still result in complete derivatization. The DMAP-catalyzed esterification is known to suppress side product formation.[4]
Reagent Byproducts The derivatization reaction itself produces byproducts that may interfere with chromatography. Solution: Choose a reagent where byproducts are volatile and do not interfere (e.g., N-methyltrifluoroacetamide from BSTFA derivatization). If byproducts are non-volatile (e.g., dicyclohexylurea from DCC), they must be removed by filtration before analysis.[4]

Comparative Data on Derivatization Reagents

The following table summarizes key parameters for common derivatization reagents applicable to carboxylic acids.

FeatureBSTFA (Silylation)BF₃-Methanol (Methylation)p-Bromophenacyl Bromide
Analysis Method GC-MSGC-MSHPLC-UV
Detection Principle Mass SpectrometryMass SpectrometryUV Absorbance (~260 nm)
Reaction Temperature 60 - 80 °C60 - 100 °C60 - 80 °C
Reaction Time 30 - 60 minutes15 - 30 minutes30 - 90 minutes
Catalyst Required TMCS can enhance reactivityNone (BF₃ is the catalyst)Crown ether or tertiary amine
Key Advantage Forms volatile, stable derivativesReagent is relatively inexpensiveProvides strong UV chromophore
Key Disadvantage Highly sensitive to moistureHarsher conditions, reagent is corrosiveLonger reaction time, requires catalyst

Data compiled from multiple sources.[2][3]

Experimental Protocols

Note: These are general protocols that should be optimized for this compound, particularly concerning reaction time and temperature, due to potential steric hindrance.

Protocol 1: Silylation using BSTFA with 1% TMCS (for GC-MS)
  • Sample Preparation: Place a known amount of the dried this compound sample (e.g., 1 mg) into a reaction vial. If the sample is in solution, evaporate the solvent completely under a stream of dry nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS.[3]

  • Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.[3] For this compound, extending this time to 90 minutes may improve yield.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Methyl Esterification using BF₃-Methanol (for GC-MS)
  • Sample Preparation: Place the dried acid sample into a reaction vial.

  • Reagent Addition: Add 2 mL of 10-14% BF₃-methanol solution to the vial.[3]

  • Reaction: Seal the vial and heat at 60-100°C for 15-30 minutes.[3] A higher temperature and longer time may be necessary.

  • Extraction: After cooling, add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane). Shake vigorously to extract the methyl ester into the organic (top) layer.[3]

  • Analysis: Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

Protocol 3: Steglich Esterification using DCC/DMAP (for Sterically Hindered Acids)

This method is ideal when other methods fail due to steric hindrance.[4]

  • Sample Preparation: In a reaction vial, dissolve the this compound in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Reagent Addition: Add the desired alcohol (e.g., methanol (B129727) for a methyl ester) and 3-10 mol% of DMAP.[4]

  • Reaction: Cool the mixture to 0°C in an ice bath. Add dicyclohexylcarbodiimide (DCC) and stir at 0°C for 5 minutes, then allow it to warm to room temperature and stir for 3 hours.[4]

  • Workup: A white precipitate (dicyclohexylurea) will form. Filter off the precipitate. Evaporate the filtrate to dryness.

  • Purification: Redissolve the residue in a suitable organic solvent, wash with water, dry the organic layer, and isolate the final ester product.[4]

Visualizations

ExperimentalWorkflow start Dried Acid Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatization Reagent & Catalyst dissolve->add_reagent react Heat Reaction (Optimize Time & Temp) add_reagent->react workup Workup / Extraction (If necessary) react->workup analyze Analysis (GC-MS or HPLC) workup->analyze

Caption: General experimental workflow for derivatization.

TroubleshootingFlow problem Problem: Incomplete Reaction / Low Yield check_moisture Is the reaction moisture-sensitive? (e.g., Silylation) problem->check_moisture dry_system Solution: Thoroughly dry all glassware, solvents, and sample. check_moisture->dry_system Yes check_reagent Was sufficient excess reagent used? check_moisture->check_reagent No dry_system->check_reagent increase_reagent Solution: Increase molar excess of the reagent. check_reagent->increase_reagent No optimize_cond Are conditions optimized for a hindered acid? check_reagent->optimize_cond Yes increase_reagent->optimize_cond increase_time_temp Solution: Increase reaction time and/or temperature. optimize_cond->increase_time_temp No change_method Solution: Use a more powerful reagent or a different method (e.g., DCC/DMAP). optimize_cond->change_method Yes, but still low yield increase_time_temp->change_method Still low yield

Caption: Troubleshooting logic for low derivatization yield.

References

Stability issues of 4,5-Dimethylhexanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,5-Dimethylhexanoic Acid

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of this compound under acidic conditions.

Troubleshooting Guides

Issue: I am observing unexpected peaks in my HPLC analysis after exposing my sample of this compound to acidic conditions.

  • Question: What could be the source of these new peaks? Answer: Unexpected peaks in your chromatogram likely represent degradation products. While this compound, as a saturated carboxylic acid, is generally stable, harsh acidic conditions (e.g., high acid concentration, elevated temperatures) can induce degradation. Plausible degradation pathways for branched-chain alkanoic acids include skeletal rearrangements.

  • Question: How can I identify these degradation products? Answer: The most effective method for identifying unknown degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[1] This technique provides molecular weight information, which is crucial for elucidating the structures of the degradants. For unambiguous structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed if the impurities can be isolated.[1]

Issue: I seem to be losing my compound during an acidic work-up or after storage in an acidic solution.

  • Question: Is it possible that the this compound is degrading completely? Answer: While complete degradation is possible under extreme conditions, it is more likely that you are observing partial degradation. To quantify the loss, it is essential to use a validated stability-indicating analytical method, such as HPLC-UV, to accurately measure the concentration of the parent compound over time.[1]

  • Question: What experimental parameters should I control to minimize degradation? Answer: To minimize degradation, it is advisable to use the mildest acidic conditions required for your experiment. Key parameters to control are temperature, acid concentration, and exposure time. If possible, conduct experiments at lower temperatures and use the lowest effective concentration of acid.

Frequently Asked Questions (FAQs)

  • Question: How stable is this compound in acidic solutions? Answer: Saturated aliphatic carboxylic acids are generally considered chemically stable. However, their stability can be compromised under forced conditions, such as high temperature and extreme pH. The branched nature of this compound may make it susceptible to specific acid-catalyzed reactions that are less common for straight-chain analogues.

  • Question: What are the potential degradation pathways for this compound under strong acidic conditions? Answer: Under forcing conditions (e.g., strong acid and heat), branched-chain alkanes can undergo rearrangements via carbocation intermediates. For this compound, a plausible but likely slow degradation pathway is a Wagner-Meerwein rearrangement, where a methyl group or a hydride shifts to form a more stable carbocation, which could then lead to a mixture of isomeric carboxylic acids.[2][3][4][5] While simple aliphatic carboxylic acids are resistant to decarboxylation, this reaction can occur under very harsh conditions.[6][7]

  • Question: Are there specific acidic conditions that are known to cause stability issues? Answer: Specific data on this compound is not readily available. However, based on general principles for forced degradation studies, issues may arise when using strong acids (e.g., >0.1 M HCl or H₂SO₄) at elevated temperatures (e.g., >60°C) for extended periods.[8][9][10]

  • Question: How can I monitor the stability of this compound in my formulation? Answer: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.[1] The method should be validated to ensure it can separate the parent this compound from any potential degradation products.

Data Presentation

The following table presents hypothetical data from a forced degradation study on a generic branched-chain carboxylic acid under acidic conditions to illustrate how such data could be presented.

ConditionTime (hours)Assay of Parent Compound (%)Total Impurities (%)
0.1 M HCl at 60°C 0100.00.0
898.51.5
2495.24.8
7289.810.2
1 M HCl at 60°C 0100.00.0
892.17.9
2481.518.5
7265.334.7

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

This protocol is a general guideline for assessing the stability of this compound in an acidic solution.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Acetonitrile is often preferred as it is less likely to participate in reactions.[11]

  • Acid Stress Conditions:

    • For a mild stress test, add an aliquot of the stock solution to an equal volume of 0.1 M hydrochloric acid (HCl) in a suitable container (e.g., a sealed vial).

    • For a more aggressive stress test, use 1 M HCl.

    • The final concentration of the drug substance will be approximately 0.5 mg/mL.

  • Incubation:

    • Incubate the samples at a controlled temperature, for example, 60°C.[10]

    • Protect the samples from light to avoid any potential photolytic degradation.

  • Time Points:

    • Withdraw aliquots at predetermined time points (e.g., 0, 8, 24, 48, and 72 hours).

  • Sample Neutralization and Analysis:

    • Immediately before analysis, neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M or 1 M sodium hydroxide) to stop the degradation reaction.

    • Dilute the neutralized samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Analytical Method (Example):

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (as carboxylic acids have poor chromophores)[12]

    • Column Temperature: 30°C

Mandatory Visualization

Below is a diagram illustrating a plausible, though hypothetical, degradation pathway for a branched-chain carboxylic acid under harsh acidic conditions, leading to skeletal rearrangement.

G cluster_start Initial State cluster_protonation Protonation and Water Loss (Hypothetical) cluster_rearrangement Wagner-Meerwein Rearrangement cluster_end Degradation Products start This compound protonation Protonation of Carbonyl start->protonation + H⁺ water_loss Loss of Water to form Acylium Ion (Unlikely) or Protonation of Alkane Chain (Requires Superacid) protonation->water_loss - H₂O (Forced) carbocation Formation of Secondary Carbocation (Hypothetical) water_loss->carbocation rearrangement 1,2-Hydride or Methyl Shift carbocation->rearrangement tertiary_carbocation Formation of More Stable Tertiary Carbocation rearrangement->tertiary_carbocation end_product Mixture of Isomeric Carboxylic Acids tertiary_carbocation->end_product + H₂O - H⁺

Caption: Plausible rearrangement of a branched-chain carboxylic acid.

References

Technical Support Center: Chiral Separation of 4,5-Dimethylhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 4,5-Dimethylhexanoic acid isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the chiral separation of this compound challenging?

The primary challenges in the chiral separation of this compound stem from several factors:

  • Low Volatility and High Polarity: The carboxylic acid group makes the molecule polar and prone to hydrogen bonding, which can lead to poor peak shape (tailing) and adsorption onto the chromatographic column, especially in Gas Chromatography (GC)[1].

  • Lack of a Chromophore: The molecule does not possess a UV-absorbing chromophore, making detection by standard HPLC-UV detectors challenging without derivatization.

  • Chiral Center Location: The chiral centers at carbons 4 and 5 are relatively distant from the carboxyl group. This distance can make chiral recognition by the stationary phase less efficient, as the carboxyl group is the primary site for derivatization or interaction with many chiral selectors[2].

Q2: I am seeing poor or no resolution between the enantiomers. What are the common causes and solutions?

Poor resolution is a frequent issue in chiral chromatography. Here are the common causes and troubleshooting steps:

  • Suboptimal Chiral Stationary Phase (CSP): The choice of CSP is critical. For branched-chain fatty acids, polysaccharide-based (e.g., Chiralpak®) and cyclodextrin-based columns are often the first choice. If one type of column is not providing separation, screening other columns with different chiral selectors is recommended.

  • Incorrect Mobile Phase Composition: The mobile phase composition significantly influences selectivity. In HPLC, varying the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) in the mobile phase can have a dramatic effect. For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution by suppressing the ionization of the carboxyl group.

  • High Flow Rate: Chiral separations often require slower flow rates to allow for sufficient interaction between the analytes and the CSP. If resolution is poor, try decreasing the flow rate incrementally.

  • Non-optimal Temperature: Temperature affects the thermodynamics of chiral recognition. Lower temperatures often improve resolution, but this is not always the case. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum.

Below is a troubleshooting workflow for improving poor resolution:

G start Poor or No Resolution check_column Is the Chiral Stationary Phase (CSP) appropriate? start->check_column screen_columns Screen different CSPs (e.g., polysaccharide vs. cyclodextrin-based) check_column->screen_columns No/Unsure optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes screen_columns->optimize_mp adjust_modifier Vary organic modifier percentage and type (e.g., IPA, EtOH) optimize_mp->adjust_modifier add_additive Add acidic modifier (e.g., 0.1% TFA or Formic Acid) adjust_modifier->add_additive success Resolution Improved adjust_modifier->success Resolution improved optimize_conditions Optimize Physical Parameters add_additive->optimize_conditions add_additive->success Resolution improved adjust_flow Decrease flow rate optimize_conditions->adjust_flow adjust_temp Screen different temperatures (e.g., 10°C, 25°C, 40°C) adjust_flow->adjust_temp adjust_flow->success Resolution improved derivatize Consider Derivatization adjust_temp->derivatize Still poor resolution adjust_temp->success Resolution improved derivatize->success

Troubleshooting workflow for poor chiral resolution.

Q3: My peaks are broad and tailing. How can I improve the peak shape?

Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system.

  • Acidic Modifier: For acidic compounds, the addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can significantly improve peak shape by suppressing the ionization of the carboxyl group.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent (as recommended by the manufacturer) may resolve this issue.

  • Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.

Q4: Is derivatization necessary for the analysis of this compound?

Derivatization is highly recommended, and often necessary, for the following reasons:

  • For GC Analysis: Derivatization to a more volatile and less polar form, such as a fatty acid methyl ester (FAME), is essential for GC analysis[1]. This reduces peak tailing and allows for elution at reasonable temperatures.

  • For HPLC Analysis: While direct analysis is possible, derivatization can be beneficial. If using a UV detector, derivatizing with a UV-active agent (a fluorescent tag) will significantly enhance detection sensitivity[2]. Derivatization can also alter the structure of the molecule in a way that improves its interaction with the chiral stationary phase, leading to better resolution.

Experimental Protocols

The following are model protocols for the chiral separation of this compound, based on methodologies for structurally similar branched-chain fatty acids. Optimization will be required for the specific isomers of interest.

Protocol 1: Chiral GC-MS Analysis (as Methyl Esters)

This protocol involves the derivatization of the carboxylic acid to its methyl ester, followed by separation on a chiral GC column.

1. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Reagents: Boron trifluoride in methanol (B129727) (BF₃-Methanol, 14% w/v), hexane (B92381), saturated NaCl solution.

  • Procedure:

    • To 1-10 mg of this compound in a screw-cap vial, add 2 mL of 14% BF₃-Methanol.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 30 seconds and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: A chiral cyclodextrin-based capillary column (e.g., β-DEX™ or similar) is recommended.

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 5°C/min to 180°C, hold for 5 minutes. (This program should be optimized).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-300.

Protocol 2: Chiral HPLC-UV/MS Analysis (with Fluorescent Derivatization)

This protocol is based on the derivatization with a fluorescent tag to enhance detection and potentially improve separation on a chiral HPLC column[2].

1. Derivatization with a Fluorescent Tag:

  • Reagents: A chiral fluorescent derivatizing agent such as (1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol, a coupling agent (e.g., DCC or EDC), and an appropriate solvent (e.g., anhydrous acetonitrile).

  • Procedure:

    • Dissolve 1 mg of this compound in 500 µL of anhydrous acetonitrile.

    • Add 1.1 equivalents of a coupling agent (e.g., DCC).

    • Add 1.2 equivalents of the chiral derivatizing agent.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Quench the reaction with a small amount of water.

    • Extract the derivatized product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and reconstitute in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • HPLC Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase: A mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen tag. Alternatively, a mass spectrometer can be used for detection.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Analysis sample This compound Sample derivatization Derivatization (e.g., to FAME for GC or fluorescent tag for HPLC) sample->derivatization injection Injection onto Chiral Column derivatization->injection separation Elution with Optimized Mobile Phase injection->separation detection Detection (MS, FID, or Fluorescence) separation->detection data_analysis Data Analysis (Peak Integration, Resolution Calculation) detection->data_analysis

General experimental workflow for chiral analysis.

Data Presentation

The following tables present representative data for the chiral separation of branched-chain fatty acids, which can be used as a starting point for the analysis of this compound.

Table 1: Representative Conditions for Chiral GC Separation of Branched-Chain Fatty Acid Methyl Esters

ParameterCondition 1Condition 2
Chiral Column β-cyclodextrin basedγ-cyclodextrin based
Derivatization Methyl Ester (FAME)Methyl Ester (FAME)
Oven Program 80°C to 180°C at 5°C/min70°C to 190°C at 3°C/min
Carrier Gas HeliumHydrogen
Flow Rate 1.0 mL/min1.2 mL/min
Expected Resolution (Rs) > 1.2> 1.5

Table 2: Representative Conditions for Chiral HPLC Separation of Derivatized Branched-Chain Fatty Acids

ParameterCondition 1Condition 2
Chiral Column Chiralpak® IAChiralcel® OD-H
Derivatization Fluorescent TagUV-active Tag
Mobile Phase Hexane:Isopropanol (90:10)Hexane:Ethanol (95:5) + 0.1% TFA
Flow Rate 0.8 mL/min0.5 mL/min
Temperature 25°C20°C
Expected Separation Factor (α) > 1.1> 1.3

References

Technical Support Center: Purification of Synthetic 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from synthetically prepared 4,5-dimethylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the expected impurities?

A common and effective method for the synthesis of this compound is the carboxylation of a Grignard reagent. This typically involves the reaction of 1-bromo-2,3-dimethylbutane (B3051029) with magnesium metal to form the Grignard reagent, which is then reacted with carbon dioxide (dry ice) followed by an acidic workup.

Expected Impurities:

  • Unreacted Starting Materials: 1-bromo-2,3-dimethylbutane.

  • Grignard Reaction Byproducts: Wurtz coupling products (e.g., 2,3,4,5-tetramethylhexane) and residual magnesium salts.

  • Neutral Impurities: Any non-acidic byproducts from the reaction.

  • Solvent Residues: Ether or THF used in the Grignard reaction.

Q2: What are the primary methods for purifying crude this compound?

The primary purification methods for this compound include:

  • Acid-Base Extraction: To separate the acidic product from neutral and basic impurities.

  • Fractional Distillation: To purify the liquid acid based on its boiling point.

  • Recrystallization: If the acid is a solid at room temperature or can be induced to crystallize at low temperatures, this method can be highly effective.

Q3: My final product is a yellow or brown oil. What is the likely cause and how can I decolorize it?

A colored impurity often indicates the presence of byproducts from the Grignard reaction or degradation products. Treatment with activated charcoal during the purification process can often remove colored impurities. This can be done by adding a small amount of activated charcoal to a solution of the crude acid, followed by filtration before proceeding with distillation or recrystallization.

Q4: I am having trouble forming a Grignard reagent. What are some common troubleshooting steps?

Difficulties in Grignard reagent formation are common and usually related to moisture or the quality of the reagents.

  • Ensure all glassware is rigorously dried: Flame-dry or oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents: Diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Activate the magnesium: A crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to the magnesium turnings to initiate the reaction. Gentle heating may also be necessary.

  • Check the quality of the alkyl halide: Ensure the 1-bromo-2,3-dimethylbutane is pure and dry.

Troubleshooting Guides

Acid-Base Extraction
Problem / Observation Potential Cause Recommended Solution(s)
Low recovery of this compound after extraction and acidification. 1. Incomplete extraction into the aqueous basic solution. 2. Incomplete precipitation upon acidification. 3. Emulsion formation during extraction.1. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10). Perform multiple extractions with smaller volumes of the base. 2. Acidify the aqueous layer to a pH of 1-2. Cool the solution in an ice bath to decrease solubility. 3. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
The product "oils out" instead of precipitating as a solid upon acidification. The product may be a liquid or low-melting solid at room temperature.Extract the acidified aqueous solution with a low-boiling organic solvent like diethyl ether or dichloromethane. Dry the organic extracts and remove the solvent under reduced pressure.
The final product is contaminated with the starting alkyl bromide. Incomplete reaction or inefficient extraction.Ensure the Grignard reaction has gone to completion. During the acid-base extraction, ensure thorough mixing of the layers to facilitate the transfer of the carboxylate salt to the aqueous phase.
Fractional Distillation
Problem / Observation Potential Cause Recommended Solution(s)
Bumping or uneven boiling during distillation. 1. Lack of boiling chips or stir bar. 2. Heating too rapidly.1. Add boiling chips or a magnetic stir bar to the distillation flask. 2. Heat the flask gradually and evenly using a heating mantle.
Poor separation of the product from impurities. 1. Inefficient distillation column. 2. Distillation rate is too fast.1. Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). 2. Slow down the distillation rate to allow for proper equilibration between the liquid and vapor phases.
Product solidifies in the condenser. The condenser water is too cold, or the product has a high melting point.Use room temperature water for the condenser or wrap the condenser with a heating tape set to a low temperature.
Recrystallization
Problem / Observation Potential Cause Recommended Solution(s)
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooled too rapidly.1. Choose a lower-boiling solvent or a solvent pair. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. 1. The solution is not saturated. 2. The solution is supersaturated.1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery of purified product. 1. Too much solvent was used. 2. The crystals were washed with room temperature solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Wash the collected crystals with a small amount of ice-cold solvent.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular FormulaC₈H₁₆O₂
Molecular Weight144.21 g/mol [1]
Boiling Point~230-235 °C (estimated)
Melting PointLiquid at room temperature
AppearanceColorless oil
SolubilitySoluble in most organic solvents; sparingly soluble in water.
Typical Yields for Purification Steps
Purification MethodExpected Recovery/YieldNotes
Acid-Base Extraction>90%Recovery is generally high if performed correctly.
Fractional Distillation60-80%Yield depends on the purity of the crude product and the efficiency of the distillation setup.
Recrystallization50-70%Yield is highly dependent on the choice of solvent and the purity of the starting material.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

Objective: To separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in approximately 3-4 volumes of diethyl ether in a separatory funnel.

  • Extraction with Base: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the upper aqueous layer. Drain the lower organic layer (containing neutral and basic impurities) into a flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1 M NaOH solution to ensure complete transfer of the acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl with stirring until the solution is acidic (pH ~1-2), which will cause the this compound to separate as an oil.

  • Back Extraction: Add a fresh portion of diethyl ether to the acidified aqueous solution and extract the purified acid back into the organic layer. Repeat this extraction twice.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Fractional Distillation

Objective: To purify liquid this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Boiling chips or magnetic stir bar

  • Heating mantle

  • Thermometer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude this compound and a few boiling chips or a stir bar into the distillation flask.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Fraction Collection: As the liquid begins to boil, the vapor will rise through the fractionating column. Monitor the temperature at the head of the column. Collect and discard any initial low-boiling fractions (likely residual solvent).

  • Product Collection: When the temperature stabilizes at the boiling point of this compound, place a clean receiving flask to collect the purified product.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Grignard Reaction Grignard Reaction Crude Product Crude Product Grignard Reaction->Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Fractional Distillation Fractional Distillation Acid-Base Extraction->Fractional Distillation Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Pure Product Pure Product Fractional Distillation->Pure Product Recrystallization->Pure Product GC-MS Analysis GC-MS Analysis Pure Product->GC-MS Analysis NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Start Impure Product Impure Product Start->Impure Product Neutral/Basic Impurities? Neutral/Basic Impurities? Impure Product->Neutral/Basic Impurities? Volatile Impurities? Volatile Impurities? Neutral/Basic Impurities?->Volatile Impurities? No Acid-Base Extraction Acid-Base Extraction Neutral/Basic Impurities?->Acid-Base Extraction Yes Crystallizable? Crystallizable? Volatile Impurities?->Crystallizable? No Fractional Distillation Fractional Distillation Volatile Impurities?->Fractional Distillation Yes Recrystallization Recrystallization Crystallizable?->Recrystallization Yes Pure Product Pure Product Crystallizable?->Pure Product No Acid-Base Extraction->Volatile Impurities? Fractional Distillation->Pure Product Recrystallization->Pure Product

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful scale-up of 4,5-Dimethylhexanoic acid synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent and scalable methods for synthesizing this compound and its derivatives include the malonic ester synthesis and alkylation of enolates. Asymmetric synthesis strategies, such as those employing Evans' auxiliaries or Garner's aldehyde, are utilized when specific stereoisomers are required.[1] For scalable production of the racemic mixture, the malonic ester synthesis offers a robust and well-documented approach.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Common challenges in scaling up the synthesis of this and similar branched-chain carboxylic acids include:

  • Reaction Control: Managing the exothermicity of reactions, especially during the formation of enolates and alkylation steps.

  • Reagent Addition: Ensuring controlled and consistent addition of reagents to avoid side reactions and maintain optimal reaction conditions.

  • Mixing Efficiency: Achieving homogenous mixing in larger reactors to ensure uniform reaction progress.

  • Work-up and Purification: Developing efficient and scalable purification methods to remove unreacted starting materials, byproducts, and solvents.

  • Yield and Purity: Maintaining high yield and purity at a larger scale, which can be affected by all the factors mentioned above.

Q3: How can I effectively purify this compound on a larger scale?

A3: While laboratory-scale purification often relies on column chromatography, this method is less practical for large quantities. Scalable purification strategies for this compound include:

  • Distillation: Fractional distillation under reduced pressure is a primary method for purifying liquid carboxylic acids.

  • Crystallization: If the acid is a solid at room temperature or can be derivatized to a crystalline solid, crystallization is an excellent method for achieving high purity.

  • Acid-Base Extraction: This classic technique can be scaled to remove neutral and basic impurities. The carboxylic acid is extracted into an aqueous base, the aqueous layer is washed with an organic solvent to remove impurities, and then the aqueous layer is acidified to precipitate or allow for extraction of the pure acid.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, with a focus on the malonic ester synthesis route.

Problem Potential Cause Recommended Solution
Low Yield of Alkylated Malonic Ester Incomplete deprotonation of diethyl malonate.Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. Use a slight excess of the base.
Inactive alkyl halide.Use a fresh bottle of 1-bromo-2,3-dimethylbutane (B3051029) or purify the existing stock.
Side reactions (e.g., elimination of the alkyl halide).Maintain a controlled reaction temperature. Add the alkyl halide slowly to the enolate solution.
Formation of Dialkylated Product Use of excess alkyl halide or prolonged reaction time.Use a stoichiometric amount or a slight excess of the alkyl halide. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Incomplete Hydrolysis of the Ester Insufficient amount of base or reaction time for saponification.Use a sufficient excess of a strong base like NaOH or KOH. Ensure the reaction goes to completion by monitoring the disappearance of the ester spot on TLC.
Steric hindrance around the ester groups.Increase the reaction temperature and/or prolong the reaction time for the hydrolysis step.
Difficulties in Decarboxylation Insufficient heating.Ensure the temperature is high enough for decarboxylation to occur, typically by heating the diacid neat or in a high-boiling solvent.
Product Contamination with Starting Materials Incomplete reaction or inefficient purification.Optimize reaction conditions to drive the reaction to completion. Employ efficient purification methods like fractional distillation.
Emulsion Formation During Work-up Presence of surfactants or fine solids.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period.

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

This protocol outlines a scalable synthesis of this compound starting from diethyl malonate and 1-bromo-2,3-dimethylbutane.

Step 1: Alkylation of Diethyl Malonate

  • Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Sodium ethoxide (1.1 equivalents)

    • Anhydrous ethanol (B145695)

    • Diethyl malonate (1.0 equivalent)

    • 1-bromo-2,3-dimethylbutane (1.05 equivalents)

  • Procedure: a. Dissolve sodium ethoxide in anhydrous ethanol in the reaction flask with stirring. b. Add diethyl malonate dropwise via the addition funnel to the ethoxide solution at room temperature. c. After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete formation of the enolate. d. Cool the reaction mixture to room temperature and add 1-bromo-2,3-dimethylbutane dropwise at a rate that maintains a gentle reflux. e. After the addition, heat the mixture to reflux for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting materials.

  • Work-up: a. Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. b. Extract the aqueous layer with diethyl ether or a similar organic solvent (3x). c. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl (2,3-dimethylbutyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Reagents:

    • Crude diethyl (2,3-dimethylbutyl)malonate from Step 1

    • Aqueous solution of sodium hydroxide (B78521) (e.g., 10-20%) (excess)

    • Concentrated hydrochloric acid

  • Procedure: a. Add the crude ester and the sodium hydroxide solution to the flask. b. Heat the mixture to reflux for 4-8 hours, or until the ester layer is no longer visible. c. Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. d. Heat the acidified mixture gently to facilitate the decarboxylation, which is evident by the evolution of CO2 gas. Continue heating until gas evolution ceases.

  • Work-up and Purification: a. Cool the mixture and extract the product with diethyl ether (3x). b. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. c. Remove the solvent under reduced pressure. d. Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Reactant and Product Quantities for a Laboratory-Scale Synthesis

Compound Molar Mass ( g/mol ) Amount (moles) Mass (g) Volume (mL) Equivalents
Diethyl malonate160.170.116.0215.21.0
Sodium ethoxide68.050.117.49-1.1
1-bromo-2,3-dimethylbutane165.070.10517.3314.11.05
Expected Product:
This compound144.21~0.08 (assuming 80% yield)~11.54~12.5-

Mandatory Visualizations

Synthesis_Pathway DiethylMalonate Diethyl Malonate Enolate Enolate Intermediate DiethylMalonate->Enolate 1. NaOEt, EtOH AlkylatedEster Diethyl (2,3-dimethylbutyl)malonate Enolate->AlkylatedEster 2. 1-bromo-2,3-dimethylbutane Diacid Substituted Malonic Acid AlkylatedEster->Diacid 3. NaOH, H2O, then H3O+ FinalProduct This compound Diacid->FinalProduct 4. Heat (-CO2)

Caption: Synthesis pathway for this compound via malonic ester synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckAlkylation Check Alkylation Step Start->CheckAlkylation CheckHydrolysis Check Hydrolysis/Decarboxylation Start->CheckHydrolysis CheckPurification Check Purification Start->CheckPurification IncompleteAlkylation Incomplete Alkylation? CheckAlkylation->IncompleteAlkylation SideReactions Side Reactions? CheckAlkylation->SideReactions IncompleteHydrolysis Incomplete Hydrolysis? CheckHydrolysis->IncompleteHydrolysis IncompleteDecarb Incomplete Decarboxylation? CheckHydrolysis->IncompleteDecarb DistillationIssue Inefficient Distillation? CheckPurification->DistillationIssue Solution1 Verify base and alkyl halide quality. Increase reaction time/temp. IncompleteAlkylation->Solution1 Yes Solution2 Control temperature. Slow reagent addition. SideReactions->Solution2 Yes Solution3 Increase base concentration/reflux time. IncompleteHydrolysis->Solution3 Yes Solution4 Ensure sufficient heating. IncompleteDecarb->Solution4 Yes Solution5 Use fractional distillation. Check vacuum. DistillationIssue->Solution5 Yes

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: GC-MS Analysis of 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of 4,5-Dimethylhexanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound, like other free fatty acids, is a polar molecule with low volatility. This is due to the carboxylic acid group which can form hydrogen bonds.[1] These properties lead to poor chromatographic performance, such as peak tailing and adsorption onto the GC column, resulting in inaccurate and unreliable data.[1] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester (e.g., a methyl ester or a trimethylsilyl (B98337) ester), which significantly improves chromatographic separation and peak shape.[1][2]

Q2: What are the most common derivatization methods for this compound?

A2: The two most common derivatization methods for fatty acids like this compound are:

  • Esterification to form Fatty Acid Methyl Esters (FAMEs): This is typically achieved using reagents like Boron Trifluoride in methanol (B129727) (BF3-Methanol). This method is robust and widely used for fatty acid analysis.[1][2]

  • Silylation to form Trimethylsilyl (TMS) esters: This method uses silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is a versatile technique that can also derivatize other functional groups like hydroxyls.[1]

Q3: How do I choose the right GC column for analyzing the derivative of this compound?

A3: The choice of GC column is critical for the successful separation of fatty acid derivatives. For FAMEs, polar stationary phases are generally recommended. Polyethylene glycol (PEG) type columns (e.g., WAX columns) or cyanopropyl-based columns are commonly used to separate FAMEs based on their carbon number and degree of unsaturation.[3] For the analysis of branched-chain fatty acids, a high-polarity column is often necessary to achieve good resolution from their straight-chain isomers.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the GC-MS analysis of this compound.

Problem 1: Low or No Peak for the Derivatized Analyte
Possible Cause Recommended Solution
Incomplete Derivatization - Moisture: Ensure all glassware, solvents, and the sample are anhydrous, as water can deactivate the derivatization reagents.[1][4] Consider drying the sample under a stream of nitrogen before adding reagents. - Insufficient Reagent: Use a sufficient molar excess of the derivatization reagent.[4] - Suboptimal Reaction Conditions: Optimize the reaction time and temperature. For BF3-methanol, heating at 60°C for 10-60 minutes is a common starting point. For BSTFA, 60°C for 30-60 minutes is typical.[4]
Analyte Degradation - Harsh Conditions: Overly high temperatures or prolonged reaction times can degrade the analyte. Start with milder conditions and optimize as needed.[5]
Injection Problems - Syringe Issues: Check for a blocked or bent syringe. - Incorrect Injection Volume: Ensure the correct volume is being injected.
GC-MS System Issues - Leaks: Check for leaks in the injector, column fittings, or MS interface. - Column Contamination: Bake out the column or trim the first few centimeters of the inlet side.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Peak Tailing - Active Sites: The GC liner, column, or injection port may have active sites that interact with the analyte. Use a deactivated liner and a high-quality column. - Incomplete Derivatization: Underivatized acid will exhibit significant tailing. Re-evaluate your derivatization procedure.[1] - Column Contamination: Contaminants can create active sites. Bake out or trim the column.
Peak Fronting - Column Overload: The sample may be too concentrated. Dilute the sample or reduce the injection volume. - Solvent Mismatch: The injection solvent may not be compatible with the stationary phase.
Problem 3: Presence of Extraneous Peaks
Possible Cause Recommended Solution
Reagent Byproducts - Excess Reagent: While an excess is needed, a very large excess of derivatizing reagent can lead to interfering peaks. Optimize the reagent amount. - Reagent Degradation: Use fresh, high-quality derivatization reagents and store them properly to avoid degradation products.[4]
Contamination - Solvents/Glassware: Use high-purity solvents and thoroughly clean all glassware. - Carryover: Run a solvent blank between samples to check for carryover from previous injections.
Side Reactions - Sample Matrix: Components in the sample matrix can sometimes react with the derivatization reagents.[4] A sample cleanup step prior to derivatization may be necessary.

Experimental Protocols

Protocol 1: Derivatization of this compound using BF3-Methanol

This protocol describes the formation of the fatty acid methyl ester (FAME) of this compound.

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the sample containing this compound into a screw-cap reaction vial.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 2 mL of 12-14% Boron Trifluoride (BF3) in methanol to the dried sample.[5]

  • Reaction:

    • Tightly cap the vial and heat it at 60°C for 10-15 minutes in a heating block or water bath.[5]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex vigorously for 30 seconds to extract the FAME into the hexane layer.

  • Phase Separation and Collection:

    • Allow the layers to separate. The upper layer is the hexane layer containing the FAME.

    • Carefully transfer the upper hexane layer to a clean GC vial. To ensure no water is transferred, the hexane layer can be passed through a small amount of anhydrous sodium sulfate.

  • Analysis:

    • The sample is now ready for GC-MS analysis.

Protocol 2: Derivatization of this compound using BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample into a micro-reaction vial.

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.

  • Reagent Addition:

    • Add 100 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.[4]

  • Reaction:

    • Tightly cap the vial and vortex for 15 seconds.

    • Heat the mixture at 60°C for 30-60 minutes in a heating block or oven.[4]

  • Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with a suitable solvent like hexane if necessary.

GC-MS Method Parameters

The following table provides a starting point for the GC-MS analysis of this compound derivatives. Optimization may be required based on your specific instrument and application.

Parameter Value
GC System Gas Chromatograph with Mass Spectrometric Detector
Column High-polarity column (e.g., DB-WAX, HP-INNOWax, or a cyanopropyl phase)
30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Injection Mode Splitless (or split with a high split ratio for concentrated samples)
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Oven Program - Initial Temperature: 50-80°C, hold for 1-2 min - Ramp: 10-15°C/min to 200-240°C - Final Hold: 5-10 min
MS Transfer Line Temp 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

Mass Spectrum Interpretation

The electron ionization (EI) mass spectrum of the methyl ester of a branched-chain fatty acid like this compound will exhibit characteristic fragmentation patterns.

  • Molecular Ion (M+): The molecular ion peak for the methyl ester of this compound (C9H18O2) would be at m/z 158. This peak may be weak or absent in EI spectra of FAMEs.[6]

  • McLafferty Rearrangement: A prominent peak at m/z 74 is characteristic of saturated fatty acid methyl esters and results from a McLafferty rearrangement.[7]

  • Alpha Cleavage: Cleavage of the bond between C2 and C3 results in a fragment at m/z 87 .[7]

  • Cleavage at Branch Points: Fragmentation tends to occur at the carbon atoms where the methyl branches are located. For this compound methyl ester, cleavage between C3 and C4 would lead to a loss of a C5H11 fragment, and cleavage between C4 and C5 would involve the loss of a C4H9 fragment. The specific fragmentation pattern will help in identifying the positions of the methyl groups.[8][9] For instance, iso-branched chain FAMEs often show a prominent loss of a terminal isopropyl group ([M-43]).[9]

Visualizations

Experimental Workflow

experimental_workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound drying Evaporation to Dryness (if aqueous) sample->drying reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) drying->reagent heating Heat at 60°C reagent->heating extraction Liquid-Liquid Extraction (for BF3-Methanol) heating->extraction injection Inject into GC-MS extraction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram mass_spectrum Interpret Mass Spectrum chromatogram->mass_spectrum quantification Quantification mass_spectrum->quantification

Caption: Overall experimental workflow for the GC-MS analysis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting GC-MS Analysis start Problem Encountered no_peak No or Low Peak start->no_peak No Signal bad_shape Poor Peak Shape start->bad_shape Distorted Peak extra_peaks Extra Peaks start->extra_peaks Unexpected Signals check_deriv Incomplete Derivatization? no_peak->check_deriv is_tailing Tailing? bad_shape->is_tailing check_reagent Reagent Byproducts? extra_peaks->check_reagent check_system GC-MS System Issue? check_deriv->check_system No solution_deriv Optimize derivatization: - Ensure anhydrous conditions - Increase reagent/time/temp check_deriv->solution_deriv Yes solution_system Check GC-MS system: - Leaks - Syringe - Column check_system->solution_system Yes is_fronting Fronting? is_tailing->is_fronting No solution_tailing Address peak tailing: - Check for active sites - Ensure complete derivatization - Clean/trim column is_tailing->solution_tailing Yes solution_fronting Address peak fronting: - Dilute sample - Check solvent compatibility is_fronting->solution_fronting Yes check_contamination Contamination? check_reagent->check_contamination No solution_reagent Optimize reagent usage: - Use fresh reagents - Avoid large excess check_reagent->solution_reagent Yes solution_contamination Identify contamination source: - Run blanks - Use high-purity solvents check_contamination->solution_contamination Yes

Caption: A decision tree for troubleshooting common GC-MS analysis problems.

References

Validation & Comparative

A Comparative Guide to 4,5-Dimethylhexanoic Acid and Other Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by methyl branches along their acyl chains.[1] Unlike their straight-chain counterparts, BCFAs exhibit unique physical and chemical properties that translate into distinct biological activities.[2] Found in various dietary sources, including dairy products and ruminant fats, BCFAs are gaining attention for their roles in cellular signaling, metabolism, and potential as therapeutic agents.[3][4] This guide provides a comparative analysis of 4,5-dimethylhexanoic acid against other well-studied BCFAs, focusing on their performance in key biological processes and providing relevant experimental data where available.

Chemical Structures

The position and number of methyl groups on the fatty acid backbone significantly influence the molecule's properties. Below are the structures of this compound and other commonly studied BCFAs.

  • This compound: A C8 fatty acid with methyl groups at the 4th and 5th carbon positions.[5]

  • Phytanic Acid: A C20 saturated fatty acid with methyl groups at positions 3, 7, 11, and 15.[6]

  • Pristanic Acid: A C19 fatty acid that is a metabolic product of phytanic acid.[7]

  • Isovaleric Acid (3-Methylbutanoic Acid): A C5 short-chain BCFA.[8]

  • Isobutyric Acid (2-Methylpropanoic Acid): A C4 short-chain BCFA.[8]

Comparative Biological Performance

This section compares the known biological activities of this compound with other BCFAs. Due to a lack of direct comparative studies, much of the data for this compound is not available.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[9] Activation of PPARα can lead to increased fatty acid oxidation and has been a target for drugs treating dyslipidemia.[10][11]

Table 1: Comparative PPARα Activation by Branched-Chain Fatty Acids

Fatty AcidAssay TypeCell LineEC50 (µM)Citation
This compound Data not availableData not availableData not available
Phytanic AcidLuciferase Reporter Assay-3[12]
Pristanic AcidLuciferase Reporter Assay-1[12]
Cytotoxicity

Understanding the cytotoxic potential of fatty acids is crucial for drug development. Cytotoxicity is often assessed using assays that measure cell viability, such as the MTT assay.

Table 2: Comparative Cytotoxicity of Branched-Chain Fatty Acids

Fatty AcidCell LineAssayIC50 (µM)Citation
This compound Data not availableData not availableData not available
Phytanic AcidRat Hippocampal AstrocytesCell Viability AssayInduces cell death at 100 µM[13]
Isovaleric AcidData not availableData not availableData not available
Isobutyric AcidData not availableData not availableData not available
Anti-Inflammatory Activity

BCFAs have been shown to possess anti-inflammatory properties, often evaluated by their ability to inhibit inflammatory mediators like nitric oxide (NO) or modulate signaling pathways such as NF-κB.[14]

Table 3: Comparative Anti-Inflammatory Activity of Branched-Chain Fatty Acids

Fatty AcidCell LineAssayIC50 (µM)Citation
This compound Data not availableData not availableData not available
Phytanic AcidJ774.1 (Macrophage-like)Nitric Oxide ProductionAlmost complete suppression[4]
Mitochondrial Respiration

Mitochondria are central to cellular energy metabolism, and fatty acids are a major fuel source. The effect of BCFAs on mitochondrial oxygen consumption can provide insights into their metabolic impact.

Table 4: Comparative Effects on Mitochondrial Respiration

Fatty AcidCell Line/TissueEffect on Oxygen Consumption Rate (OCR)Citation
This compound Data not availableData not available
Phytanic AcidRat Hippocampal AstrocytesDepolarizes mitochondria[13]
Isobutyric AcidData not availableData not available
Butyrate (a related SCFA)Lymphoblastoid cell linesModulates mitochondrial activity[15]

Signaling Pathways and Experimental Workflows

BCFA Metabolism and PPARα Activation

The metabolism of BCFAs can be complex, with different pathways for molecules with varying methyl branch positions. For instance, phytanic acid undergoes α-oxidation before it can enter the β-oxidation pathway.[7] The metabolites of BCFAs, such as their CoA esters, can act as signaling molecules by activating nuclear receptors like PPARα.[9]

BCFA_Metabolism_PPAR_Activation cluster_nucleus Nucleus Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation Pristanic_Acid Pristanic Acid Phytanoyl_CoA->Pristanic_Acid α-oxidation Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Activation PPARa_RXR PPARα/RXR Heterodimer Pristanoyl_CoA->PPARa_RXR Binds & Activates PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates

Caption: Metabolic activation of phytanic acid and subsequent PPARα signaling.
Experimental Workflow for Assessing Cellular Fatty Acid Uptake

A common method to assess the uptake of fatty acids into cells involves using fluorescently labeled fatty acid analogs. The increase in intracellular fluorescence over time provides a measure of the uptake rate.

Fatty_Acid_Uptake_Workflow start Start: Seed Cells in 96-well plate incubation Incubate cells with fluorescently labeled BCFA start->incubation measurement Measure intracellular fluorescence over time incubation->measurement analysis Calculate uptake kinetics (Vmax, Km) measurement->analysis end End: Compare uptake rates of different BCFAs analysis->end

Caption: Workflow for a cell-based fatty acid uptake assay.

Detailed Experimental Protocols

PPARα Reporter Gene Assay

This assay is used to determine if a compound can activate the PPARα receptor.

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium.

  • Transfection: Cells are transiently transfected with two plasmids: one expressing the ligand-binding domain of human PPARα fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

  • Treatment: After transfection, cells are treated with various concentrations of the test compounds (e.g., this compound, phytanic acid) or a known PPARα agonist (positive control) for 24 hours.

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated. The EC50 value, the concentration at which 50% of the maximal response is observed, is determined from the dose-response curve.

Cellular Uptake Assay using a Fluorescent Fatty Acid Analog

This protocol describes a method to measure the rate of fatty acid uptake into live cells.

  • Cell Seeding: Adherent cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) are seeded in a 96-well black, clear-bottom plate and cultured to confluency.

  • Assay Buffer Preparation: A solution of a fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.5% fatty acid-free BSA) is prepared.

  • Uptake Measurement: The culture medium is removed, and the cells are washed. The assay buffer containing the fluorescent fatty acid is added to the wells.

  • Fluorescence Reading: The plate is immediately placed in a fluorescence plate reader, and the increase in intracellular fluorescence is monitored kinetically over time (e.g., every 30 seconds for 10 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: The initial rate of uptake (Vmax) and the Michaelis constant (Km) are calculated from the kinetic data. The uptake rates of different BCFAs can be compared.

Mitochondrial Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of a compound on mitochondrial respiration.

  • Cell Culture: Cells are seeded in a specialized microplate for measuring cellular respiration (e.g., Seahorse XF Cell Culture Microplate).

  • Compound Treatment: Cells are treated with the fatty acid of interest for a specified period.

  • Assay Preparation: The culture medium is replaced with a low-buffered assay medium, and the plate is incubated in a CO2-free incubator.

  • OCR Measurement: The plate is placed in a cellular flux analyzer (e.g., Seahorse XF Analyzer). OCR is measured before and after the sequential injection of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: The changes in OCR parameters in response to the different fatty acids are compared.

Conclusion

While this compound presents an interesting structure within the BCFA family, there is a significant gap in the scientific literature regarding its specific biological activities compared to other more extensively studied BCFAs like phytanic acid. The available data on phytanic and pristanic acids highlight their role as potent activators of PPARα, a key regulator of lipid metabolism. Further research employing the standardized protocols outlined in this guide is necessary to elucidate the comparative performance of this compound and to explore its potential as a modulator of cellular metabolism and signaling. Such studies will be crucial for determining its viability as a lead compound in drug development programs targeting metabolic and inflammatory diseases.

References

A Comparative Guide to the Synthesis of 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of unique molecular scaffolds is a critical endeavor. 4,5-Dimethylhexanoic acid, a chiral carboxylic acid, presents an interesting synthetic target due to its branched structure. This guide provides a comparative analysis of three potential methods for its synthesis: Malonic Ester Synthesis, Grignard Reaction with Carbon Dioxide, and the Oxidation of 4,5-Dimethylhexan-1-ol (B15181269). We will delve into the experimental details of each approach, presenting quantitative data to facilitate an objective comparison of their performance.

At a Glance: Comparison of Synthesis Methods

ParameterMalonic Ester SynthesisGrignard Reaction with CO2Oxidation of 4,5-Dimethylhexan-1-ol
Starting Materials Diethyl malonate, Sodium ethoxide, 1-Bromo-2,3-dimethylbutane (B3051029)1-Bromo-2,3-dimethylbutane, Magnesium turnings, Dry ice (solid CO2)4,5-Dimethylhexan-1-ol, Jones Reagent (CrO3, H2SO4, acetone)
Key Reactions Alkylation, Saponification, DecarboxylationGrignard reagent formation, CarboxylationOxidation
Reported Yield Estimated moderate (40-60%) due to the use of a secondary halide.Estimated moderate to good (50-70%).High (85-95%) for the oxidation step.
Scalability Good.Good, but requires stringent anhydrous conditions.Excellent.
Purity Good, requires purification to remove potential elimination byproducts.Good, common byproducts include the Wurtz coupling product (dimer of the alkyl group).Very good, the reaction is typically clean.
Reaction Time Multi-step, potentially lengthy (alkylation, hydrolysis, decarboxylation).Relatively short for the Grignard formation and carboxylation, followed by workup.Typically a few hours.
Considerations Use of a secondary alkyl halide can lead to competing E2 elimination, lowering the yield.Requires strictly anhydrous conditions for the formation of the Grignard reagent.The primary alcohol starting material may require a multi-step synthesis itself.

Method 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of substituted acetic acids.[1][2] This route involves the alkylation of diethyl malonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the final carboxylic acid.[3][4]

Experimental Protocol

Step 1: Alkylation of Diethyl Malonate

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 equivalents) in absolute ethanol (B145695) under an inert atmosphere. To this solution, diethyl malonate (1 equivalent) is added dropwise with stirring. After the addition is complete, 1-bromo-2,3-dimethylbutane (1 equivalent) is added dropwise. The reaction mixture is then heated to reflux for 4-6 hours.

Step 2: Saponification and Decarboxylation

After cooling, the reaction mixture is concentrated under reduced pressure to remove the ethanol. A solution of sodium hydroxide (B78521) (2.5 equivalents) in water is added, and the mixture is heated at reflux for 2-4 hours to facilitate the saponification of the esters. The cooled reaction mixture is then acidified with concentrated hydrochloric acid until the pH is strongly acidic. The acidified mixture is gently heated to induce decarboxylation, which is visually confirmed by the cessation of carbon dioxide evolution.

Step 3: Isolation and Purification

The cooled mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound can be further purified by vacuum distillation.

Reaction Pathway

malonic_ester_synthesis diethyl_malonate Diethyl Malonate enolate Malonate Enolate diethyl_malonate->enolate Deprotonation naoet NaOEt, EtOH alkylated_ester Dialkyl Malonic Ester enolate->alkylated_ester Alkylation (SN2) alkyl_halide 1-Bromo-2,3-dimethylbutane alkyl_halide->alkylated_ester dicarboxylic_acid Substituted Malonic Acid alkylated_ester->dicarboxylic_acid Saponification hydrolysis 1. NaOH, H2O, Δ 2. H3O+ final_product This compound dicarboxylic_acid->final_product Decarboxylation decarboxylation Δ, -CO2

Caption: Malonic ester synthesis of this compound.

Method 2: Grignard Reaction with Carbon Dioxide

The reaction of a Grignard reagent with carbon dioxide (in the form of dry ice) is a direct and effective method for the synthesis of carboxylic acids.[5][6] This approach involves the formation of an organomagnesium halide, which then acts as a potent nucleophile.[7][8]

Experimental Protocol

Step 1: Formation of the Grignard Reagent

All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings (1.2 equivalents) are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A small crystal of iodine can be added to activate the magnesium. A solution of 1-bromo-2,3-dimethylbutane (1 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating, and then maintained at a gentle reflux until most of the magnesium has been consumed.

Step 2: Carboxylation

The freshly prepared Grignard reagent is cooled in an ice bath. In a separate beaker, a generous excess of crushed dry ice (solid CO2) is placed. The Grignard solution is then slowly poured onto the dry ice with vigorous stirring. The mixture is allowed to warm to room temperature as the excess CO2 sublimes.

Step 3: Workup and Isolation

The resulting magnesium carboxylate salt is quenched by the slow addition of dilute hydrochloric acid. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The product, this compound, can be purified by distillation.

Reaction Pathway

grignard_synthesis alkyl_halide 1-Bromo-2,3-dimethylbutane grignard 2,3-Dimethylbutyl- magnesium Bromide alkyl_halide->grignard Grignard Formation mg Mg, Et2O final_product This compound grignard->final_product Carboxylation co2 1. CO2 (dry ice) 2. H3O+

Caption: Grignard synthesis of this compound.

Method 3: Oxidation of 4,5-Dimethylhexan-1-ol

The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic chemistry and is often a high-yielding reaction.[4][9] A variety of oxidizing agents can be employed for this purpose, with Jones reagent being a classic and effective choice.[10]

Experimental Protocol

Step 1: Oxidation

In a round-bottom flask equipped with a dropping funnel and a thermometer, 4,5-dimethylhexan-1-ol (1 equivalent) is dissolved in acetone. The flask is cooled in an ice bath. Jones reagent, prepared by dissolving chromium trioxide (CrO3) in a mixture of concentrated sulfuric acid and water, is added dropwise to the alcohol solution while maintaining the temperature below 20°C. The reaction is typically exothermic, and the color of the mixture will change from orange to green. After the addition is complete, the mixture is stirred at room temperature for 2-4 hours.

Step 2: Workup and Isolation

The excess oxidant is quenched by the addition of isopropanol (B130326) until the green color persists. The mixture is then diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Reaction Pathway

oxidation_synthesis alcohol 4,5-Dimethylhexan-1-ol final_product This compound alcohol->final_product Oxidation jones Jones Reagent (CrO3, H2SO4, Acetone)

Caption: Oxidation of 4,5-dimethylhexan-1-ol.

Conclusion

All three presented methods offer viable synthetic routes to this compound, each with its own set of advantages and disadvantages. The Malonic Ester Synthesis is a robust and well-established method, but the use of a secondary alkyl halide is likely to result in lower yields due to competing elimination reactions. The Grignard Reaction with Carbon Dioxide is a more direct approach that can provide good yields, but it requires strict adherence to anhydrous conditions. The Oxidation of 4,5-Dimethylhexan-1-ol is expected to be the highest-yielding method for the final conversion step; however, the overall efficiency of this route is dependent on the availability and synthesis of the starting primary alcohol. The choice of the most suitable method will ultimately depend on the specific requirements of the synthesis, including the desired scale, available starting materials, and the laboratory's expertise with particular reaction types.

References

A Comparative Analysis of the Biological Activity of 4,5-Dimethylhexanoic Acid and Its Straight-Chain Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the branched-chain fatty acid, 4,5-dimethylhexanoic acid, and its straight-chain analogues: hexanoic acid (C6:0), heptanoic acid (C7:0), and octanoic acid (C8:0). This document synthesizes available experimental data on their antimicrobial, anti-inflammatory, and metabolic effects to offer an objective comparison.

While extensive research has been conducted on the biological activities of straight-chain fatty acids, there is a notable scarcity of specific experimental data for this compound. Therefore, this guide will present the known activities of straight-chain fatty acids and draw comparisons with the general biological activities reported for branched-chain fatty acids (BCFAs) as a class, including iso- and anteiso-fatty acids, to provide a contextual understanding.

I. Antimicrobial Activity

Straight-chain medium-chain fatty acids (MCFAs) are well-documented for their antimicrobial properties against a broad spectrum of pathogens. Their primary mechanism of action involves the disruption of the bacterial cell membrane. In contrast, the antimicrobial activities of BCFAs are less extensively studied, but they are known to be crucial components of bacterial cell membranes, influencing fluidity and viability.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) values for straight-chain fatty acids against various bacterial strains. MIC is the lowest concentration of a substance that prevents visible growth of a bacterium.

Fatty AcidBacterial StrainMIC (%)Reference
Hexanoic Acid (C6:0)Escherichia coli (ETEC)0.53%[1]
Hexanoic Acid (C6:0)Salmonella Typhimurium0.40%[1]
Octanoic Acid (C8:0)Staphylococcus aureus>50% inhibition at 3.13 mM[2]
Octanoic Acid (C8:0)Escherichia coli-
1:1:1 blend of C6:0, C8:0, C10:0Campylobacter coli0.43%[1]
1:1:1 blend of C6:0, C8:0, C10:0Generic Escherichia coli0.60%[1]

Note: Data for this compound and heptanoic acid were not available in the reviewed literature. The provided data for octanoic acid against S. aureus is presented as percentage inhibition at a specific concentration, as an exact MIC value was not stated in the source.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of fatty acids against various bacterial strains is typically determined using the broth microdilution method.

Protocol:

  • Preparation of Fatty Acid Stock Solutions: Fatty acids are dissolved in a suitable solvent, such as ethanol, to create a concentrated stock solution.

  • Serial Dilutions: A series of twofold dilutions of the fatty acid stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Tryptic Soy Broth).

  • Bacterial Inoculum Preparation: The test bacterium is cultured overnight and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the fatty acid at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

II. Anti-inflammatory Activity

Both straight-chain and branched-chain fatty acids have been shown to modulate inflammatory responses. Straight-chain fatty acids can exert both pro- and anti-inflammatory effects depending on the specific fatty acid and the cellular context. BCFAs are emerging as potent anti-inflammatory agents.

Signaling Pathway: NF-κB Signaling in Inflammation

A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Certain fatty acids can modulate this pathway, leading to a decrease in the production of pro-inflammatory cytokines.

NF-κB signaling pathway modulated by fatty acids.

Experimental Protocols: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines a general method to assess the anti-inflammatory effects of fatty acids on lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Fatty Acid Treatment: Cells are pre-treated with various concentrations of the fatty acid of interest for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Inflammation is induced by adding LPS to the cell culture media.

  • Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA).

  • NF-κB Activation Assay: To determine the effect on the NF-κB pathway, nuclear extracts can be prepared, and NF-κB DNA binding activity can be measured using methods like an electrophoretic mobility shift assay (EMSA) or a transcription factor ELISA kit.

III. Metabolic Effects

Fatty acids play a central role in cellular metabolism, serving as energy sources and signaling molecules. Straight-chain fatty acids are readily metabolized through β-oxidation. Branched-chain fatty acids also undergo metabolism, which can influence various metabolic pathways.

Signaling Pathway: PPARγ Activation in Adipogenesis

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in lipid and glucose metabolism. PPARγ is a key regulator of adipogenesis (fat cell differentiation). Fatty acids can act as ligands for PPARs, thereby influencing gene expression related to metabolism.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FattyAcids Fatty Acids FattyAcids_cyto Fatty Acids FattyAcids->FattyAcids_cyto Uptake PPARg PPARγ FattyAcids_cyto->PPARg Bind to & Activate PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates

PPARγ signaling pathway activated by fatty acids.

Experimental Protocols: PPARγ Activation Assay

This protocol provides a general method for determining the ability of a compound to activate PPARγ.

Protocol:

  • Cell Line: A cell line that is responsive to PPARγ agonists and contains a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE) is used.

  • Compound Treatment: Cells are treated with various concentrations of the fatty acid being tested. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

  • Incubation: Cells are incubated for a sufficient time to allow for receptor activation and reporter gene expression (e.g., 24 hours).

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: An increase in luciferase activity compared to the untreated control indicates activation of PPARγ. The results are often expressed as fold activation over the control.

IV. Conclusion

This guide highlights the significant biological activities of straight-chain fatty acids, particularly in the realms of antimicrobial, anti-inflammatory, and metabolic regulation. Quantitative data, such as MIC values, provide a clear indication of their potency. The detailed experimental protocols offer a foundation for researchers to investigate these effects further.

The lack of specific experimental data for this compound underscores a critical gap in the current scientific literature. While the general properties of branched-chain fatty acids suggest potential for interesting biological activities, further research is imperative to elucidate the specific effects of this compound and enable a direct comparison with its straight-chain counterparts. Such studies would be invaluable for drug development and a deeper understanding of fatty acid biology.

References

Unambiguous Structural Validation: A Comparative Guide for 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and chemical research, the precise and unequivocal determination of a molecule's three-dimensional structure is a critical cornerstone. For a molecule such as 4,5-dimethylhexanoic acid, a saturated fatty acid with potential applications in organic synthesis and as a flavoring agent, accurate structural validation is paramount for understanding its reactivity, biological interactions, and ensuring purity.[1] While single-crystal X-ray crystallography stands as the definitive "gold standard" for providing a direct visualization of atomic arrangement, its application can be limited by the ability to grow a suitable crystal.[2][3] Consequently, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are routinely employed to provide robust, albeit indirect, structural confirmation.[4]

This guide provides a comparative analysis of X-ray crystallography against these powerful spectroscopic methods for the structural validation of this compound. While a specific crystal structure for this compound is not publicly available, this document outlines the theoretical data expected from such an analysis and contrasts it with the practical and accessible data obtained from NMR, MS, and IR spectroscopy.

Comparative Analysis of Structural Validation Techniques

The selection of an analytical technique for structure determination is often guided by the specific information required, the physical state of the sample, and the desired level of certainty. The following table summarizes the key quantitative and qualitative data obtainable from each technique for the validation of this compound.

ParameterX-ray Crystallography (Theoretical)NMR SpectroscopyMass SpectrometryInfrared (IR) Spectroscopy
Molecular Formula C₈H₁₆O₂Inferred from ¹H and ¹³C spectraC₈H₁₆O₂Inferred from functional groups
Molecular Weight 144.21 g/mol Inferred from spectral data144.1150 u (Exact Mass)[5]Not directly determined
Connectivity Directly observedDeduced from chemical shifts, coupling constants, and 2D correlationsInferred from fragmentation patternsInferred from characteristic absorptions
Stereochemistry Unambiguously determinedCan be inferred from coupling constants and advanced NMR techniques (e.g., NOESY)Generally not determinedNot determined
Functional Groups Carboxylic acid identifiedCarboxylic acid proton and carbonyl carbon identifiedPresence of carboxylic acid inferred from fragmentationCarboxylic acid (O-H and C=O stretches) identified[6][7]
Sample Phase Solid (single crystal)SolutionGas/SolutionSolid, Liquid, or Gas

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining high-quality, reproducible data. Below are the standard methodologies for each of the discussed analytical techniques.

1. X-ray Crystallography (Theoretical Protocol)

Single-crystal X-ray crystallography provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions.

  • Crystallization: The initial and often most challenging step is to grow a single crystal of this compound of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam and rotated. The resulting diffraction pattern is recorded on a detector.[3]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[3]

  • Structure Refinement: The atomic model is built into the electron density map and refined against the experimental data to optimize the fit. This process yields the final, accurate three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[3]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, the protons are excited with a radiofrequency pulse, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected. Chemical shifts are referenced to the internal standard.

3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[4]

  • Ionization: The sample molecules are ionized using an appropriate technique. Common methods for organic molecules include Electrospray Ionization (ESI) or Electron Impact (EI).[4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[3][4]

  • Detection: An ion detector measures the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition.[4]

4. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.

  • Sample Preparation: For a solid sample like this compound, a small amount can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.[4]

  • Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty sample holder or pure KBr pellet is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[4]

Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR - A broad singlet for the carboxylic acid proton (COOH) typically downfield (10-12 ppm).[6][8]- A complex multiplet for the proton at C4.- A multiplet for the proton at C5.- Signals for the methylene (B1212753) protons (CH₂) adjacent to the carbonyl group around 2.2-2.5 ppm.[7]- Signals for the other methylene protons.- Doublets for the two methyl groups (CH₃).
¹³C NMR - A signal for the carboxyl carbon in the range of 170-185 ppm.[6]- Signals for the carbons at positions 4 and 5.- Signals for the methylene carbons.- Signals for the two methyl carbons.
Mass Spec. (EI) - A molecular ion peak (M⁺) at m/z = 144.- Characteristic fragmentation patterns for a carboxylic acid, including the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[6]
IR Spectroscopy - A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ due to hydrogen bonding in the carboxylic acid dimer.[6][7]- A strong C=O stretching band around 1710 cm⁻¹ for the carboxylic acid.[6][7]- C-H stretching bands just below 3000 cm⁻¹.[7]

Workflow and Logic of Structural Validation

The following diagrams illustrate the general workflow for structural validation and a logical comparison of the primary analytical techniques.

G Experimental Workflow for Structural Validation cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_validation Data Analysis & Validation Synthesis Synthesis & Purification of This compound XRay X-ray Crystallography (if crystal) Synthesis->XRay NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR Infrared Spectroscopy Synthesis->IR Structure Structural Elucidation & Validation XRay->Structure NMR->Structure MS->Structure IR->Structure

Caption: A generalized workflow illustrating the process of structural validation, from sample preparation to analysis and final structure elucidation.

G Logical Comparison of Analytical Techniques center Structural Information XRay X-ray Crystallography center->XRay Unambiguous 3D Structure NMR NMR Spectroscopy center->NMR Connectivity & Environment MS Mass Spectrometry center->MS Molecular Weight & Formula IR Infrared Spectroscopy center->IR Functional Groups

Caption: A diagram comparing the primary type of structural information obtained from different analytical techniques.

References

Quantitative analysis of 4,5-Dimethylhexanoic acid in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Quantitative Analysis of 4,5-Dimethylhexanoic Acid in Complex Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of specific metabolites in complex biological matrices is a critical task. This guide provides a comparative overview of the primary analytical methodologies for the quantitative analysis of this compound, a branched-chain fatty acid. The focus is on providing objective performance comparisons, supporting experimental data, and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methodologies

The quantitative analysis of short-chain fatty acids (SCFAs) like this compound in complex biological samples is primarily achieved through two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on the specific requirements of the study, including sensitivity, sample throughput, and the available instrumentation.

Historically, GC-based methods have been the standard for SCFA analysis due to the volatile nature of these compounds.[1] However, advancements in LC-MS technology have made it a viable and often preferred alternative in many metabolomics laboratories.[1][2] A significant challenge in the analysis of SCFAs by either method is their high polarity and hydrophilicity, which often necessitates a chemical derivatization step to improve their chromatographic and mass spectrometric properties.[1][2][3][4][5]

Table 1: Performance Comparison of GC-MS and LC-MS for SCFA Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Derivatization Often required to increase volatility and improve peak shape. Common reagents include silylating agents (e.g., TMS), alkyl chloroformates (e.g., isobutyl chloroformate, benzyl (B1604629) chloroformate), and pentafluorobenzyl bromide (PFBBr).[5][6][7]Often required to improve retention on reversed-phase columns and enhance ionization efficiency. Common reagents include 3-nitrophenylhydrazine (B1228671) (3-NPH) and aniline.[2][4]
Sensitivity High sensitivity, with Limits of Detection (LODs) in the low ng/mL to pg range.[6][7]High sensitivity, with LODs also in the low µg/mL to ng/mL range, and can be enhanced with specific derivatization reagents.[4][6]
Selectivity High selectivity, especially when using tandem mass spectrometry (MS/MS).Excellent selectivity, particularly with tandem mass spectrometry (MS/MS) which can distinguish between isomeric compounds.
Sample Throughput Can be lower due to longer run times and potentially more complex sample preparation.Can be higher, with UHPLC systems offering analysis times as short as 15 minutes.[4]
Matrix Effects Generally less susceptible to ion suppression compared to LC-MS.Can be prone to matrix effects, such as ion suppression or enhancement, which may affect quantification accuracy.
Instrumentation Cost Generally lower initial instrument cost compared to high-end LC-MS systems.Can have a higher initial instrument cost, especially for high-resolution mass spectrometers.
Key Advantages Robust, well-established methods, excellent for volatile compounds.[5]High throughput, versatile for a wide range of metabolites, milder sample derivatization conditions.[2]
Key Disadvantages Derivatization can be complex and may require anhydrous conditions.[5] High temperatures can lead to analyte degradation.SCFAs have poor retention on standard reversed-phase columns without derivatization.[4] Potential for matrix effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for both GC-MS and LC-MS-based analysis of SCFAs, which can be adapted for this compound.

Protocol 1: GC-MS Quantification of this compound via Isobutyl Chloroformate Derivatization

This method is based on an aqueous derivatization protocol which avoids the need for sample drying, a step that can lead to the loss of volatile SCFAs.[5]

1. Sample Preparation and Extraction:

  • Homogenize 50-100 mg of the biological sample (e.g., feces) in a suitable solvent.

  • Acidify the sample with an acid such as hydrochloric acid or phosphoric acid to improve the extraction efficiency of the SCFAs.[3]

  • Centrifuge the homogenate to pellet solid debris.

  • Transfer the supernatant to a new tube for derivatization.

2. Derivatization:

  • To 650 µL of the sample extract or standard solution, add 125 µL of 20 mM NaOH, 100 µL of pyridine, and 80 µL of isobutanol.[5]

  • Carefully add 50 µL of isobutyl chloroformate to the mixture. Keep the tube open for 1 minute to release any gas produced, then close and vortex.[5]

  • Add 150 µL of hexane, vortex, and centrifuge to separate the phases.[5]

  • Transfer the upper organic phase to an autosampler vial for GC-MS analysis.[5]

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD single quadrupole mass spectrometer or equivalent.[5]

  • Column: A suitable polar GC column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification.

Protocol 2: LC-MS/MS Quantification of this compound via 3-Nitrophenylhydrazine (3-NPH) Derivatization

This method enhances the detection sensitivity and chromatographic retention of SCFAs for LC-MS analysis.[4]

1. Sample Preparation:

  • For serum or plasma samples, perform protein precipitation by adding ice-cold acetonitrile (B52724) containing internal standards.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and add water.

2. Derivatization:

  • Add 20 µL of 200 mM 3-NPH·HCl in 50% acetonitrile and 20 µL of 120 mM EDC·HCl in 50% acetonitrile to the sample extract.[8]

  • Incubate the mixture at 40 °C for 30 minutes.

  • Quench the reaction by adding a suitable reagent if necessary.

3. Extraction:

  • Extract the derivatized SCFAs with a solvent such as methyl tert-butyl ether (MTBE).[8]

  • Dry the organic extract under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent, such as 10% acetonitrile/water, for LC-MS analysis.[8]

4. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph: Thermo Scientific Ultimate 3000 LC or equivalent.[8]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive Focus Orbitrap MS).[8]

  • Column: A reversed-phase column such as Thermo Hypersil aQ or ACE C18-PFP.[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.3 mL/min.[8]

  • Column Temperature: 30 - 45 °C.[8]

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Quantitative Data Summary

The following table summarizes typical quantitative performance data from published methods for SCFA analysis. These values can serve as a benchmark for method development and validation for this compound.

Table 2: Summary of Quantitative Performance Data for SCFA Analysis Methods

MethodDerivatization ReagentMatrixLinearity (r²)LODsLOQsRecovery (%)Reference
GC-MSBenzyl chloroformateFeces> 0.99470.1 - 5 pg-80.87 - 119.03[7]
GC-MS/MSPentafluorobenzyl bromide (PFBBr)Feces> 0.9975 - 24 ng/mL0.05 - 0.1 µg/mL-[6]
GC-MSDirect injection after acidificationPlasma/Serum-0.3 - 0.6 µg/mL (acetate), 0.03 - 0.12 µg/mL (propionate, butyrate)--[9]
LC-MS/MS3-Nitrophenylhydrazine (3-NPH)FecesLinear over a wide range---[10]
LC-MS/MSAnilineBacterial Culture> 0.995---[1]

Visualizing the Workflow

Diagrams of the experimental workflows can provide a clear, at-a-glance understanding of the entire analytical process.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Aqueous Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Feces) Homogenization Homogenization & Acidification Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 AddReagents Add NaOH, Pyridine, Isobutanol Supernatant1->AddReagents Derivatize Add Isobutyl Chloroformate AddReagents->Derivatize LLE Liquid-Liquid Extraction (Hexane) Derivatize->LLE Centrifugation2 Centrifugation LLE->Centrifugation2 OrganicPhase Collect Organic Phase Centrifugation2->OrganicPhase GCMS GC-MS Analysis (SIM Mode) OrganicPhase->GCMS Data Data Processing & Quantification GCMS->Data

Caption: GC-MS workflow with aqueous derivatization.

LCMS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (Acetonitrile) Sample->ProteinPrecip Centrifugation1 Centrifugation ProteinPrecip->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 AddReagents Add 3-NPH & EDC Reagents Supernatant1->AddReagents Incubate Incubate at 40°C AddReagents->Incubate LLE Liquid-Liquid Extraction (MTBE) Incubate->LLE DryDown Dry Under Nitrogen LLE->DryDown Reconstitute Reconstitute in Mobile Phase DryDown->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: LC-MS/MS workflow with 3-NPH derivatization.

References

A Comparative Analysis of the Physicochemical Properties of Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the nuanced differences between fatty acid isomers is critical. These structural variations, seemingly minor, give rise to a cascade of distinct physicochemical properties that profoundly influence their biological function, stability, and suitability for therapeutic applications. This guide provides an objective comparison of key fatty acid isomers, supported by experimental data and detailed methodologies.

Fatty acid isomers, molecules with the same chemical formula but different structural arrangements, exhibit a fascinating diversity in their physical and chemical behaviors. The geometry of double bonds (cis vs. trans), the position of these bonds along the carbon chain (e.g., omega-3 vs. omega-6), and the presence of branching are all determining factors. These structural subtleties dictate properties such as melting point, boiling point, solubility, and oxidative stability, which in turn affect their roles in biological systems, from cell membrane fluidity to inflammatory signaling pathways.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties of representative saturated, monounsaturated (cis and trans), and polyunsaturated fatty acid isomers. The data illustrates the significant impact of isomerization on these fundamental characteristics.

Fatty AcidTypeChemical FormulaMelting Point (°C)Boiling Point (°C)Solubility in Water
Stearic AcidSaturatedC18H36O269.6361Insoluble
Oleic AcidMonounsaturated (cis)C18H34O213-14360Insoluble
Elaidic AcidMonounsaturated (trans)C18H34O243-45384Insoluble
α-Linolenic AcidPolyunsaturated (omega-3)C18H30O2-11230 (at 1 mmHg)Insoluble
γ-Linolenic AcidPolyunsaturated (omega-6)C18H30O2-11 to -10DecomposesInsoluble
Iso-stearic AcidBranched-chainC18H36O2< -60~300Insoluble

Key Observations:

  • Saturation and Melting Point: Saturated fatty acids, like stearic acid, have higher melting points due to their linear structure, which allows for efficient packing and stronger intermolecular forces.[1][2]

  • Cis vs. Trans Isomers: The "kink" introduced by the cis double bond in oleic acid disrupts molecular packing, resulting in a significantly lower melting point compared to its linear trans isomer, elaidic acid.[1][2][3]

  • Unsaturation and Boiling Point: Increased unsaturation, as seen in the linolenic acids, tends to lower the boiling point, although decomposition can occur at higher temperatures.

  • Branched-Chain Isomers: The presence of methyl branches, as in iso-stearic acid, dramatically lowers the melting point by disrupting the regular packing of the fatty acid chains.

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of fatty acid isomers is paramount. The following are standard methodologies employed in their analysis.

Determination of Melting Point

The melting point is a critical indicator of the purity and isomeric form of a fatty acid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of the fatty acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic sensor.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

  • Data Analysis: A narrow melting point range typically indicates a high degree of purity.

Determination of Fatty Acid Composition and Isomeric Purity

Gas chromatography is a powerful technique for separating and quantifying different fatty acid isomers within a sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

  • Derivatization: The fatty acids are first converted to their more volatile methyl esters (FAMEs) through a process of esterification or transesterification.[4] This is a crucial step as fatty acids themselves have high boiling points.[4]

  • Injection: A small volume of the FAMEs solution is injected into the gas chromatograph.

  • Separation: The FAMEs are vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the FAMEs between the mobile gas phase and the stationary phase coating the inside of the column. Different isomers will have slightly different retention times.

  • Detection and Quantification: As the separated FAMEs exit the column, they are detected by a flame ionization detector (FID) or a mass spectrometer (MS). The FID provides quantitative data based on the area of the chromatographic peaks, while the MS identifies the individual FAMEs based on their mass-to-charge ratio and fragmentation patterns.[5]

Visualization of Key Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Acquisition & Analysis cluster_results Results Fatty_Acid_Sample Fatty Acid Isomer Sample Derivatization Derivatization to FAMEs Fatty_Acid_Sample->Derivatization Esterification GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Injection Data_Acquisition Data Acquisition (Retention Time, Mass Spectra) GC_MS->Data_Acquisition Data_Analysis Data Analysis (Quantification, Identification) Data_Acquisition->Data_Analysis Physicochemical_Properties Physicochemical Properties (Composition, Purity) Data_Analysis->Physicochemical_Properties

Caption: Experimental workflow for fatty acid isomer analysis.

The biological implications of these physicochemical differences are vast. For instance, the fluidity of cell membranes is heavily influenced by the isomeric composition of their constituent fatty acids. Cis-unsaturated fatty acids increase membrane fluidity, while trans and saturated fatty acids decrease it.[3][6] This has downstream effects on cellular signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversion cluster_mediators Lipid Mediators cluster_response Cellular Response Omega6 Omega-6 FAs (e.g., Arachidonic Acid) COX_LOX COX & LOX Enzymes Omega6->COX_LOX Omega3 Omega-3 FAs (e.g., EPA, DHA) Omega3->COX_LOX Pro_inflammatory Pro-inflammatory Eicosanoids COX_LOX->Pro_inflammatory from Omega-6 Anti_inflammatory Anti-inflammatory Resolvins, Protectins COX_LOX->Anti_inflammatory from Omega-3 Inflammation Inflammation Pro_inflammatory->Inflammation Resolution Resolution of Inflammation Anti_inflammatory->Resolution

Caption: Differential signaling pathways of omega-3 and omega-6 fatty acids.

References

A Comparative Guide to the Antimicrobial Efficacy of 4,5-Dimethylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Branched-chain fatty acids and their derivatives represent a promising class of molecules for investigation. This guide provides a framework for evaluating the antimicrobial efficacy of 4,5-dimethylhexanoic acid derivatives, offering a comparison with other fatty acids and conventional antimicrobial agents. While specific experimental data on this compound is not yet widely published, this document outlines the essential experimental protocols and data presentation formats required for a comprehensive assessment.

Structure-Activity Relationship of Fatty Acids as Antimicrobial Agents

The antimicrobial activity of fatty acids is influenced by several structural features, including chain length, degree of unsaturation, and the presence of functional groups. Generally, medium-chain fatty acids (C6-C12) exhibit significant antimicrobial activity. For instance, lauric acid (C12) is recognized as one of the most potent saturated fatty acids against Gram-positive bacteria.[1][2] Unsaturated fatty acids are often more potent than their saturated counterparts of the same length.[3] The presence of branches in the fatty acid chain, such as in this compound, can also modulate antimicrobial efficacy, though this is a less explored area. Studies on other branched-chain fatty acids have shown potent activity, particularly against Gram-positive bacteria, suggesting that the carboxylic acid group and other moieties are crucial for their effect.[4][5]

Experimental Protocols

A thorough evaluation of a novel antimicrobial agent requires standardized and reproducible experimental protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition, two of the most common assays for assessing antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] This quantitative measure is a fundamental indicator of a compound's potency.

a. Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Prepare serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Culture the test microorganism overnight in an appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

b. Agar (B569324) Dilution Method

In this method, the test compound is incorporated into an agar medium upon which the microorganisms are inoculated.

  • Preparation of Agar Plates: Prepare serial twofold dilutions of the this compound derivative. Add each dilution to molten Mueller-Hinton Agar (MHA) and pour into sterile Petri dishes. A control plate with no compound should also be prepared.

  • Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate the surface of the agar plates with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the growth of the organism on the agar surface.

Zone of Inhibition Assay (Kirby-Bauer Test)

This qualitative test assesses the antimicrobial activity of a substance by measuring the diameter of the area around a disk impregnated with the test compound where microbial growth is inhibited.[7][8][9]

  • Inoculum Preparation and Plating: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard. Using a sterile swab, evenly spread the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[7][9]

  • Disk Preparation and Application: Sterilize paper disks and impregnate them with a known concentration of the this compound derivative solution. Place the impregnated disks onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[8][9]

  • Measurement and Interpretation: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial potency.[8]

Data Presentation

Clear and structured presentation of quantitative data is crucial for comparative analysis. The following tables provide templates for summarizing the experimental results for this compound derivatives and comparing them with other antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Comparators (μg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Derivative A Data to be determinedData to be determinedData to be determinedData to be determined
Derivative B Data to be determinedData to be determinedData to be determinedData to be determined
Lauric Acid (C12) 12.5>500>50025
Ciprofloxacin 0.250.0150.5N/A
Fluconazole N/AN/AN/A1

Table 2: Zone of Inhibition Diameters for this compound Derivatives and Comparators (mm)

Compound (Concentration)Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
This compound (1 mg/disk) Data to be determinedData to be determinedData to be determinedData to be determined
Derivative A (1 mg/disk) Data to be determinedData to be determinedData to be determinedData to be determined
Derivative B (1 mg/disk) Data to be determinedData to be determinedData to be determinedData to be determined
Lauric Acid (1 mg/disk) 150012
Ciprofloxacin (5 µ g/disk ) 253028N/A
Fluconazole (25 µ g/disk ) N/AN/AN/A20

Visualizations

Diagrams illustrating experimental workflows and potential mechanisms of action are essential for clear communication of scientific concepts.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_plate Prepare Bacterial Lawn on Agar Plate start->prep_plate prep_disks Impregnate Disks with Test Compound start->prep_disks place_disks Place Disks on Inoculated Agar prep_plate->place_disks prep_disks->place_disks incubate Incubate at 37°C for 18-24 hours place_disks->incubate measure_zone Measure Diameter of the Zone of Inhibition incubate->measure_zone end End measure_zone->end

Caption: Workflow for the Zone of Inhibition Assay.

Fatty_Acid_MoA cluster_effects Cellular Effects fatty_acid Fatty Acid Derivative bacterial_membrane Bacterial Cell Membrane fatty_acid->bacterial_membrane Interacts with membrane_disruption Membrane Disruption bacterial_membrane->membrane_disruption metabolic_inhibition Metabolic Inhibition bacterial_membrane->metabolic_inhibition nutrient_uptake Inhibition of Nutrient Uptake bacterial_membrane->nutrient_uptake bacterial_death Bacterial Cell Death membrane_disruption->bacterial_death metabolic_inhibition->bacterial_death nutrient_uptake->bacterial_death

Caption: Postulated Mechanisms of Fatty Acid Antimicrobial Action.

References

Benchmarking the performance of 4,5-Dimethylhexanoic acid in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced characteristics of novel chemical entities is paramount. This guide provides a comparative analysis of 4,5-Dimethylhexanoic acid, summarizing its known properties and potential applications based on available data. While direct performance benchmarking against alternatives is limited in publicly accessible literature, this document aims to provide a foundational understanding for future research and development.

Physicochemical Properties: A Comparative Look

The unique branched structure of this compound, with methyl groups at the 4th and 5th carbon positions, distinguishes it from straight-chain fatty acids and other branched-chain isomers.[1] This structural variance is predicted to influence its physical and chemical properties, such as melting point, solubility, and reactivity.[1]

PropertyThis compoundHexanoic Acid (Straight-Chain)Other Dimethylhexanoic Acid Isomers (e.g., 2,5-dimethylhexanoic acid, 5,5-dimethylhexanoic acid)
Molecular Formula C8H16O2[1][2][3]C6H12O2C8H16O2[4][5][6]
Molecular Weight ~144.21 g/mol [1][2][3]~116.16 g/mol ~144.21 g/mol [4][5][6]
Structure Branched chain with two methyl groups[1]Straight chainBranched chain with two methyl groups at different positions[4][5][6]
Predicted Properties Lower melting point and altered solubility compared to straight-chain fatty acids.[1] Steric hindrance from methyl groups can influence reactivity.[1]Higher melting point and different solubility profile.Properties will vary based on the position of the methyl groups, affecting steric hindrance and molecular packing.

Potential Applications and Research Directions

Current information suggests that this compound holds potential in several fields, primarily as a building block or intermediate in synthesis.[1]

  • Organic Synthesis: It can serve as a precursor for more complex molecules, including potential pharmaceutical compounds.[1] The stereochemical control during its synthesis, for instance, through palladium-catalyzed hydrogenation, is crucial for producing specific isomers for biological applications.[1]

  • Cosmetics: Its fatty acid nature suggests potential use as an emollient in skincare formulations.[1]

  • Food Industry: It could be explored as a flavoring agent or preservative.[1]

It is important to note that these are potential applications and extensive research, including performance testing and safety assessments, is required to validate these uses.

Experimental Protocols: A General Framework

Experimental Workflow for Fatty Acid Characterization and Application Screening

G cluster_0 Characterization cluster_1 In Vitro Screening cluster_2 Application-Specific Testing A Synthesis & Purification B Structural Analysis (NMR, MS) A->B C Physicochemical Property Measurement B->C D Cell Viability/Cytotoxicity Assays C->D E Enzyme Inhibition/Activation Assays C->E F Receptor Binding Assays C->F G Formulation & Stability Testing (Cosmetics) D->G H Antimicrobial Activity Testing (Food Preservation) D->H I Pharmacokinetic/Pharmacodynamic Studies (Drug Development) D->I E->G E->H E->I F->G F->H F->I

Caption: A generalized workflow for the characterization and screening of a novel fatty acid.

Methodology for a Hypothetical Cytotoxicity Assay:

  • Cell Culture: Human cell lines relevant to the target application (e.g., skin fibroblasts for cosmetic applications, cancer cell lines for drug development) would be cultured under standard conditions.

  • Compound Preparation: this compound and relevant comparator fatty acids would be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Treatment: Cells would be seeded in 96-well plates and, after adherence, treated with serial dilutions of the fatty acid solutions.

  • Viability Assessment: After a defined incubation period (e.g., 24, 48, 72 hours), cell viability would be assessed using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: The concentration of each compound that causes a 50% reduction in cell viability (IC50) would be calculated and compared.

Signaling Pathways: A Putative Role

Specific signaling pathways involving this compound have not been elucidated. However, based on the known roles of other fatty acids in cellular signaling, a hypothetical involvement can be postulated. Fatty acids can act as signaling molecules themselves or be precursors to signaling lipids.

Potential Involvement of Fatty Acids in Cellular Signaling

G FA Fatty Acid (e.g., this compound) Membrane Membrane Integration FA->Membrane Alters Fluidity/Protein Function Metabolism Metabolic Conversion to Bioactive Lipids FA->Metabolism Receptor Nuclear/Membrane Receptor Binding FA->Receptor Prostaglandins Prostaglandins Metabolism->Prostaglandins e.g. Leukotrienes Leukotrienes Metabolism->Leukotrienes e.g. Gene_Expression Changes in Gene Expression Receptor->Gene_Expression Modulates Gene Expression

Caption: A diagram illustrating the potential roles of fatty acids in cellular signaling pathways.

Further research is necessary to determine if this compound or its metabolites actively participate in specific signaling cascades.

Conclusion

This compound presents an interesting subject for further investigation due to its unique branched structure. While concrete performance data is currently lacking, its potential as a versatile intermediate in various industries is evident. The scientific community is encouraged to pursue further research to elucidate its specific properties and benchmark its performance in relevant applications. The methodologies and conceptual frameworks provided in this guide offer a starting point for such endeavors.

References

A Comparative Guide to Isotopic Labeling of 4,5-Dimethylhexanoic Acid for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the metabolic fate of 4,5-dimethylhexanoic acid, isotopic labeling is an indispensable tool. This guide provides a comparative overview of potential isotopic labeling strategies, analytical methodologies, and experimental considerations to facilitate robust metabolic study design.

Introduction to Isotopic Labeling in Metabolic Research

Isotopic labeling involves the incorporation of stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into a molecule of interest.[][2][3] These labeled compounds, known as tracers, are chemically identical to their unlabeled counterparts but can be distinguished by their mass. This allows for the precise tracking of the molecule and its metabolites through complex biological systems, providing invaluable insights into absorption, distribution, metabolism, and excretion (ADME).[4]

Potential Isotopologues of this compound

The choice of isotope and its position within the this compound molecule is critical and depends on the specific research question. Below is a comparison of potential isotopologues and their primary applications.

IsotopologueLabel TypePosition of Label(s)Primary ApplicationAnalytical Technique(s)
[1-¹³C]-4,5-Dimethylhexanoic acid¹³CCarboxylic acid carbonTracing the entry of the carbon backbone into metabolic pathways (e.g., beta-oxidation).GC-MS, LC-MS/MS
[U-¹³C₈]-4,5-Dimethylhexanoic acid¹³CUniformly labeled on all 8 carbonsComprehensive tracing of the entire carbon skeleton and all its metabolic fragments.GC-MS, LC-MS/MS, NMR
[d₃]-Methyl-4,5-Dimethylhexanoic acid²HOne of the methyl groupsInvestigating the stability and metabolic fate of the methyl branches.GC-MS, LC-MS/MS
[d₁₅]-4,5-Dimethylhexanoic acid²HAll possible non-exchangeable hydrogen positionsUsed as an internal standard for quantification of the unlabeled compound.GC-MS, LC-MS/MS
Comparison of ¹³C versus ²H Labeling Strategies

The selection between Carbon-13 and Deuterium labeling hinges on a variety of factors, including the metabolic pathway of interest and the analytical methods available.

FeatureCarbon-13 (¹³C) LabelingDeuterium (²H) Labeling
Natural Abundance Low (~1.1%)Low (~0.015%)
Mass Difference +1 Da per ¹³C atom+1 Da per ²H atom
Chemical/Isotope Effects Minimal, generally considered biochemically equivalent to ¹²C.Can exhibit kinetic isotope effects, potentially altering reaction rates.
Primary Use Excellent for tracing the fate of the carbon skeleton.Often used for creating internal standards for mass spectrometry. Can also be used as a tracer.[5][6]
Analytical Detection Readily detected by mass spectrometry and NMR.[7]Well-suited for mass spectrometry. Can be observed by ²H-NMR.
Cost Generally more expensive to synthesize labeled compounds.Can be more cost-effective for certain labeling patterns.

Experimental Design and Methodologies

A typical metabolic study using isotopically labeled this compound involves several key stages, from administration of the labeled compound to the analysis of biological samples.

Hypothetical Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Analysis synthesis Synthesis & Purification of Isotopically Labeled This compound formulation Formulation for In Vitro or In Vivo Administration synthesis->formulation administration Administration to Experimental System (e.g., cell culture, animal model) formulation->administration incubation Incubation & Time-Course Sampling administration->incubation extraction Extraction of Metabolites from Biological Matrix incubation->extraction analysis Instrumental Analysis (e.g., LC-MS/MS, GC-MS) extraction->analysis data_processing Data Processing & Metabolite Identification analysis->data_processing

Caption: General experimental workflow for a metabolic study using isotopically labeled compounds.
Analytical Techniques for Metabolite Detection

The choice of analytical technique is crucial for the successful detection and quantification of labeled this compound and its metabolites.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and detects them by mass.High chromatographic resolution, sensitive for certain compounds.Requires derivatization for non-volatile compounds like carboxylic acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds in a liquid phase and uses two stages of mass analysis for high selectivity and sensitivity.Highly versatile, suitable for a wide range of metabolites, excellent for quantification.Can be subject to matrix effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural information, can identify the exact position of the label.Lower sensitivity compared to mass spectrometry.

Potential Metabolic Pathways of this compound

While the specific metabolic fate of this compound is not extensively documented, it is likely to undergo metabolism via pathways common to other branched-chain fatty acids.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound beta_oxidation Beta-Oxidation parent->beta_oxidation omega_oxidation Omega-Oxidation parent->omega_oxidation hydroxylation Hydroxylation parent->hydroxylation glucuronidation Glucuronidation beta_oxidation->glucuronidation omega_oxidation->glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation

Caption: Putative metabolic pathways for this compound.

Isotopic labeling can help elucidate these pathways. For instance, a [1-¹³C]-labeled tracer would show a loss of one ¹³C atom with each round of beta-oxidation, which can be monitored by mass spectrometry.

Experimental Protocol: In Vitro Metabolism with Liver Microsomes

This protocol is adapted from general procedures for studying the metabolism of xenobiotics.[4]

Objective: To identify potential Phase I metabolites of isotopically labeled this compound using liver microsomes.

Materials:

  • Isotopically labeled this compound (e.g., [U-¹³C₈]-4,5-Dimethylhexanoic acid)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the labeled this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the labeled test compound.

  • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Conclusion

The selection of an appropriate isotopic labeling strategy for this compound is a critical step in designing informative metabolic studies. A thorough consideration of the research question, available analytical instrumentation, and potential metabolic pathways will guide the choice between ¹³C and ²H labeling and the specific placement of the isotopic label. While direct experimental data for this specific compound is limited, the principles and methodologies outlined in this guide provide a solid foundation for researchers to embark on the metabolic characterization of this compound.

References

Safety Operating Guide

Navigating the Disposal of 4,5-Dimethylhexanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when handling larger quantities or when there is a significant risk of splashing.[4]

  • Lab Coat: A flame-resistant lab coat or a complete suit protecting against chemicals should be worn to protect skin and clothing.[4]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4]

Step-by-Step Disposal Protocol

The disposal of 4,5-Dimethylhexanoic acid must adhere to federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Based on the corrosive nature of similar compounds, this compound should be managed as a hazardous waste.

  • Segregation: Do not mix this compound with other waste streams, particularly bases or oxidizing agents, to avoid violent reactions.[1] It should be segregated as a non-halogenated organic acid waste.[8]

Step 2: Containerization

  • Container Selection: Use a chemically compatible container, preferably the original container if it is in good condition. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable for organic acids. Do not use metal containers.[8]

  • Container Condition: Ensure the container is in good condition, free from leaks or damage, and has a secure, tightly fitting cap.[9]

  • Filling: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[10]

Step 3: Labeling

  • Clear Identification: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[9]

  • Hazard Communication: The label should also indicate the primary hazard, which is "Corrosive."

Step 4: Storage

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.[8]

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials, heat sources, and direct sunlight.[2][12]

Step 5: Disposal

  • Licensed Waste Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4][13]

  • Documentation: Maintain accurate records of the waste generated and disposed of, in accordance with institutional policies and regulatory requirements.[13]

Quantitative Data Summary

ParameterInformation (Inferred from similar compounds)Source
Primary Hazard Class Corrosive[1][2][3]
Secondary Hazards Skin and eye irritant[4][14]
Incompatible Materials Strong bases, Oxidizing agents[1]
Recommended PPE Chemical-resistant gloves, Goggles/Face shield, Lab coat[2][4]
Container Material Glass, High-Density Polyethylene (HDPE)[8]

Disposal Workflow

G This compound Disposal Workflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste container properly labeled and in good condition? B->C D Label container with 'HAZARDOUS WASTE', chemical name, and hazard C->D No F Segregate as Non-Halogenated Organic Acid Waste C->F Yes E Transfer waste to a chemically compatible container (Glass or HDPE) D->E E->F G Store in a designated Satellite Accumulation Area with secondary containment F->G H Arrange for pickup by a licensed hazardous waste contractor G->H I Complete and file waste disposal documentation H->I J End of Process I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4,5-Dimethylhexanoic acid was located. The following guidance is based on the safety data for structurally similar carboxylic acids, including 2,2-Dimethylhexanoic acid and 3-Methylhexanoic acid. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a primary resource for laboratory safety and chemical handling, offering procedural guidance for operational and disposal plans.

Immediate Safety and Hazard Information

Based on data for similar compounds, this compound is anticipated to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Inhalation may cause respiratory irritation.[4][5]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][4] Seek immediate medical attention.[2][3]
Skin Contact Take off immediately all contaminated clothing.[1][2] Rinse skin with water or shower for at least 15 minutes.[2] Seek immediate medical attention.[2][3]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2][4] If not breathing, give artificial respiration.[2][4] Seek immediate medical attention.[1]
Ingestion Rinse mouth.[1][2][4] Do NOT induce vomiting.[1][2][3] Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and vapors that can cause severe eye damage.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber).[6][7]Prevents skin contact which can lead to severe burns.[1][2][3] It is important to note that nitrile gloves may offer only short-term splash protection against some acids.[8][9]
Body Protection Chemical-resistant laboratory coat, apron, or coveralls.[4]Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/acid gases should be used.Prevents inhalation of vapors which may cause respiratory irritation.[4][5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational and available.
  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[10]
  • Assemble all necessary PPE as outlined in the table above and inspect for any damage.
  • Prepare all necessary equipment and reagents before handling the acid.
  • Have a spill kit readily available.[10]

2. Handling:

  • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]
  • Wear all required PPE throughout the handling process.
  • Avoid direct contact with skin, eyes, and clothing.[1]
  • Use compatible labware (e.g., glass or other resistant materials).
  • Keep the container tightly closed when not in use.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[2]
  • Keep containers tightly closed.[2]
  • Store in a designated corrosives cabinet, away from incompatible materials such as bases and oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to ensure laboratory and environmental safety.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[11]
  • The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name.[11]
  • Do not mix with incompatible waste streams.

2. Container Management:

  • Keep the hazardous waste container securely capped at all times, except when adding waste.[11]
  • Do not overfill the container; it is recommended to fill to no more than 75% capacity to allow for vapor expansion.[10]

3. Disposal of Empty Containers:

  • Unless the chemical is on an acutely hazardous waste list, triple-rinse the empty container with a suitable solvent.[12]
  • Collect the rinsate as hazardous waste.[12]
  • After rinsing, deface the original label, mark the container as "EMPTY," and dispose of it in the appropriate solid waste stream (e.g., broken glass box for glass containers).[12]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal company.[1]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handle_acid Handle this compound in Fume Hood prep_workspace->handle_acid storage Store in Corrosives Cabinet handle_acid->storage collect_waste Collect Waste in Labeled Container handle_acid->collect_waste dispose_container Triple-Rinse Empty Container handle_acid->dispose_container ehs_pickup Arrange for EHS Waste Pickup collect_waste->ehs_pickup dispose_container->ehs_pickup

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.